Dihydroterpineol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylcyclohexyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-8-4-6-9(7-5-8)10(2,3)11/h8-9,11H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UODXCYZDMHPIJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041812, DTXSID201312371, DTXSID101314081 | |
| Record name | Dihydro-alpha-terpineol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-Dihydro-α-terpineol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201312371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-Dihydro-α-terpineol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101314081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
205.00 to 208.00 °C. @ 760.00 mm Hg | |
| Record name | Menthanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034717 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
498-81-7, 5114-00-1, 7322-63-6, 29789-01-3, 58985-02-7 | |
| Record name | Dihydro-α-terpineol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=498-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Menthan-8-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-p-Menthan-8-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005114001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-p-Menthan-8-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007322636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-(1)-alpha,alpha,4-Trimethylcyclohexanemethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029789013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terpineol, dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058985027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanemethanol, .alpha.,.alpha.,4-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dihydro-alpha-terpineol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-Dihydro-α-terpineol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201312371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-Dihydro-α-terpineol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101314081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Terpineol, dihydro- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.929 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-(±)-α,α,4-trimethylcyclohexanemethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.303 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | cis-α,α,4-trimethylcyclohexanemethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.995 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | α,α,4-trimethylcyclohexanemethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.157 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-α,α,4-trimethylcyclohexanemethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.495 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-MENTHAN-8-OL, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51Z7Y32E4X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | P-MENTHAN-8-OL, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53K7RSP1QY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Menthanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034717 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
32.00 to 35.00 °C. @ 760.00 mm Hg | |
| Record name | Menthanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034717 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Dihydroterpineol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the chemical and physical properties of dihydroterpineol. The information is curated for researchers, scientists, and professionals in drug development, with a focus on precise data presentation, detailed experimental methodologies, and visual representations of key processes.
Chemical and Physical Properties
This compound, a monoterpenoid alcohol, is a saturated derivative of terpineol. It exists as a colorless to pale yellow liquid or crystalline solid with a mild, pleasant floral and pine-like odor.[1][2][3][4] Its versatile properties make it a valuable ingredient in the fragrance and flavor industries, as well as a solvent in various industrial applications.[5][6][7]
General Properties
| Property | Value | Reference |
| IUPAC Name | 2-(4-methylcyclohexyl)propan-2-ol | [8][9] |
| Synonyms | Dihydro-α-terpineol, p-Menthan-8-ol, Menthanol | [5][8][10] |
| CAS Number | 498-81-7 | [5][8][11][12][13] |
| Molecular Formula | C₁₀H₂₀O | [1][8][10][11][13] |
| Molecular Weight | 156.27 g/mol | [1][8][10][11][13] |
Physical Properties
| Property | Value | Reference |
| Appearance | Colorless liquid or needle-like crystals | [10][12][13][14] |
| Boiling Point | 201 - 212.2 °C at 760 mmHg | [5][8][10][12][13] |
| Melting Point | 32 - 35 °C | [2][5][8][14] |
| Density | ~0.90 - 0.93 g/cm³ at 20°C | [5][10][12][13] |
| Flash Point | ~82 - 89.7 °C | [10][12][13] |
| Solubility | Soluble in ethanol, acetone, and most organic solvents; slightly soluble in water. | [3][10] |
| Vapor Pressure | 0.0282 mmHg at 20°C | [12] |
| Refractive Index | 1.4630 - 1.4670 at 20°C | [9] |
Synthesis and Purification Workflow
This compound is primarily synthesized through the catalytic hydrogenation of α-terpineol.[1][8] This process involves the saturation of the double bond within the cyclohexene ring of the terpineol molecule.
Experimental Protocols
Determination of Boiling Point (Thiele Tube Method)
The boiling point of this compound can be determined using the Thiele tube method, which is suitable for small sample volumes.[15]
Apparatus:
-
Thiele tube filled with mineral oil
-
Thermometer (-10 to 250 °C)
-
Small test tube (Durham tube)
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attachment
-
Bunsen burner or micro-burner
Procedure:
-
A small amount (a few drops) of this compound is placed into the small test tube.
-
A capillary tube, with its sealed end up, is placed inside the test tube containing the sample.
-
The test tube is attached to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
The thermometer and test tube assembly are suspended in the Thiele tube, with the oil level above the sample but below the opening of the test tube.
-
The side arm of the Thiele tube is gently heated with a small flame.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is discontinued when a steady stream of bubbles is observed.
-
The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[15][16]
Determination of Melting Point (Capillary Method)
For crystalline this compound, the melting point can be determined using a melting point apparatus.[10][13][17]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes (open at one end)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
A small amount of finely powdered, dry this compound is packed into the open end of a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed into the heating block of the melting point apparatus.
-
The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[7][10]
Determination of Density
The density of liquid this compound can be determined by measuring the mass of a known volume.[12]
Apparatus:
-
Analytical balance
-
Graduated cylinder or pycnometer (for higher accuracy)
-
Thermometer
Procedure:
-
The mass of a clean, dry graduated cylinder or pycnometer is accurately measured on an analytical balance.
-
A known volume of this compound is carefully transferred into the graduated cylinder or pycnometer.
-
The mass of the container with the this compound is measured.
-
The temperature of the this compound is recorded.
-
The density is calculated using the formula: Density = Mass / Volume.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for assessing the purity and identifying the components of this compound.
Typical Experimental Conditions:
-
Gas Chromatograph: Agilent 7890B GC or similar.
-
Mass Spectrometer: Agilent 5977B MSD or similar.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.[2][18]
-
Injector Temperature: 250 °C.[18]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2][18]
-
Oven Temperature Program:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[18]
-
Mass Range: m/z 40-550.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound.
Typical Experimental Conditions:
-
Spectrometer: Bruker Avance III 400 MHz or similar.
-
Solvent: Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD).
-
¹H NMR:
-
Pulse program: zg30
-
Number of scans: 16-32
-
Relaxation delay: 1.0 s
-
-
¹³C NMR:
-
Pulse program: zgpg30 (proton decoupled)
-
Number of scans: 1024 or more
-
Relaxation delay: 2.0 s
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound.
Typical Experimental Conditions:
-
Spectrometer: PerkinElmer Spectrum Two FT-IR or similar.
-
Method: Attenuated Total Reflectance (ATR) or thin film on a salt plate (NaCl or KBr).
-
Scan Range: 4000-400 cm⁻¹.
-
Characteristic Peaks:
-
Broad O-H stretch (alcohol): ~3400 cm⁻¹
-
C-H stretches (alkane): ~2950-2850 cm⁻¹
-
C-O stretch (tertiary alcohol): ~1150 cm⁻¹
-
Biological Activity and Potential Signaling Pathways
While research specifically detailing the mechanism of action of this compound is limited, insights can be drawn from its structural analog, α-terpineol.[8] α-Terpineol has demonstrated various biological activities, including anti-inflammatory, antimicrobial, and antioxidant effects.[19]
One study has shown that α-terpineol can induce fatty liver in mice through the AMP-activated protein kinase (AMPK)-mTOR-sterol regulatory element-binding protein-1 (SREBP-1) pathway.[20] This suggests that this compound, due to its structural similarity, might interact with related metabolic pathways.
Further research is necessary to elucidate the specific molecular targets and cellular effects of this compound. Investigating its influence on inflammatory and microbial response pathways, similar to its precursor, could reveal novel therapeutic applications.[8]
Safety and Handling
This compound is generally considered to have low toxicity. However, it can cause skin and eye irritation.[9][21] It is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment, including safety goggles and gloves. Store in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents.[9][10]
This guide provides a comprehensive overview of the chemical and physical properties of this compound, along with detailed experimental protocols and insights into its potential biological activities. The information presented is intended to support further research and development in various scientific and industrial fields.
References
- 1. Page loading... [guidechem.com]
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- 8. This compound for Research|High-Purity [benchchem.com]
- 9. hmdb.ca [hmdb.ca]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. Cas 498-81-7,this compound | lookchem [lookchem.com]
- 12. quora.com [quora.com]
- 13. westlab.com [westlab.com]
- 14. This compound | 498-81-7 [chemicalbook.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. uomus.edu.iq [uomus.edu.iq]
- 17. Determination of Melting Point [wiredchemist.com]
- 18. benchchem.com [benchchem.com]
- 19. Page loading... [wap.guidechem.com]
- 20. α-Terpineol induces fatty liver in mice mediated by the AMP-activated kinase and sterol response element binding protein pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aksci.com [aksci.com]
Dihydroterpineol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroterpineol, a monoterpenoid alcohol, is a versatile compound with significant potential in various scientific and industrial sectors, including pharmaceuticals. This document provides an in-depth technical overview of this compound, focusing on its chemical identity, physicochemical properties, synthesis, and analytical methods. Furthermore, it explores its biological activities, including its potential as an anti-inflammatory, analgesic, and bronchodilator agent, supported by detailed experimental protocols and schematic signaling pathways to facilitate further research and development.
Chemical Identity and Properties
This compound is a saturated monocyclic terpene alcohol. The most common CAS Registry Number for this compound, often referring to a mixture of its isomers, is 498-81-7 [1][2][3][4][5][6]. It is also known by various synonyms, including p-Menthan-8-ol, 1-Methyl-4-isopropylcyclohexane-8-ol, and Dihydro-α-terpineol[2][4][5][6][7]. The compound exists as cis and trans stereoisomers, which arise from the relative orientation of the methyl and isopropyl groups on the cyclohexane ring[1][8].
CAS Registry Numbers of this compound and its Isomers
| Compound Name | CAS Registry Number |
| This compound (isomer mixture) | 498-81-7[1][2][3][4] |
| trans-Dihydro-α-terpineol | 5114-00-1[9][10] |
| cis-Dihydro-α-terpineol | 7322-63-6[11] |
| This compound | 58985-02-7[12][13] |
| This compound (Menthanol) | 13828-37-0[6] |
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₀O | [1][2][3][4][7][14] |
| Molecular Weight | 156.27 g/mol | [2][3][4][6][7] |
| Appearance | Clear, colorless liquid | [2][6][14] |
| Odor | Mildly floral, pine-like | [6][7][15] |
| Boiling Point | ~210-220.54 °C | [2][6][14][15] |
| Density | ~0.8242 - 0.93 g/cm³ at 20°C | [2][6][14][15] |
| Flash Point | ~82 - 89.7 °C | [1][2][14] |
| Solubility | Slightly soluble in water; soluble in ethanol and other organic solvents. | [2][6][7][15] |
| Refractive Index | ~1.4610 - 1.4670 at 20°C | [1][2][16] |
Synthesis and Analysis
This compound is primarily synthesized through the catalytic hydrogenation of α-terpineol[1]. This process involves the saturation of the double bond in the cyclohexene ring of the α-terpineol molecule.
Experimental Protocol: Synthesis of this compound via Hydrogenation of α-Terpineol
This protocol is a generalized procedure based on common industrial practices.
Materials:
-
α-Terpineol
-
Catalyst (e.g., Raney Nickel or Palladium on carbon)
-
Solvent (e.g., ethanol or isopropanol)
-
Hydrogen gas
-
High-pressure reactor (autoclave)
Procedure:
-
Charge the high-pressure reactor with α-terpineol and the solvent.
-
Add the catalyst to the mixture. The catalyst loading is typically a small percentage of the substrate's weight.
-
Seal the reactor and purge it with an inert gas (e.g., nitrogen) to remove any oxygen.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1.8-2.0 MPa)[4].
-
Heat the reactor to the target temperature (e.g., 60-80 °C) while stirring[4].
-
Maintain the reaction under these conditions for a specified duration (e.g., 2-4 hours), monitoring the hydrogen uptake[3][4].
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The solvent can be removed by distillation to yield the crude this compound.
-
Further purification can be achieved by vacuum distillation.
Experimental Workflow: Synthesis and Analysis
Caption: Figure 1: A generalized workflow for the synthesis of this compound from α-terpineol, followed by purification and analytical confirmation.
Experimental Protocol: GC-MS Analysis of this compound
This protocol provides a general framework for the qualitative and quantitative analysis of this compound.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm I.D., 0.25 µm film thickness)[7]
GC Conditions:
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)[7].
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 180 °C at 5 °C/min.
-
Ramp to 280 °C at 20 °C/min, hold for 5 minutes.
-
-
Injection Mode: Split (e.g., split ratio 50:1).
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or hexane).
-
Create a series of calibration standards by diluting the stock solution.
-
Inject a small volume (e.g., 1 µL) of the sample and standards into the GC-MS system.
Biological Activities and Potential Therapeutic Applications
While research specifically on this compound is emerging, its structural similarity to α-terpineol, a well-studied monoterpene, suggests potential biological activities. Preliminary studies and the known effects of its precursor indicate that this compound may possess anti-inflammatory, analgesic, and bronchodilator properties[1].
Anti-inflammatory Activity
This compound is believed to exhibit anti-inflammatory effects, likely through the modulation of inflammatory signaling pathways. This action is thought to be similar to that of α-terpineol, which has been shown to reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)[13][17][18].
Caption: Figure 2: A diagram illustrating the potential anti-inflammatory mechanism of this compound, involving the inhibition of the NF-κB pathway and subsequent reduction of pro-inflammatory cytokine production.
Analgesic Activity
The potential analgesic effects of this compound are likely linked to its anti-inflammatory properties. By reducing inflammation, this compound may alleviate pain. Studies on related monoterpenes have shown that they can act on various pain pathways[9]. The analgesic effect of α-terpineol has been demonstrated to involve the suppression of microglial cells and a reduction in inflammatory cytokines in the spinal cord[19][20].
Bronchodilator Activity
This compound has been investigated for its potential as a bronchodilator, which could be beneficial in respiratory conditions like asthma[15]. Bronchodilators typically work by relaxing the smooth muscle of the airways. One common mechanism involves the activation of β2-adrenergic receptors, leading to an increase in cyclic AMP (cAMP) and subsequent smooth muscle relaxation[14][21].
Caption: Figure 3: A schematic of a potential bronchodilator mechanism of action for this compound, mediated through the β2-adrenergic receptor pathway.
Conclusion
This compound is a compound of significant interest with a well-defined chemical profile. The methodologies for its synthesis and analysis are established, providing a solid foundation for further research. Its potential biological activities, particularly as an anti-inflammatory, analgesic, and bronchodilator agent, warrant more in-depth investigation. The experimental protocols and pathway diagrams presented in this guide are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the exploration of this compound's full therapeutic potential.
References
- 1. This compound for Research|High-Purity [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. CN104607207B - Method for synthesizing this compound - Google Patents [patents.google.com]
- 4. RU2600934C1 - Method of producing this compound - Google Patents [patents.google.com]
- 5. aksci.com [aksci.com]
- 6. Dihydro-α-terpineol | The Fragrance Conservatory [fragranceconservatory.com]
- 7. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bronchodilators: Types, side effects, and how to take them [medicalnewstoday.com]
- 9. Monoterpenes with analgesic activity--a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. beilstein-archives.org [beilstein-archives.org]
- 11. mdpi.com [mdpi.com]
- 12. A Validated GC‐MS Method for Major Terpenes Quantification in Hydrodistilled Cannabis sativa Essential oil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. α-terpineol reduces mechanical hypernociception and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bronchodilators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Page loading... [guidechem.com]
- 17. researchgate.net [researchgate.net]
- 18. Characterization of alpha-terpineol as an anti-inflammatory component of orange juice by in vitro studies using oral buccal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Analgesic effect of α-terpineol on neuropathic pain induced by chronic constriction injury in rat sciatic nerve: Involvement of spinal microglial cells and inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Analgesic effect of α-terpineol on neuropathic pain induced by chronic constriction injury in rat sciatic nerve: Involvement of spinal microglial cells and inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pharmacology and therapeutics of bronchodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
molecular structure of Dihydroterpineol
An In-depth Technical Guide to the Molecular Structure of Dihydroterpineol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known by its systematic name p-Menthan-8-ol and synonym Menthanol, is a naturally occurring monoterpene alcohol.[1] It is a saturated derivative of terpineol and exists as two primary stereoisomers: cis-p-menthan-8-ol and trans-p-menthan-8-ol.[2] The spatial arrangement of the methyl group at the 1-position and the 2-hydroxy-2-propyl group at the 4-position of the cyclohexane ring distinguishes these isomers. In the cis isomer, these two bulky substituents are on the same side of the ring, while in the trans isomer, they are on opposite sides.[2] This structural difference significantly influences the molecule's physical, chemical, and biological properties, making a thorough understanding of its molecular structure crucial for its application in research and development. This compound is valued in the fragrance industry for its pleasant, soft floral scent, reminiscent of lilac, and is also utilized as a high-performance solvent in various industrial applications.
Molecular Structure and Conformation
The chemical formula for this compound is C₁₀H₂₀O, with a molecular weight of approximately 156.27 g/mol .[1][3] The core of its structure is a p-menthane skeleton, which consists of a cyclohexane ring substituted with a methyl group and a 2-hydroxypropyl group. The cyclohexane ring typically adopts a stable chair conformation to minimize steric strain. The relative orientation of the substituents on the ring determines the cis and trans isomerism.
2D and 3D Representations
The 2D structure of this compound clearly shows the connectivity of the atoms. For a more accurate representation of its spatial arrangement, 3D models are essential. These models illustrate the preferred chair conformation of the cyclohexane ring and the axial or equatorial positions of the substituents.
Diagram: 2D Chemical Structure of this compound
Caption: 2D representation of the this compound molecule.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and application in various scientific and industrial fields.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₀O | [1][3] |
| Molecular Weight | 156.27 g/mol | [1][3] |
| Appearance | Clear, colorless liquid | [1] |
| Odor | Fresh, clean, and mildly floral | [1] |
| Density | ~0.93 g/cm³ at 20°C | [1] |
| Boiling Point | ~210°C | [1] |
| Flash Point | ~85°C (closed cup) | [1] |
| Solubility | Soluble in ethanol, acetone, and most organic solvents; slightly soluble in water. | [1] |
| Purity | ≥97% | [3] |
Experimental Data and Protocols
The structural elucidation of this compound relies on various spectroscopic techniques. Below are the key experimental data and general protocols for these analyses.
Mass Spectrometry
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.
Experimental Protocol for Mass Spectrometry:
A sample of this compound is introduced into the mass spectrometer, typically via gas chromatography (GC-MS) for separation of isomers and impurities. The molecules are then ionized, commonly using electron ionization (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected. The mass spectrum shows the molecular ion peak and various fragment ion peaks, which provide information about the molecule's structure.
Table: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 156 | Molecular Ion (M⁺) |
| 138 | [M - H₂O]⁺ |
| 123 | [M - H₂O - CH₃]⁺ |
| 95 | [C₇H₁₁]⁺ |
| 81 | [C₆H₉]⁺ |
| 59 | [C₃H₇O]⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the detailed structure of this compound, including the connectivity of atoms and the stereochemistry of the molecule. Both ¹H and ¹³C NMR are employed.
Experimental Protocol for NMR Spectroscopy:
A small amount of the purified this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. The tube is then inserted into the NMR spectrometer. For ¹H NMR, a proton spectrum is acquired, showing the chemical shifts, integration, and coupling patterns of the hydrogen atoms. For ¹³C NMR, a carbon spectrum is acquired, indicating the chemical shifts of the different carbon atoms. 2D NMR techniques such as COSY and HSQC can be used to establish correlations between protons and carbons, aiding in the complete assignment of the spectra.
Note: Specific, publicly available, fully assigned NMR spectra for this compound are not readily found. The following are predicted key chemical shifts based on its structure.
Table: Predicted ¹H NMR Chemical Shifts for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 0.8-0.9 | d | 3H | -CH₃ (on ring) |
| ~ 1.1-1.2 | s | 6H | -C(CH₃)₂OH |
| ~ 1.0-1.8 | m | 9H | Cyclohexane ring protons |
| ~ 1.5 | s | 1H | -OH |
Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (ppm) | Assignment |
| ~ 71 | -C(CH₃)₂OH |
| ~ 49 | -CH- (on ring, attached to isopropyl group) |
| ~ 35 | -CH- (on ring, attached to methyl group) |
| ~ 31, 27, 25 | Cyclohexane ring -CH₂- |
| ~ 27 | -C(CH₃)₂OH |
| ~ 22 | -CH₃ (on ring) |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in the this compound molecule.
Experimental Protocol for IR Spectroscopy:
A thin film of the liquid this compound sample is placed between two salt plates (e.g., NaCl or KBr), or analyzed using an Attenuated Total Reflectance (ATR) accessory. The sample is then exposed to infrared radiation, and the absorbance is measured as a function of wavenumber. The resulting IR spectrum shows absorption bands corresponding to the vibrational frequencies of the different functional groups.
Table: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3400 | Strong, Broad | O-H stretch (alcohol) |
| ~ 2920 | Strong | C-H stretch (alkane) |
| ~ 2850 | Strong | C-H stretch (alkane) |
| ~ 1450 | Medium | C-H bend (alkane) |
| ~ 1370 | Medium | C-H bend (alkane) |
| ~ 1140 | Medium | C-O stretch (tertiary alcohol) |
Logical Relationships in Structural Elucidation
The process of elucidating the involves a logical workflow where data from different analytical techniques are integrated to build a complete picture of the molecule.
Diagram: Workflow for Structural Elucidation of this compound
Caption: Logical workflow for the structural elucidation of this compound.
Conclusion
The , characterized by its p-menthane skeleton and the presence of cis and trans isomers, has been thoroughly investigated using a combination of modern analytical techniques. The data from mass spectrometry, NMR, and IR spectroscopy collectively provide a comprehensive understanding of its atomic composition, connectivity, functional groups, and stereochemistry. This detailed structural information is fundamental for researchers, scientists, and drug development professionals working with this versatile monoterpene alcohol, enabling its effective and safe use in a wide range of applications.
References
synthesis of Dihydroterpineol from alpha-terpineol
An In-depth Technical Guide to the Synthesis of Dihydroterpineol from α-Terpineol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthesis of this compound, a valuable fragrance ingredient and chemical intermediate, from its precursor, α-terpineol. The primary synthesis route is the catalytic hydrogenation of the double bond within the cyclohexene ring of the α-terpineol molecule. This guide details the catalysts, reaction conditions, and experimental protocols for achieving high yields and purity.
Introduction
This compound (p-Menthan-8-ol) is a monoterpenoid alcohol prized for its stable and lasting lilac-like fragrance, making it a key component in perfumes, cosmetics, and detergents.[1] Beyond its use in fragrances, it also serves as a solvent in processes like the anthraquinone method for hydrogen peroxide production.[1] The most common and industrially viable method for its production is the catalytic hydrogenation of α-terpineol, a major constituent of pine oil.[2] This process involves the addition of hydrogen across the carbon-carbon double bond of the α-terpineol molecule.[2] The efficiency, selectivity, and yield of this transformation are highly dependent on the choice of catalyst and the specific reaction conditions employed.
Catalytic Systems and Reaction Pathways
The synthesis of this compound from α-terpineol is a direct hydrogenation reaction. The choice of catalyst is critical for achieving high conversion rates and selectivity, minimizing side reactions. The most prominent catalysts employed for this purpose are Raney nickel and supported noble metals like palladium.
Reaction Scheme
The fundamental chemical transformation is the saturation of the endocyclic double bond of α-terpineol.
Caption: Catalytic hydrogenation of α-terpineol to this compound.
Quantitative Data Summary
The following tables summarize quantitative data from various reported synthesis methods, allowing for easy comparison of catalysts, conditions, and outcomes.
Table 1: Palladium-Based Catalysis
| Catalyst Details | Temperature (°C) | H₂ Pressure (MPa) | Time (h) | Yield (%) | Reference |
| 0.8% Pd on γ-Al₂O₃/α-Al₂O₃ support | 80 | 2.0 | 2 | 95 | [3] |
| 0.8% Pd on γ-Al₂O₃/α-Al₂O₃ support | 60 | 1.8 | 2.5 | 90 | [3] |
| 2.0% Pd on γ-Al₂O₃/α-Al₂O₃ support | 80 | 2.0 | 2 | 90 | [3] |
Table 2: Raney Nickel-Based Catalysis
| Catalyst Details | Temperature (°C) | H₂ Pressure (MPa) | Time (h) | Yield (%) | Selectivity (%) | Reference |
| Raney Nickel | 60 | 0.05 | 2 | 99.7 | - | [4] |
| Raney Nickel | 65 | 0.1 | 1 | 99.6 | - | [4] |
| Raney Nickel | 62 | 0.01 | 3 | 99.5 | - | [4] |
| Raney Nickel | 125 | 1.72 | - | - | - | [3] |
| Titanium-salt-modified Raney Ni | 75 - 95 | 2.5 - 3.5 | - | 98.0-98.6 | >98 | [1] |
| Raney Nickel (with co-inhibitor) | 120 - 130 | 4.0 - 6.0 | - | 98.2 | - | [1] |
| Raney Nickel | 70 - 75 | 0.8 | 10 | ~96 (content) | - | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are derived from patent literature and represent established methods for the synthesis.
Protocol 1: Hydrogenation using Palladium on Alumina Catalyst
This protocol is based on the method described in patent RU2600934C1.[3]
1. Materials and Equipment:
-
α-Terpineol (at least 60% purity, e.g., from pine oil)
-
Highly porous cellular catalyst: 0.8-2.0% Palladium on an active substrate of γ-Al₂O₃ (6.5-8.0 wt%) supported on α-Al₂O₃.
-
High-pressure reactor or autoclave equipped with a heating system, thermocouple, gas inlet, and mechanical rocking/stirring mechanism.
-
Hydrogen gas source.
2. Procedure:
-
Load 100 mL of α-terpineol, pre-heated to 70°C, into the reactor.
-
Add the palladium catalyst to the reactor.
-
Seal the reactor and purge the system with hydrogen gas to remove air.
-
Pressurize the reactor with hydrogen to an initial pressure of 1.8-2.0 MPa.
-
Set the reactor temperature to 60-80°C and begin vigorous stirring or rocking (e.g., 120-160 oscillations per minute) to ensure good mass transfer.
-
Maintain the reaction conditions for 2-2.5 hours.
-
After the reaction period, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
-
Discharge the reactor contents.
-
Separate the catalyst from the product mixture by filtration.
-
The resulting liquid product is this compound. Analyze the product for purity and yield using a suitable method like HPLC.[3]
Protocol 2: Hydrogenation using Raney Nickel Catalyst
This protocol is adapted from the methods described in patents CN104909985A and CN104607207B.[1][4]
1. Materials and Equipment:
-
α-Terpineol
-
Raney Nickel catalyst (commercial or prepared in-situ). For modified catalyst, see below.
-
High-pressure reactor (autoclave) with heating, stirring, and gas connections.
-
Hydrogen gas source.
-
(Optional) Solvent such as absolute ethanol for catalyst storage and handling.
2. Catalyst Preparation (Titanium-Salt Modification - Optional): [1]
-
Crush a nickel-aluminum alloy (40-65% Ni) to 60-120 mesh.
-
Treat the alloy powder with a 20-35% sodium hydroxide solution at 40-80°C for 1-2 hours with stirring to leach out the aluminum.
-
Wash the resulting Raney nickel with deionized water until neutral.
-
To modify, immerse the Raney nickel in a 1-10 g/L titanium salt aqueous solution at 40-60°C for 24-48 hours.
-
Wash the modified catalyst with deionized water and then absolute ethanol. Store under absolute ethanol.
3. Hydrogenation Procedure:
-
Place α-terpineol and the Raney Nickel catalyst into the autoclave. The catalyst amount typically ranges from 1-5% of the mass of the terpineol.[1][4]
-
Seal the reactor and purge with hydrogen.
-
Heat the mixture to the desired reaction temperature (e.g., 60-65°C for unmodified Raney Ni, or 75-95°C for Ti-modified Raney Ni).[1][4]
-
Introduce hydrogen gas to the desired pressure (e.g., 0.01-0.1 MPa for unmodified, 2.5-3.5 MPa for Ti-modified).[1][4]
-
Maintain the reaction with stirring for the specified time (e.g., 1-3 hours).
-
Upon completion, cool the reactor and vent the pressure.
-
Discharge the product and separate the catalyst via filtration or magnetic decantation.
-
The product can be analyzed by GC-MS to determine purity, yield, and selectivity.
Experimental and Analytical Workflow
The overall process from reaction setup to final analysis follows a logical sequence. The diagram below illustrates a typical workflow for the synthesis and characterization of this compound.
Caption: General workflow for this compound synthesis.
References
- 1. CN104607207B - Method for synthesizing this compound - Google Patents [patents.google.com]
- 2. This compound for Research|High-Purity [benchchem.com]
- 3. RU2600934C1 - Method of producing this compound - Google Patents [patents.google.com]
- 4. CN104909985A - this compound preparation method - Google Patents [patents.google.com]
The Enigmatic Presence of Dihydroterpineol in the Plant Kingdom: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroterpineol, a saturated monoterpene alcohol, is a naturally occurring volatile organic compound found in trace amounts within the essential oils of various plants. While its presence is often overshadowed by more abundant terpenes, its subtle contribution to the aromatic profiles of plants and its potential bioactive properties warrant closer scientific scrutiny. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its biosynthetic origins, and detailed methodologies for its extraction and analysis from plant matrices. The commercial availability of this compound is largely met through the synthetic hydrogenation of α-terpineol, a more abundant precursor also found in many essential oils[1]. This guide will focus on the natural occurrence of this compound and its direct precursor, α-terpineol, to provide a complete picture for researchers in natural product chemistry and drug development.
Biosynthesis of this compound in Plants
The biosynthesis of this compound is intrinsically linked to the broader pathway of p-menthane monoterpenoids. In plants, the synthesis of these compounds originates from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which takes place in the plastids[2]. This pathway produces the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).
The condensation of IPP and DMAPP leads to the formation of geranyl pyrophosphate (GPP), the precursor for all monoterpenes. Through the action of specific terpene synthases, GPP is cyclized to form various monoterpene skeletons. The p-menthane skeleton is a key intermediate in the formation of a wide array of monoterpenoids, including the direct precursor to this compound, α-terpineol. The final step in the natural formation of this compound involves the reduction of the double bond in the α-terpineol molecule.
Below is a diagram illustrating the generalized biosynthetic pathway leading to p-menthane monoterpenoids.
Natural Occurrence and Quantitative Data
This compound has been identified as a minor constituent in the essential oils of several plant species. However, comprehensive quantitative data on its natural concentrations are limited. The compound is often found alongside its precursor, α-terpineol. The following table summarizes the reported presence of α-terpineol in various plants, which suggests the potential for co-occurrence of this compound in trace amounts.
| Plant Species | Plant Part | α-Terpineol Concentration (%) | Reference |
| Melaleuca alternifolia (Tea Tree) | Leaves | ~3 | [3] |
| Eucalyptus species | Leaves | 1.44 | [4] |
| Pinus devoniana | - | Present | [2] |
| Citrus x limon (Lemon) | Fruit Peel | 2.19 | [5] |
| Salvia fruticosa | Aerial Parts | 6.74 | [6] |
Note: The presence of α-terpineol is indicative of the potential for this compound to be present, as the latter is a hydrogenation product of the former.
Experimental Protocols
Extraction of this compound from Plant Material
The extraction of this compound from plant matrices typically involves the isolation of the essential oil fraction. Steam distillation is the most common method for this purpose.
Protocol: Steam Distillation
-
Plant Material Preparation: Fresh or dried plant material (e.g., leaves, flowers, stems) is coarsely ground to increase the surface area for efficient extraction.
-
Apparatus Setup: A Clevenger-type apparatus is assembled for steam distillation. The plant material is placed in the distillation flask.
-
Distillation: Steam is passed through the plant material, causing the volatile components, including this compound, to vaporize.
-
Condensation: The vapor mixture of water and essential oil is passed through a condenser, where it cools and liquefies.
-
Separation: The condensed liquid is collected in a separating funnel. Due to the immiscibility of the essential oil with water, two distinct layers are formed. The upper layer (essential oil) is carefully separated from the aqueous layer.
-
Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.
-
Storage: The dried essential oil is stored in a sealed, dark glass vial at 4°C until analysis.
The following diagram illustrates the general workflow for the extraction and analysis of this compound.
Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the most effective analytical technique for the separation, identification, and quantification of volatile compounds like this compound in complex essential oil mixtures.
Protocol: GC-MS Analysis
-
Sample Preparation: The extracted essential oil is diluted in a suitable solvent (e.g., hexane or dichloromethane) to an appropriate concentration (e.g., 1% v/v).
-
GC-MS System: A gas chromatograph coupled with a mass spectrometer is used for the analysis.
-
GC Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: An initial temperature of 60°C held for 2 minutes, then ramped up to 240°C at a rate of 3°C/min, and held at 240°C for 5 minutes.
-
Injection Volume: 1 µL in split mode (e.g., split ratio 1:50).
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Identification: this compound (p-menthan-8-ol) is identified by comparing its mass spectrum with reference spectra from libraries such as NIST and Wiley, and by comparing its calculated Kovats retention index with literature values. The Kovats retention index for p-menthan-8-ol on a standard non-polar column is approximately 1162[2].
-
Quantification: The relative percentage of this compound in the essential oil is calculated based on the peak area of the compound relative to the total peak area of all identified compounds in the chromatogram. For absolute quantification, a calibration curve can be prepared using a certified reference standard of this compound.
Conclusion
While this compound is a minor component of the plant volatilome, its presence is indicative of the complex biochemical machinery within aromatic plants. The methodologies outlined in this guide provide a robust framework for researchers to extract, identify, and quantify this compound, paving the way for further investigations into its biological activities and potential applications in the pharmaceutical and fragrance industries. The close biosynthetic relationship with α-terpineol suggests that plants rich in the latter are promising candidates for the discovery and isolation of naturally occurring this compound. Future research focusing on targeted analysis of such plant species is crucial to expand our understanding of the distribution and significance of this intriguing monoterpenoid.
References
- 1. benchchem.com [benchchem.com]
- 2. p-MENTHAN-8-OL | C10H20O | CID 10353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Research Portal [researchportal.murdoch.edu.au]
- 4. ijpjournal.com [ijpjournal.com]
- 5. mdpi.com [mdpi.com]
- 6. Chemical Composition of Salvia fruticosa Mill. Essential Oil and Its Protective Effects on Both Photosynthetic Damage and Oxidative Stress in Conocephalum conicum L. Induced by Environmental Heavy Metal Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
Dihydroterpineol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroterpineol, a saturated monoterpene alcohol, is a versatile compound with significant applications in the fragrance, flavor, and pharmaceutical industries. This technical guide provides an in-depth overview of the fundamental characteristics of this compound, including its chemical and physical properties, synthesis methodologies, and analytical characterization. Detailed experimental protocols for its synthesis and analysis are presented, alongside a summary of its known biological activities. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and application of this compound.
Chemical and Physical Properties
This compound, systematically named p-Menthan-8-ol, is a colorless liquid with a pleasant, floral, and pine-like odor.[1] It is a mixture of cis and trans isomers and its properties can vary slightly depending on the isomeric ratio. It is soluble in organic solvents and slightly soluble in water.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | This compound, p-Menthan-8-ol | [2] |
| CAS Number | 498-81-7 | [2] |
| Molecular Formula | C10H20O | [2] |
| Molecular Weight | 156.27 g/mol | [2] |
| Appearance | Colorless liquid | [3] |
| Odor | Floral, pine-like | [1] |
| Boiling Point | ~210-213 °C at 760 mmHg | [1][4] |
| Melting Point | 33-36 °C (trans-isomer) | [4] |
| Density | ~0.90 g/cm³ at 20 °C | [1] |
| Flash Point | ~89.7 °C | [5] |
| Solubility | Soluble in ethanol, slightly soluble in water | [5] |
| logP | ~2.58 | [5] |
Synthesis of this compound
The primary industrial method for the synthesis of this compound is the catalytic hydrogenation of α-terpineol. This process involves the saturation of the carbon-carbon double bond in the cyclohexene ring of α-terpineol.
Synthesis Pathway
The synthesis of this compound typically starts from α-pinene, a major component of turpentine oil. α-Pinene is first hydrated to α-terpineol, which is then hydrogenated to yield this compound.
Experimental Protocols for Synthesis
This protocol is based on methodologies described in patent literature.
Materials:
-
α-Terpineol (100 parts)
-
Raney Nickel catalyst (1-5 parts)
-
Hydrogen gas
-
High-pressure reactor
Procedure:
-
Charge the high-pressure reactor with 100 parts of α-terpineol and 1-5 parts of Raney Nickel catalyst.
-
Seal the reactor and purge with nitrogen gas to remove air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 0.01-0.1 MPa).
-
Heat the reactor to the reaction temperature (e.g., 60-65 °C) with constant stirring.
-
Maintain the temperature and pressure for the duration of the reaction (e.g., 1-3 hours), monitoring hydrogen uptake.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
The crude product is then filtered to remove the catalyst. The resulting this compound can be purified further by distillation if required.
This protocol is adapted from patent literature describing a highly efficient synthesis.
Materials:
-
α-Terpineol
-
Palladium on a highly porous cellular catalyst (e.g., α-Al₂O₃ with a γ-Al₂O₃ substrate)
-
Hydrogen gas
-
High-pressure reactor
Procedure:
-
Load the high-pressure reactor with α-terpineol.
-
Add the palladium catalyst to the reactor.
-
Seal the reactor and purge with an inert gas.
-
Introduce hydrogen gas to an initial pressure of 1.8-2.0 MPa.
-
Heat the reactor to 60-80 °C with agitation.
-
Maintain the reaction conditions for approximately 2-2.5 hours.
-
Upon completion, cool the reactor, vent the pressure, and recover the product.
-
Filter the product to remove the catalyst.
Analytical Characterization
A combination of chromatographic and spectroscopic techniques is employed to determine the purity and elucidate the structure of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary technique for assessing the purity of this compound and identifying any impurities.
Table 2: GC-MS Data for this compound
| Parameter | Value | Reference(s) |
| Kovats Retention Index (Standard non-polar column) | 1134 - 1162 | [2] |
| Kovats Retention Index (Standard polar column) | 1560 - 1571 | [2] |
| Major Mass Spectral Fragments (m/z) | 59, 43, 81, 69, 95, 138 | [2] |
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: HP-5MS (or equivalent) fused-silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector temperature: 250 °C.
-
Oven temperature program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 240 °C at a rate of 5 °C/min, and hold for 5 minutes.
-
MS transfer line temperature: 280 °C.
-
Ion source temperature: 230 °C.
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: m/z 40-400.
Sample Preparation:
-
Dilute the this compound sample in a suitable solvent (e.g., ethanol or hexane) to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural confirmation of this compound.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 | 40-45 |
| C2, C6 | 30-35 |
| C3, C5 | 25-30 |
| C4 | 45-50 |
| C7 (CH₃) | 20-25 |
| C8 | 70-75 |
| C9, C10 (CH₃) | 25-30 |
Note: These are predicted values based on the structure of p-Menthan-8-ol. Actual values may vary. A reference to a ¹³C NMR spectrum can be found in the PubChem database for p-Menthan-8-ol.[2]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the this compound molecule.
Table 4: Key FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 (broad) | O-H stretching (alcohol) |
| ~2920-2850 | C-H stretching (alkane) |
| ~1450 | C-H bending (alkane) |
| ~1370 | C-H bending (gem-dimethyl) |
| ~1150 | C-O stretching (tertiary alcohol) |
Note: A vapor phase IR spectrum for cis-dihydro-α-terpineol is available in the SpectraBase database.[6]
Analytical Workflow
The following diagram illustrates a typical workflow for the quality control and characterization of a synthesized this compound sample.
Biological Activity and Potential Applications
While research into the specific biological activities of this compound is ongoing, preliminary studies and the activities of its precursor, α-terpineol, suggest several areas of interest for drug development.
-
Antimicrobial and Antifungal Activity: Terpenoids, including α-terpineol, are known to possess antimicrobial and antifungal properties. This compound may exhibit similar activity, making it a candidate for development as a topical antiseptic or antifungal agent.
-
Anti-inflammatory Effects: α-Terpineol has been shown to have anti-inflammatory properties. Further investigation is warranted to determine if this compound shares these characteristics.
-
Bronchodilator and Analgesic Agent: There are some reports suggesting its use as a bronchodilator for respiratory conditions and as an analgesic agent.[1]
It is important to note that detailed studies on the specific signaling pathways affected by this compound are limited. However, the structurally related α-terpineol has been found to induce fatty liver in mice through the AMP-activated protein kinase (AMPK)-mTOR-sterol regulatory element-binding protein-1 (SREBP-1) pathway. This suggests that the potential biological effects of this compound should be thoroughly investigated.
Conclusion
This compound is a valuable chemical with a well-established role in various industries. Its synthesis from readily available natural precursors like α-pinene makes it an attractive target for sustainable chemical production. This guide has provided a detailed overview of its fundamental properties, synthesis, and analytical characterization, offering a solid foundation for researchers and professionals. Further exploration of its biological activities and potential therapeutic applications is a promising area for future research.
References
Dihydroterpineol: A Technical Guide to its Mechanism of Action in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroterpineol (DHT), a monoterpenoid alcohol, is a saturated derivative of terpineol, commonly found as a component of various essential oils. While it is utilized in the fragrance and flavor industries, emerging research has highlighted its potential in diverse biological applications. However, detailed studies specifically elucidating the direct mechanism of action of this compound are limited.[1] Consequently, much of our current understanding is extrapolated from the more extensively studied activities of its structural analogs, particularly α-terpineol and other related monoterpenoids.[1]
This technical guide provides a comprehensive overview of the known and hypothesized mechanisms of action of this compound in biological systems. It synthesizes available data on its anti-inflammatory, antimicrobial, and anticancer properties, drawing heavily on insights from its analogs to illuminate potential molecular targets and signaling pathways. This document is intended to serve as a resource for researchers and professionals in drug development by presenting quantitative data, detailed experimental protocols, and visual representations of key biological processes.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound and its analogs are among their most significant biological effects. The proposed mechanisms primarily involve the modulation of key inflammatory signaling pathways and the reduction of pro-inflammatory mediators.
Mechanism of Action
This compound has been observed to inhibit pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in human immune cells, suggesting direct interaction with inflammatory pathways.[1]
Insights from its analog, α-terpineol, provide a more detailed potential mechanism. Studies on α-terpineol have demonstrated that it can suppress inflammation by:
-
Inhibiting IL-6 Signaling: It not only reduces the formation of the pro-inflammatory cytokine IL-6 but also inhibits the gene expression of the IL-6 receptor, effectively dampening the entire signaling cascade.[2]
-
Modulating Inflammatory Mediators: It has been shown to reduce mechanical hypernociception by inhibiting the signaling of crucial inflammatory mediators like prostaglandin E₂ (PGE₂) and dopamine.[3]
-
Suppressing the NLRP3 Inflammasome: The related monoterpene, Terpinen-4-ol, has been found to suppress the expression of caspase-1 and the NOD-like receptor family pyrin domain containing 3 (NLRP3).[4] This action prevents the downstream activation of the NLRP3 inflammasome, a key component of the innate immune response, thereby lowering the secretion of the potent pro-inflammatory cytokine IL-1β.[4]
These findings suggest that this compound likely exerts its anti-inflammatory effects through a multi-target approach, impacting cytokine production, receptor expression, and inflammasome activation.
Signaling Pathway Diagram
Caption: Proposed inhibition of the NLRP3 inflammasome pathway by this compound analogs.
Quantitative Data
The following table summarizes quantitative data related to the anti-inflammatory effects of this compound's analog, α-terpineol.
| Compound | Assay | System | Concentration / Dose | Effect | Reference |
| α-Terpineol | Carrageenan-induced hypernociception | Mice (in vivo) | 25, 50, 100 mg/kg (i.p.) | Inhibited development of mechanical hypernociception | [3] |
| α-Terpineol | TNF-α-induced hypernociception | Mice (in vivo) | 25, 50, 100 mg/kg (i.p.) | Inhibited development of mechanical hypernociception | [3] |
| α-Terpineol | Nitrite Production Assay | Murine Macrophages (in vitro) | 1, 10, 100 µg/mL | Significantly reduced LPS-induced nitrite production | [3] |
Experimental Protocols
Protocol 1: In Vitro IL-6 Formation Assay (adapted from[2])
-
Cell Line: Human epithelial buccal cells (KB).
-
Treatment: Cells are exposed to the test compound (e.g., α-terpineol) at various concentrations for a predetermined time period. A positive control (e.g., a known inflammatory stimulus) and a negative control (vehicle) are included.
-
IL-6 Analysis (Flow Cytometry):
-
After treatment, cells are harvested and fixed.
-
Cells are permeabilized to allow intracellular antibody staining.
-
Cells are incubated with a fluorescently-labeled anti-human IL-6 antibody.
-
The fluorescence intensity, corresponding to the amount of intracellular IL-6, is measured using a flow cytometer.
-
-
IL-6 Receptor Gene Expression (qRT-PCR):
-
RNA is extracted from treated and control cells.
-
Reverse transcription is performed to synthesize cDNA.
-
Quantitative real-time PCR is conducted using primers specific for the IL-6 receptor gene and a housekeeping gene (for normalization).
-
The relative change in gene expression is calculated using the ΔΔCt method.
-
Antimicrobial Activity
This compound and its isomers exhibit broad-spectrum antimicrobial activity, targeting both bacteria and fungi.[1] The primary mechanism is believed to be the disruption of cell membrane integrity and function.
Mechanism of Action
The lipophilic nature of terpenoid alcohols like this compound allows them to easily interact with and partition into the lipid bilayers of microbial cell membranes.[1] This interaction leads to a cascade of disruptive events:
-
Increased Membrane Permeability: The compound disrupts the packing of membrane lipids, leading to an increase in fluidity and permeability. This is evidenced by the leakage of intracellular components, such as nucleic acids and proteins.[5]
-
Disruption of Cell Wall: Damage to the cell wall is indicated by the release of enzymes like alkaline phosphatase (AKP) into the extracellular space.[5]
-
Loss of Membrane Potential: The disruption of the membrane's structure leads to the dissipation of the proton motive force and a decrease in membrane potential, which is critical for cellular energy production and transport processes.[5]
-
Morphological Changes: Electron microscopy reveals significant damage to microbial cells upon treatment, including ruptured cell walls and membranes, irregular cell shapes, and leakage of cytoplasmic contents.[5][6]
This multi-faceted attack on the cell envelope ultimately leads to the inhibition of growth and cell death.
Experimental Workflow Diagram
Caption: Experimental workflow to investigate the antimicrobial mechanism of action.
Quantitative Data
The following table summarizes the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for α-terpineol against various pathogens.
| Compound | Organism | MIC | MBC | Reference |
| α-Terpineol | Escherichia coli | 0.78 µL/mL | 0.78 µL/mL | [6] |
| α-Terpineol | Salmonella enteritidis | 1.56 µL/mL | 3.13 µL/mL | [6] |
| α-Terpineol | Staphylococcus aureus | 1.56 µL/mL | 3.13 µL/mL | [6] |
| α-Terpineol | Shigella flexneri | 0.766 mg/mL | 1.531 mg/mL | [5] |
| Terpinen-4-ol | Shigella flexneri | 0.766 mg/mL | 1.531 mg/mL | [5] |
Experimental Protocols
Protocol 2: Assessment of Cell Membrane Damage (adapted from[5])
-
Bacterial Strain: Shigella flexneri or other target organism.
-
Culture Preparation: Grow bacteria to the logarithmic phase in a suitable broth medium.
-
Treatment: Centrifuge the culture, wash the cells, and resuspend them in a buffer (e.g., PBS). Add the test compound (e.g., α-terpineol) at MIC or 2x MIC. An untreated culture serves as the control.
-
Measurement of Leaked UV-Absorbing Material:
-
At various time intervals, take aliquots from the cell suspension and centrifuge to pellet the bacteria.
-
Measure the absorbance of the supernatant at 260 nm, which corresponds to the release of nucleic acids and proteins.
-
-
Alkaline Phosphatase (AKP) Assay:
-
Use a commercial AKP assay kit.
-
Measure the AKP activity in the supernatant of treated and control samples according to the manufacturer's instructions. Increased extracellular AKP indicates cell wall damage.
-
-
Scanning Electron Microscopy (SEM):
-
After treatment, fix the bacterial cells (e.g., with glutaraldehyde).
-
Dehydrate the cells through a graded ethanol series.
-
Dry, mount, and coat the samples with gold.
-
Observe the cell morphology using an SEM to visualize any structural damage.
-
Anticancer Activity
While direct research on this compound is not abundant, studies on its isomers and analogs suggest potential anticancer activity through the modulation of critical signaling pathways involved in cell proliferation, survival, and apoptosis.[1][7]
Mechanism of Action
The anticancer effects of related terpenoids are often linked to their ability to interfere with key oncogenic signaling pathways. For α-terpineol, a primary proposed mechanism is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway .[8]
-
NF-κB Inhibition: In normal cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon receiving stimuli (e.g., from cytokines like TNF-α), IκB is degraded, allowing NF-κB to translocate to the nucleus. There, it promotes the transcription of genes involved in cell survival, proliferation, and inflammation, which are often hijacked by cancer cells. α-terpineol has been shown to inhibit the translocation of NF-κB to the nucleus in a dose-dependent manner.[8] This suppression down-regulates the expression of NF-κB target genes, such as IL-1β, thereby inhibiting tumor cell growth.[8]
-
Induction of Apoptosis: Other related compounds, like Terpinen-4-ol, induce apoptosis (programmed cell death) in cancer cells by increasing the activity of executioner caspases (caspase-3/7) and reducing the levels of anti-apoptotic proteins like Bcl-2.[4]
-
Modulation of Oxidative Stress: In the context of cancer pain, α-terpineol has been shown to reduce the immunocontent of inducible nitric oxide synthase (iNOS), a pro-inflammatory and pro-oxidant enzyme, and increase the tissue's antioxidant capacity.[9][10]
Signaling Pathway Diagram
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound's analog.
Quantitative Data
Quantitative data for the direct anticancer effects of this compound is currently unavailable. The table below presents data for its analog, α-terpineol.
| Compound | Assay | System | Concentration | Effect | Reference |
| α-Terpineol | Cytotoxicity Assay | Human small cell lung carcinoma | Not specified | Most sensitive cell line in a panel | [8] |
| α-Terpineol | Cytotoxicity Assay | Human leukemia (HL-60) cells | 100 µg/mL | 50.9% reduction in cell viability | [11] |
| α-Terpineol | Cytotoxicity Assay | Human leukemia (HL-60) cells | 250 µg/mL | 38.53% reduction in cell viability | [11] |
| α-Terpineol | Cytotoxicity Assay | Human leukemia (HL-60) cells | 500 µg/mL | 30.82% reduction in cell viability | [11] |
Experimental Protocols
Protocol 3: NF-κB Translocation Assay (adapted from[8])
-
Cell Line: A suitable cancer cell line (e.g., small cell lung carcinoma).
-
Treatment: Seed cells on coverslips or in chamber slides. Treat with various concentrations of the test compound (e.g., α-terpineol) for a specified duration. Include a positive control (e.g., TNF-α to induce translocation) and a negative control (vehicle).
-
Immunofluorescence Staining:
-
Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Block non-specific binding sites with a blocking buffer (e.g., BSA).
-
Incubate with a primary antibody against an NF-κB subunit (e.g., p65).
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
In untreated/control cells, NF-κB (red/green fluorescence) will be primarily in the cytoplasm. In stimulated cells, it will co-localize with the DAPI-stained nucleus (blue fluorescence).
-
Quantify the nuclear translocation by measuring the fluorescence intensity in the nucleus versus the cytoplasm across multiple cells for each treatment condition. A reduction in nuclear fluorescence in compound-treated cells indicates inhibition of translocation.
-
Conclusion and Future Directions
This compound is a promising bioactive compound with potential therapeutic applications. While direct mechanistic studies are in their infancy, research on its close structural analogs provides a strong foundation for understanding its likely modes of action. The available evidence suggests that this compound and its related compounds operate through a multi-target mechanism, primarily involving the modulation of inflammatory pathways (e.g., NF-κB, NLRP3 inflammasome), the disruption of microbial cell membranes, and the induction of apoptosis in cancer cells.
For drug development professionals, this compound represents an interesting scaffold. Future research should focus on:
-
Direct Mechanistic Studies: Elucidating the specific molecular targets of this compound itself using techniques like proteomics and target deconvolution.
-
Structure-Activity Relationship (SAR) Studies: Investigating how the different isomers of this compound affect its biological activity to optimize efficacy and selectivity.
-
In Vivo Efficacy and Safety: Conducting comprehensive preclinical studies in animal models to validate the in vitro findings and assess the safety profile of this compound for potential therapeutic use.
By building on the knowledge gained from its analogs and pursuing targeted research, the full therapeutic potential of this compound can be unlocked.
References
- 1. This compound for Research|High-Purity [benchchem.com]
- 2. Characterization of alpha-terpineol as an anti-inflammatory component of orange juice by in vitro studies using oral buccal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α-terpineol reduces mechanical hypernociception and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review on the Pharmacological Prospects of Terpinen-4-Ol: From Nature to Medicine and Beyond[v1] | Preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. Antibacterial activity of α-terpineol may induce morphostructural alterations in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Alpha terpineol: a potential anticancer agent which acts through suppressing NF-kappaB signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. α-Terpineol reduces cancer pain via modulation of oxidative stress and inhibition of iNOS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alpha-Terpineol as Antitumor Candidate in Pre-Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydroterpineol: An In-Depth Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroterpineol, a monoterpenoid alcohol, is a saturated derivative of α-terpineol. While extensively utilized in the fragrance and flavor industries, its biological activities remain a subject of nascent investigation. This technical guide provides a comprehensive overview of the current state of knowledge regarding the biological effects of this compound. Due to the limited availability of direct research on this compound, this guide also extensively reviews the well-documented biological activities of its structural analog, α-terpineol, to provide a predictive framework and guide future research. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes pertinent biological pathways to facilitate a deeper understanding of this compound's potential in therapeutic applications.
Biological Activities of this compound: State of Current Research
Direct research into the specific biological mechanisms of this compound is currently limited. However, preliminary studies and safety assessments provide some initial insights.
Toxicology Profile: A key study using the BlueScreen assay indicated that this compound is negative for both cytotoxicity and genotoxicity, suggesting a favorable preliminary safety profile for further investigation.[1]
Potential Antimicrobial and Insect Repellent Properties: Research has suggested that this compound may possess antimicrobial and insect repellent effects.[2] However, detailed quantitative data from these studies are not extensively published, highlighting a significant area for future research.
Biological Activities of α-Terpineol: A Proxy for Understanding this compound
Given the structural similarity between this compound and its unsaturated counterpart, α-terpineol, the extensive body of research on α-terpineol's biological activities provides a valuable foundation for predicting the potential therapeutic applications of this compound. The following sections detail the known anti-inflammatory, antimicrobial, and anticancer properties of α-terpineol.
Anti-inflammatory Activity of α-Terpineol
α-Terpineol has demonstrated significant anti-inflammatory effects across various in vitro and in vivo models. Its primary mechanism appears to be the modulation of pro-inflammatory signaling pathways and the reduction of inflammatory mediators.
Quantitative Data on Anti-inflammatory Effects of α-Terpineol
| Activity | Model System | Key Findings | Reference |
| Inhibition of Cytokine Production | Lipopolysaccharide (LPS)-stimulated human macrophages | Significantly reduced the production of IL-1β, IL-6, and IL-10. | [3] |
| Inhibition of Nitrite Production | LPS-stimulated murine macrophages | Significantly reduced nitrite production in vitro at concentrations of 1, 10, and 100 μg/mL. | [4] |
| Reduction of Mechanical Hypernociception | Carrageenan-induced paw edema in mice | Inhibited the development of mechanical hypernociception at doses of 25, 50, and 100 mg/kg (i.p.). | [4] |
| Inhibition of Neutrophil Influx | Carrageenan-induced pleurisy in mice | Significantly inhibited neutrophil influx. | [4] |
| Gastroprotective Effect | Ethanol and indomethacin-induced gastric ulcers in rats | Reduced gastric lesions at doses of 10, 30, and 50 mg/kg (oral administration). | [5] |
Signaling Pathways Implicated in the Anti-inflammatory Action of Terpenoids
Terpenoids, including α-terpineol, are known to modulate key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, and its inhibition is a common mechanism for the anti-inflammatory effects of natural products.
Caption: Potential inhibition of the NF-κB signaling pathway by terpenoids.
Antimicrobial Activity of α-Terpineol
α-Terpineol has demonstrated broad-spectrum antimicrobial activity against various pathogenic bacteria. Its mechanism of action is believed to involve the disruption of microbial cell membranes.
Quantitative Data on Antimicrobial Effects of α-Terpineol
| Microorganism | Assay | Result | Reference |
| Escherichia coli | Broth dilution | MIC: 0.78 μL/mL, MBC: 0.78 μL/mL | [6] |
| Staphylococcus aureus | Broth dilution | MIC: 1.56 μL/mL, MBC: 3.13 μL/mL | [6] |
| Salmonella enteritidis | Broth dilution | MIC: 1.56 μL/mL, MBC: 3.13 μL/mL | [6] |
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates a general workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound like this compound.
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).
Anticancer Activity of α-Terpineol
α-Terpineol has been investigated for its potential as an anticancer agent, with studies demonstrating its ability to inhibit the growth of various tumor cell lines. A key mechanism identified is the suppression of the NF-κB signaling pathway, which is crucial for cancer cell proliferation and survival.[7]
Quantitative Data on Anticancer Effects of α-Terpineol
| Cell Line | Assay | Key Findings | Reference |
| Small cell lung carcinoma | Cytotoxicity assay | Most sensitive cell line to α-terpineol. | [7] |
| Various tumor cell lines | NF-κB translocation assay | Dose-dependent inhibition of NF-κB translocation and activity. | [7] |
| Murine Sarcoma 180 | Cell viability assay | Reduced cell viability at 100, 250, and 500 μg/mL. | [8] |
Experimental Protocols
This section provides an overview of standard experimental protocols relevant to the investigation of the biological activities of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Cytokine Production Assay (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying the concentration of a specific cytokine (e.g., IL-6, TNF-α) in a sample.
Methodology:
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Blocking: Block non-specific binding sites with a blocking buffer.
-
Sample Incubation: Add cell culture supernatants (from cells treated with or without this compound) to the wells and incubate.
-
Detection Antibody: Add a biotinylated detection antibody specific for the cytokine.
-
Enzyme Conjugate: Add a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate until color develops.
-
Stop Reaction: Stop the reaction with a stop solution.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 450 nm).
-
Quantification: Determine the cytokine concentration from a standard curve.
Antimicrobial Susceptibility Testing: Broth Microdilution
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Methodology:
-
Serial Dilution: Prepare two-fold serial dilutions of this compound in a liquid growth medium in a 96-well plate.
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
While this compound is a well-established compound in the fragrance industry, its therapeutic potential is largely unexplored. The available data suggests a favorable safety profile and hints at potential antimicrobial and insect-repellent properties. The extensive research on its structural analog, α-terpineol, reveals significant anti-inflammatory, antimicrobial, and anticancer activities, primarily through the modulation of the NF-κB signaling pathway.
Future research should focus on systematically evaluating the biological activities of this compound using the established protocols outlined in this guide. Direct comparative studies with α-terpineol would be invaluable in elucidating the impact of the saturated cyclohexane ring on biological efficacy. Furthermore, in silico studies could help predict potential molecular targets and guide in vitro and in vivo investigations. A thorough understanding of the biological activities of this compound will be crucial for unlocking its potential as a novel therapeutic agent.
References
- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 2. nbinno.com [nbinno.com]
- 3. Modulation of Toll-Like Receptor Signaling in Innate Immunity by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α-terpineol reduces mechanical hypernociception and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gastroprotective activity of α-terpineol in two experimental models of gastric ulcer in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial activity of α-terpineol may induce morphostructural alterations in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alpha terpineol: a potential anticancer agent which acts through suppressing NF-kappaB signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Isomeric and Stereoisomeric Forms of Dihydroterpineol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroterpineol, systematically known as p-menthan-8-ol, is a monoterpenoid alcohol that exists as a mixture of stereoisomers. It is a saturated derivative of terpineol and is found naturally in some essential oils, though it is more commonly produced synthetically for various applications.[1] Its pleasant, floral, and pine-like aroma has led to its widespread use in the fragrance industry for perfumes, cosmetics, and household products.[2][3] Beyond its aromatic properties, this compound and its derivatives are explored for their potential pharmacological activities, including bronchodilator and analgesic effects, making them of interest to the pharmaceutical and drug development sectors.[4]
This technical guide provides a comprehensive overview of the isomeric and stereoisomeric forms of this compound, focusing on their chemical structure, properties, synthesis, separation, and characterization.
Isomeric and Stereoisomeric Forms
This compound's structure is based on the p-menthane skeleton, which consists of a cyclohexane ring substituted with a methyl group at position 1 and a 2-hydroxy-2-propyl group at position 4.[1] The stereoisomerism in this compound arises from the relative orientation of these two substituents on the cyclohexane ring, leading to the existence of cis and trans diastereomers.[1]
-
cis-Dihydroterpineol: The methyl group and the 2-hydroxy-2-propyl group are on the same side of the cyclohexane ring's plane.
-
trans-Dihydroterpineol: The methyl group and the 2-hydroxy-2-propyl group are on opposite sides of the cyclohexane ring's plane.
Furthermore, each of these diastereomers is chiral and can exist as a pair of enantiomers ((+)- and (-)-), as they are non-superimposable mirror images. This results in a total of four possible stereoisomers for this compound.
The relationship between these isomers can be visualized as follows:
Physicochemical Properties
The separation and distinct applications of this compound isomers are reliant on their unique physicochemical properties. While data for the mixed isomers are more commonly reported, some properties for the individual cis and trans isomers are available.
| Property | cis-Dihydroterpineol | trans-Dihydroterpineol | This compound (Isomer Mix) |
| Molecular Formula | C₁₀H₂₀O | C₁₀H₂₀O | C₁₀H₂₀O |
| Molecular Weight | 156.27 g/mol | 156.27 g/mol | 156.27 g/mol |
| Appearance | White crystalline solid (est.)[5] | White crystalline solid (est.)[6] | Colorless to pale yellow liquid[2] |
| Boiling Point | 212.22 °C (est.)[5] | 212-213 °C (est.)[6] | 211-212 °C (est.)[7] |
| Melting Point | Not readily available | 33-36 °C[6] | ~32 °C[2] |
| Flash Point | 89.7 °C (est.)[5] | 79.0 °C[6] | Not readily available |
| Optical Rotation ([α]D) | Not readily available | Not readily available | Not readily available |
Note: The optical rotation for the purified enantiomers of cis- and trans-dihydroterpineol is not widely reported in publicly available literature and would need to be determined experimentally.
Experimental Protocols
Synthesis of this compound via Catalytic Hydrogenation of α-Terpineol
The most common method for synthesizing this compound is the catalytic hydrogenation of α-terpineol, which saturates the double bond in the cyclohexene ring.[1] The choice of catalyst and reaction conditions can influence the yield and the diastereomeric ratio of the product.
Materials:
-
α-Terpineol
-
Raney Nickel (or another suitable catalyst like Palladium on Carbon)
-
Ethanol (or another suitable solvent)
-
Hydrogen gas (H₂)
-
High-pressure reactor (autoclave)
-
Filter apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
Catalyst Preparation (if using Raney Nickel): A titanium-salt-modified Raney nickel catalyst can be prepared by crushing a nickel-aluminum alloy and treating it with a sodium hydroxide solution. The resulting Raney nickel is then modified with a titanium salt solution, followed by washing with deionized water and absolute ethanol.[3]
-
Reaction Setup: In a high-pressure autoclave, place α-terpineol and the Raney Nickel catalyst (typically 1-5% by weight of the terpineol).[3] Add ethanol as a solvent to facilitate the reaction.
-
Hydrogenation: Seal the autoclave and purge it with nitrogen gas, followed by hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.8 to 3.5 MPa).[3]
-
Reaction Conditions: Heat the reactor to the desired temperature (e.g., 70-95 °C) and stir the mixture vigorously.[3] The reaction time can vary from a few hours to several hours, depending on the catalyst, temperature, and pressure.[3]
-
Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots (after safely depressurizing and purging the reactor) and analyzing them by Gas Chromatography (GC) to check for the disappearance of the α-terpineol peak.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of celite or a suitable filter paper to remove the catalyst.
-
Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator to obtain the crude this compound product.
Separation of cis and trans Isomers
The separation of the cis and trans diastereomers of this compound can be challenging due to their similar physical properties. Fractional distillation and column chromatography are two common laboratory techniques that can be employed.
4.2.1. Fractional Distillation
This method takes advantage of the slight difference in boiling points between the cis and trans isomers.
Procedure:
-
Set up a fractional distillation apparatus with a long, efficient fractionating column (e.g., a Vigreux or packed column).
-
Place the crude this compound mixture in the distillation flask with a magnetic stir bar.
-
Heat the mixture slowly and evenly.
-
Collect the distillate in small fractions.
-
Analyze each fraction by GC-MS to determine the ratio of cis to trans isomers.
-
Combine the fractions with a high purity of the desired isomer.
4.2.2. Column Chromatography
This technique separates the isomers based on their differential adsorption to a stationary phase.
Procedure:
-
Column Packing: Pack a chromatography column with a suitable stationary phase, such as silica gel.
-
Sample Loading: Dissolve the crude this compound mixture in a small amount of a non-polar solvent (e.g., hexane) and load it onto the column.
-
Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).
-
Fraction Collection: Collect the eluate in small fractions.
-
Analysis: Analyze each fraction by Thin Layer Chromatography (TLC) or GC-MS to identify the fractions containing the separated isomers.
-
Solvent Removal: Combine the pure fractions of each isomer and remove the solvent using a rotary evaporator.
Characterization of Isomers
4.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for both separating and identifying the isomers of this compound.
Experimental Protocol:
-
Gas Chromatograph (GC):
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5) is typically used.
-
Injector: Split/splitless injector, with a split ratio of, for example, 50:1.
-
Oven Program: A temperature gradient program is used to achieve good separation. For example, start at 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 5°C/minute.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
4.3.3. Infrared (IR) Spectroscopy
IR spectroscopy can be used to confirm the presence of key functional groups, such as the hydroxyl (-OH) group (broad peak around 3300-3500 cm⁻¹) and the C-H bonds of the alkane structure (peaks around 2850-2960 cm⁻¹).
4.3.4. Polarimetry
To determine the optical rotation of the purified enantiomers, a polarimeter is used. The specific rotation [α]D is a characteristic property of a chiral molecule and is measured by passing plane-polarized light through a solution of the compound.
Conclusion
The isomeric and stereoisomeric forms of this compound present a rich area of study for chemists and drug development professionals. Understanding the distinct properties and synthesis of the cis and trans isomers, as well as their respective enantiomers, is crucial for their effective application in various industries. While the synthesis of a diastereomeric mixture is straightforward, the separation and characterization of the individual stereoisomers require careful application of chromatographic and spectroscopic techniques. This guide provides a foundational understanding and practical protocols to aid researchers in their work with these versatile molecules. Further experimental work is encouraged to fully characterize the physicochemical and biological properties of each purified stereoisomer.
References
- 1. htppl.co.in [htppl.co.in]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. p-MENTHAN-8-OL | C10H20O | CID 10353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nmppdb.com.ng [nmppdb.com.ng]
- 5. This compound for Research|High-Purity [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. TRANS-P-MENTHANE-3,8-DIOL(3564-98-5) 13C NMR [m.chemicalbook.com]
Methodological & Application
Application Notes and Protocols: Dihydroterpineol in the Fragrance Industry
For Researchers, Scientists, and Drug Development Professionals
Introduction to Dihydroterpineol in Fragrance
This compound is a monoterpene alcohol that is a key ingredient in the fragrance industry, valued for its complex and versatile aroma profile.[1][2] It is utilized across a wide range of product categories, from fine fragrances to household and personal care items.[3][4] Its scent is often described as having pine-like, woody, and earthy notes, complemented by fresh, citrusy, and subtly floral undertones.[5][6] This multifaceted aroma allows it to blend seamlessly into various fragrance compositions, where it can act as a modifier, enhancing the overall complexity and longevity of the scent.[2] this compound is also noted for its stability in various product bases, making it a reliable component in formulations such as soaps, detergents, and lotions.[5]
Physicochemical and Olfactory Properties
A comprehensive understanding of the physicochemical and olfactory properties of this compound is essential for its effective application in fragrance development. These properties influence its performance, from its initial scent impact to its lingering presence.
| Property | Value | Source |
| Chemical Name | 2-(4-Methylcyclohexyl)propan-2-ol | [3] |
| CAS Number | 498-81-7 | [5] |
| Molecular Formula | C10H20O | [3] |
| Molecular Weight | 156.27 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Odor Profile | Pine, lime, citrus, floral, terpenic, woody, earthy | [5][6] |
| Vapor Pressure | 0.07688 mmHg @ 23°C | [7] |
| LogP (o/w) | 3.2 | [7] |
| Substantivity | Approximately 8 hours on a smelling strip | [8] |
| Odor Threshold | Data not available in the searched literature. | |
| Threshold of Concern (Toxicological) | 1800 µ g/person/day | [1] |
Applications in Fragrance Formulations
This compound's unique scent profile and stability make it a valuable ingredient in a variety of fragranced products.
-
Fine Fragrances: In perfumes and colognes, it provides a fresh and clean character, often used to impart a natural, woody, or citrusy lift to the top and heart notes of a fragrance.[3] Its ability to blend well with other floral and woody ingredients allows for the creation of complex and sophisticated scents.[5]
-
Personal Care Products: It is frequently incorporated into soaps, lotions, shampoos, and deodorants to provide a refreshing and clean aroma.[3][5] Its stability in these product bases ensures a consistent fragrance experience for the consumer.
-
Household Products: this compound is used in air fresheners, detergents, and cleaning agents to impart a sense of cleanliness and freshness.[3][4]
-
Aromatherapy: Due to its fresh and calming scent, it can be found in aromatherapy products designed for relaxation and stress relief.
Experimental Protocols
The following protocols provide standardized methodologies for the evaluation of this compound in a fragrance laboratory setting.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To identify and quantify this compound in a fragrance oil and to analyze its purity.
Materials:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Helium (carrier gas)
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)
-
This compound standard (≥98% purity)
-
Fragrance oil sample containing this compound
-
Solvent (e.g., ethanol or hexane)
-
Autosampler vials
-
Microsyringe
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in the chosen solvent at a known concentration (e.g., 1000 ppm). Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 50, 100 ppm).
-
Sample Preparation: Dilute the fragrance oil sample in the same solvent to a concentration expected to be within the range of the calibration curve.
-
GC-MS Instrument Setup:
-
Set the injector temperature to 250°C.
-
Set the oven temperature program: initial temperature of 60°C, hold for 2 minutes, ramp to 240°C at a rate of 5°C/min, and hold for 5 minutes.
-
Set the carrier gas (Helium) flow rate to 1.0 mL/min.
-
Set the MS transfer line temperature to 280°C.
-
Set the ion source temperature to 230°C.
-
Set the mass scan range from 40 to 400 amu.
-
-
Analysis:
-
Inject a fixed volume (e.g., 1 µL) of each standard solution and the prepared sample solution into the GC-MS.
-
Acquire the chromatograms and mass spectra for each run.
-
-
Data Analysis:
-
Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with the standard.
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Assess the purity of the this compound in the sample by identifying and quantifying any other peaks present.
-
Sensory Panel Evaluation
Objective: To characterize the olfactory profile of this compound and evaluate its performance in a model fragrance accord.
Materials:
-
This compound solution (e.g., 10% in ethanol)
-
Model fragrance accord containing a known percentage of this compound
-
Control fragrance accord (without this compound)
-
Odor-free smelling strips
-
Sensory evaluation booths with controlled lighting and ventilation
-
Data collection software or forms
-
Panel of trained sensory assessors (typically 8-12 individuals)
Procedure:
-
Panelist Training: Train panelists on the use of a standardized fragrance vocabulary and intensity rating scales (e.g., a 15-point scale). Familiarize them with the aroma of the this compound standard and the control fragrance accord.
-
Sample Preparation: Dip smelling strips into the this compound solution, the model fragrance accord, and the control fragrance accord. Allow the solvent to evaporate for a few seconds.
-
Evaluation:
-
Present the coded samples to the panelists in a randomized and balanced order.
-
Instruct panelists to evaluate the aroma of each sample at different time points (e.g., top note at 1 minute, heart note at 30 minutes, and base note at 4 hours).
-
Panelists should rate the intensity of various scent descriptors (e.g., pine, citrus, floral, woody) and provide an overall hedonic (liking) score.
-
-
Data Analysis:
-
Collect and compile the data from all panelists.
-
Use statistical methods, such as Analysis of Variance (ANOVA), to determine if there are significant differences in the perceived aroma profiles between the samples.
-
Generate a sensory profile map (e.g., spider plot) to visualize the differences in the aroma characteristics.
-
Illustrative Sensory Panel Data for a Floral-Woody Accord:
| Sensory Attribute | Control Accord (Intensity Score) | Accord with 5% this compound (Intensity Score) |
| Floral (Jasmine) | 7.5 | 7.2 |
| Woody (Cedarwood) | 6.0 | 7.8 |
| Citrus (Bergamot) | 5.5 | 6.5 |
| Freshness | 5.0 | 7.0 |
| Overall Liking | 6.8 | 7.5 |
Note: The data in this table is for illustrative purposes only and represents a hypothetical outcome.
Visualizations
Olfactory Signaling Pathway for Terpenes
The perception of this compound, as with other terpenes, is initiated by its interaction with olfactory receptors in the nasal cavity. This triggers a cascade of intracellular events leading to the generation of a nerve impulse that is transmitted to the brain for interpretation.
Caption: General olfactory signaling pathway for terpenes.
Experimental Workflow for Fragrance Evaluation
The evaluation of a fragrance ingredient like this compound follows a structured workflow, from initial analysis to final sensory assessment.
Caption: Workflow for evaluating a new fragrance ingredient.
Logical Relationships in this compound Application
The decision to use this compound in a fragrance is based on a set of logical considerations related to its properties and the desired outcome of the final product.
Caption: Logical considerations for using this compound.
References
- 1. alpha-dihydroterpineol [thegoodscentscompany.com]
- 2. researchgate.net [researchgate.net]
- 3. consolidated-chemical.com [consolidated-chemical.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound [ventos.com]
- 6. This compound, 58985-02-7 [thegoodscentscompany.com]
- 7. dlg.org [dlg.org]
- 8. alpha-dihydroterpineol [perflavory.com]
Dihydroterpineol: A Versatile Solvent for Advanced Electronics Manufacturing
Application Notes and Protocols for Researchers and Scientists
Dihydroterpineol (DHT), a saturated terpene alcohol, is emerging as a critical solvent in the formulation of various pastes essential for modern electronics manufacturing. Its unique combination of high viscosity, excellent stability, and controlled volatility makes it a superior choice for producing reliable and high-performance electronic components. These application notes provide detailed insights and protocols for utilizing this compound in the formulation of conductive, solder, and other functional pastes.
Key Applications in Electronics
This compound finds its primary application as a solvent and vehicle in the preparation of thick-film pastes. Its principal roles include:
-
Solvent for Conductive Pastes: Used in pastes containing conductive particles like silver, nickel, and copper for applications such as printed circuit boards (PCBs), multilayer ceramic capacitors (MLCCs), and conductive adhesives.[1]
-
Vehicle for Solder Pastes: Acts as a solvent for the flux and a carrier for the solder powder, ensuring appropriate rheology for printing and dispensing.
-
Component of Glass and Metal Pastes: Employed in the formulation of pastes for sealing and bonding electronic components.
-
Sintering Binder Solvent: Utilized in binders for powder metallurgy and ceramic sintering processes.
The high viscosity of this compound contributes to the desirable rheological properties of these pastes, preventing particle settling and ensuring clean printing definition. Its stability is crucial for maintaining paste consistency and performance over time.
Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Formula | C₁₀H₂₀O |
| Molecular Weight | 156.27 g/mol |
| Appearance | Colorless, viscous liquid |
| Boiling Point | Approximately 210-220 °C |
| Flash Point | Approximately 90-100 °C |
| Viscosity | High (specific values vary with grade) |
| Solubility | Soluble in most organic solvents |
Application Protocol: Formulation of a Nickel Conductive Paste
This protocol outlines the preparation of a nickel-based conductive paste for use in applications such as the internal electrodes of multilayer ceramic capacitors (MLCCs). The use of this compound as a solvent is particularly advantageous in preventing the "chemical attack" on the ceramic green sheets that can occur with more aggressive solvents.[1]
Materials and Equipment:
-
Nickel Powder (fine, spherical)
-
Ethyl Cellulose (binder)
-
This compound (solvent)
-
Dispersant (e.g., fish oil, menhaden oil)
-
Three-roll mill
-
Planetary mixer
-
Viscometer
Protocol:
-
Binder Solution Preparation:
-
In a suitable container, dissolve the ethyl cellulose binder in this compound. The ratio will depend on the desired final viscosity of the paste. A common starting point is 10-20% ethyl cellulose by weight in the solvent.
-
Gently heat the mixture (e.g., to 60-80°C) and stir until the ethyl cellulose is completely dissolved. Allow the solution to cool to room temperature.
-
-
Paste Formulation:
-
In a planetary mixer, combine the nickel powder with the prepared binder solution. A typical formulation might consist of 40-60% nickel powder by weight.
-
Add a small amount of dispersant (e.g., 0.5-2% of the total paste weight) to improve the dispersion of the nickel particles.
-
-
Milling and Homogenization:
-
Transfer the mixture to a three-roll mill.
-
Process the paste through the mill for several passes until a uniform and smooth consistency is achieved. The milling process ensures the proper dispersion of the nickel particles and breaks down any agglomerates.
-
-
Viscosity Adjustment and Characterization:
-
Measure the viscosity of the paste using a viscometer.
-
If necessary, adjust the viscosity by adding small amounts of this compound (to decrease viscosity) or additional binder solution (to increase viscosity).
-
The target viscosity will depend on the specific application (e.g., screen printing, dispensing).
-
Expected Results:
A stable, homogeneous nickel conductive paste with a viscosity suitable for the intended application. The use of this compound should result in a paste that is less aggressive towards ceramic green sheets compared to pastes formulated with other solvents.[1]
Experimental Data: Rheological Properties of a Nickel Paste
The following table summarizes the rheological properties of a nickel paste formulated with this compound as the solvent. The data is adapted from a study investigating the interaction of dispersants and binders in a Ni-DHT system.
| Parameter | Value | Conditions |
| Solvent | This compound (DHT) | - |
| Binder | Ethyl Cellulose (EC) | 1 wt% based on Ni powder |
| Dispersant | Hypermer KD3 | 1 wt% based on Ni powder |
| Ni Powder Concentration | 50 wt% | - |
| Apparent Viscosity (at 20 s⁻¹ shear rate) | Increased with EC addition | - |
| Rheological Behavior | Shear-thinning to shear-thickening transition with EC addition | - |
Note: This data is illustrative and specific values will vary depending on the precise formulation and measurement conditions.
Application Protocol: General Solder Paste Formulation
This protocol provides a general guideline for the formulation of a solder paste using this compound as a key solvent component in the flux system.
Materials and Equipment:
-
Solder Powder (e.g., Sn/Ag/Cu alloy)
-
Rosin/Resin (flux base)
-
Activators (e.g., organic acids)
-
Thixotropic Agent (e.g., hydrogenated castor oil)
-
This compound (solvent)
-
Planetary mixer
-
Viscometer
Protocol:
-
Flux Preparation:
-
In a planetary mixer, combine the rosin/resin, activators, and thixotropic agent.
-
Slowly add this compound while mixing until all components are fully dissolved and a homogeneous flux is formed. The solvent content typically ranges from 20% to 50% of the flux by weight.
-
-
Solder Paste Mixing:
-
Gradually add the solder powder to the prepared flux in the planetary mixer. The metal load is typically between 85% and 92% by weight.
-
Mix under a vacuum to prevent the incorporation of air bubbles.
-
Continue mixing until the solder powder is uniformly dispersed throughout the flux.
-
-
Quality Control:
-
Measure the viscosity of the final solder paste to ensure it meets the specifications for the intended application (e.g., printing, dispensing).
-
Perform solder ball and slump tests to evaluate the paste's performance during reflow.
-
Logical Relationships in Paste Formulation
The formulation of electronic pastes involves a careful balance of several components to achieve the desired performance characteristics. The following diagram illustrates the logical relationships between the key components and the final properties of the paste.
Experimental Workflow for Paste Evaluation
The following diagram outlines a typical experimental workflow for the formulation and evaluation of an electronic paste.
References
Dihydroterpineol: Standard Experimental Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroterpineol (CAS 498-81-7), also known as menthanol, is a monoterpenoid alcohol.[1] While detailed research specifically elucidating the mechanism of action and cellular effects of this compound is limited, its structural similarity to the well-studied α-terpineol suggests potential biological activities.[1] Insights into its potential anti-inflammatory, antimicrobial, and neuroprotective effects can be drawn from the activities of its analog and from essential oils in which it is a constituent.[1]
This document provides a compilation of standard experimental protocols that can be adapted to investigate the biological activities of this compound. It also presents the limited available quantitative data and hypothetical signaling pathways based on related compounds.
Data Presentation
Direct quantitative data for pure this compound is scarce in the current scientific literature. The following table summarizes available data for essential oils containing this compound and for its structural analog, α-terpineol, to provide a comparative reference.
| Compound/Essential Oil | Assay | Target | Result (IC50/MIC) | Reference |
| Essential oil of Thymus algeriensis (containing β-dihydroterpineol) | DPPH radical scavenging | Free radicals | IC50: 67.85 µg/mL | [1] |
| α-Terpineol | Antibacterial | Escherichia coli | MIC & MBC: 0.78 µL/mL | [2] |
| α-Terpineol | Antibacterial | Salmonella enteritidis | MIC: 1.56 µL/mL, MBC: 3.13 µL/mL | [2] |
| α-Terpineol | Antibacterial | Staphylococcus aureus | MIC: 1.56 µL/mL, MBC: 3.13 µL/mL | [2] |
| α-Terpineol | Anti-inflammatory | Nitrite production in LPS-stimulated macrophages | Significant reduction at 1, 10, and 100 µg/mL | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments that can be employed to characterize the biological effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of a compound on cultured cells.
Materials:
-
This compound
-
Mammalian cell line (e.g., RAW 264.7 macrophages for inflammation studies, a cancer cell line like MCF-7 for anticancer studies)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve this compound) and a negative control (untreated cells).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.
Anti-Inflammatory Activity Assay (Nitric Oxide Production in Macrophages)
This protocol measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent System
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control groups: untreated cells, cells treated with this compound alone, and cells treated with LPS alone.
-
Nitrite Measurement: After 24 hours, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Part II of Griess Reagent) and incubate for another 5-10 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and express the results as a percentage of inhibition compared to the LPS-only treated group.
Antimicrobial Activity Assay (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
Materials:
-
This compound
-
Bacterial strain (e.g., Escherichia coli, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microplate
-
Spectrophotometer or microplate reader
Procedure:
-
Bacterial Inoculum Preparation: Grow the bacterial strain in MHB overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare a two-fold serial dilution of this compound in MHB in the wells of a 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB alone).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm.
Western Blot Analysis for Protein Expression
This protocol is used to detect and quantify the expression of specific proteins in cells treated with a compound. For example, it can be used to measure the levels of inflammatory proteins like TNF-α or apoptosis-related proteins like Bcl-2 and Bax.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-TNF-α, anti-NF-κB, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein. β-actin is often used as a loading control to normalize the data.
Visualizations
Experimental Workflow for Bioactivity Screening
Caption: General experimental workflow for screening the bioactivity of this compound.
Hypothetical Anti-Inflammatory Signaling Pathway
Based on the known actions of its analog α-terpineol, a potential anti-inflammatory mechanism for this compound could involve the inhibition of the NF-κB signaling pathway.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Conclusion
While direct experimental evidence for the biological activities of this compound is currently limited, its structural relationship to α-terpineol provides a strong rationale for further investigation. The standardized protocols provided in these application notes offer a robust framework for researchers and drug development professionals to explore the potential anti-inflammatory, antimicrobial, and cytotoxic properties of this compound. Such studies are crucial for uncovering its therapeutic potential and understanding its mechanisms of action.
References
Application Notes and Protocols for the Quantification of Dihydroterpineol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroterpineol is a monoterpene alcohol valued for its pleasant, pine-like, and floral aroma, making it a common ingredient in fragrances, cosmetics, and flavorings.[1][2][3] Beyond its sensory attributes, it also serves as an industrial solvent, particularly in electronics manufacturing.[1] Accurate quantification of this compound is crucial for quality control in these industries, as well as for research into its potential biological activities, such as its suggested insect repellent and antimicrobial properties.[1]
This document provides detailed application notes and protocols for the quantitative analysis of this compound using gas chromatography (GC), the most common and effective technique for volatile terpenes.[4][5][6] While high-performance liquid chromatography (HPLC) can also be used for terpene analysis, it is generally less suitable for volatile compounds like this compound and will be discussed as a secondary method.[7][8][9]
Primary Analytical Technique: Gas Chromatography (GC)
Gas chromatography, particularly with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS), is the preferred method for the quantification of this compound due to its volatility.[4][5] GC-FID offers high sensitivity and a wide linear range for quantification, while GC-MS provides definitive identification based on the mass spectrum of the analyte.
Experimental Protocol: GC-FID/MS for this compound Quantification
This protocol is adapted from established methods for terpene analysis in various matrices.[4][10]
1. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.[10]
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: DB-5MS (30 m x 0.25 mm internal diameter, 0.25 µm film thickness) or equivalent non-polar capillary column.[10][11]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[10]
-
Inlet: Split mode with a split ratio of 15:1 at 250°C.[10]
-
Oven Temperature Program:
-
Detector Temperature (FID): 300°C.[10]
-
FID Gas Flows: Hydrogen at 40 mL/min, Air at 500 mL/min, and Makeup (Helium) at 27 mL/min.[10]
-
Injection Volume: 2 µL.[10]
2. Reagents and Standards:
-
Solvent: Ethyl acetate or hexane (HPLC grade or higher).[4]
-
Internal Standard (IS): n-Tridecane or another suitable non-interfering compound. Prepare a stock solution of 100 µg/mL in the chosen solvent.[4][10]
-
This compound Standard: High purity (≥95%) this compound.
-
Standard Stock Solution: Accurately weigh and dissolve this compound in the chosen solvent to prepare a stock solution of a known concentration (e.g., 1000 µg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples (e.g., 1-100 µg/mL). Each calibration standard should contain the internal standard at a constant concentration.
3. Sample Preparation:
-
Liquid Samples (e.g., essential oils, fragrance formulations): Accurately weigh a known amount of the sample and dissolve it in the chosen solvent containing the internal standard to achieve a concentration within the calibration range.
-
Solid Samples (e.g., plant material, powders):
-
Weigh 1 g of the homogenized sample into a centrifuge tube.[10]
-
Add 10 mL of the extraction solvent containing the internal standard.[10]
-
Vortex mix and sonicate for 15 minutes to ensure thorough extraction.[10]
-
Centrifuge at 3000 rpm for 5 minutes.[10]
-
Transfer the clear supernatant to a GC vial for analysis.[10]
-
4. Data Analysis:
-
Identify the this compound peak in the chromatogram by comparing its retention time with that of the standard. If using GC-MS, confirm the identity by matching the mass spectrum.
-
Calculate the peak area ratio of this compound to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
Data Presentation: GC Method Validation Parameters
The following table summarizes typical validation parameters for the GC-based analysis of terpenes, which can be expected for a validated this compound method.
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.99 | [4][10] |
| Limit of Detection (LOD) | 0.25 - 0.3 µg/mL | [4][10] |
| Limit of Quantification (LOQ) | 0.75 - 1.0 µg/mL | [4][10] |
| Recovery | 89% - 111% | [10] |
| Precision (RSD%) | < 10% | [10] |
Secondary Analytical Technique: High-Performance Liquid Chromatography (HPLC)
While GC is the primary technique, HPLC can be employed for terpene analysis, particularly for less volatile terpenes or when derivatization is used.[7][8] For this compound, which lacks a strong chromophore, UV detection can be challenging, and derivatization or the use of more universal detectors like a Corona Charged Aerosol Detector (CAD) or a Refractive Index Detector (RID) might be necessary.
Experimental Protocol: HPLC-UV for Terpene Analysis (General Method)
This is a general protocol that may require optimization for this compound.
1. Instrumentation and Conditions:
-
HPLC System: Standard HPLC system with a pump, autosampler, column oven, and UV detector.[12]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13][14]
-
Mobile Phase: A gradient of methanol or acetonitrile and water.[13][15]
-
Detection Wavelength: Low UV range (e.g., 210-220 nm) due to the lack of a strong chromophore.
2. Reagents and Standards:
-
Solvents: HPLC grade methanol, acetonitrile, and water.
-
Standard Preparation: Prepare stock and calibration standards of this compound in the mobile phase.
3. Sample Preparation:
-
Liquid Samples: Dilute the sample in the mobile phase.
-
Solid Samples: Perform a suitable extraction (e.g., solvent extraction followed by evaporation and reconstitution in the mobile phase).[13]
Data Presentation: HPLC Method Validation Parameters
The following table presents typical validation parameters for HPLC-based analysis of various compounds, which can serve as a target for a developed this compound method.
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.999 | [14] |
| Limit of Detection (LOD) | Analyte Dependent | [16] |
| Limit of Quantification (LOQ) | Analyte Dependent | [16] |
| Recovery | 73% - 121% | [7][8] |
| Precision (RSD%) | < 10% | [8] |
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for this compound quantification by GC.
Caption: General workflow for this compound analysis by HPLC.
Logical Relationship Diagram
Caption: Selection of analytical techniques for this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. consolidated-chemical.com [consolidated-chemical.com]
- 3. Dihydro terpineol - Hekserij [eng.hekserij.nl]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Cannabis-Derived Terpene Testing: Methods for Accurate Solvent Analysis | Terpene Belt Farms [terpenebeltfarms.com]
- 6. nuft.edu.ua [nuft.edu.ua]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique | Drug Analytical Research [seer.ufrgs.br]
- 9. investigacion.unirioja.es [investigacion.unirioja.es]
- 10. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kelid1.ir [kelid1.ir]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. turkjps.org [turkjps.org]
- 15. [PDF] New method development and validation for Simultaneous determination of 3 terpenoids ( Terpineol , Limonene , α-Terpinene ) in Black cardamom by HPLC | Semantic Scholar [semanticscholar.org]
- 16. Validation of a RP-HPLC method for the assay of formoterol and its related substances in formoterol fumarate dihydrate drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmaceutical Applications of Dihydroterpineol Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for investigating the pharmaceutical potential of Dihydroterpineol and its derivatives. While direct research on this compound derivatives is limited, this report draws upon the significant findings from its structural analog, α-terpineol, and its derivatives, which have shown promising therapeutic activities. This compound is a saturated monoterpene alcohol, and its derivatives can be explored for similar, potentially more stable, biological effects due to the absence of a double bond. The applications covered herein include anti-asthmatic, anti-inflammatory, and anticancer properties.
Application Note 1: Anti-Asthmatic Agents
Derivatives of α-terpineol, a close structural analog of this compound, have been identified as potent anti-asthmatic agents. A series of novel α-terpineol derivatives demonstrated enhanced relaxation of airway smooth muscle (ASM) compared to the parent compound.[1][2][3] Notably, four specific ether derivatives of α-terpineol exhibited efficacy superior or comparable to the established bronchodilator, aminophylline, at a concentration of 0.75 mmol/L.[1][2][3][4] The proposed mechanism of action involves the upregulation of 3'-5'-Cyclic adenosine monophosphate (cAMP) levels in ASM cells, a key signaling molecule in smooth muscle relaxation.[1][2][3][4] In vivo studies using an asthmatic rat model confirmed the potential of these derivatives, showing a significant reduction in lung resistance and an increase in dynamic lung compliance.[1][2] Furthermore, treatment with the most promising derivative, compound 4e, led to a downregulation of pro-inflammatory cytokines IL-4 and IL-17, suggesting a dual therapeutic action by addressing both bronchoconstriction and airway inflammation.[1][2][3]
Quantitative Data: Anti-Asthmatic Activity of α-Terpineol Derivatives
| Compound | Description | Airway Smooth Muscle (ASM) Relaxation | In Vivo Efficacy (Asthmatic Rat Model) |
| α-Terpineol | Parent Compound | Baseline activity | Not reported as a lead compound |
| Compound 4a | α-Terpineol Derivative | Superior or comparable to Aminophylline (0.75 mmol/L) | Lowered lung resistance and enhanced dynamic lung compliance[1][2] |
| Compound 4d | α-Terpineol Derivative | Superior or comparable to Aminophylline (0.75 mmol/L) | Not reported |
| Compound 4e | α-Terpineol Derivative | Superior or comparable to Aminophylline (0.75 mmol/L) | Lowered lung resistance, enhanced dynamic lung compliance, and downregulated IL-4 and IL-17[1][2][3] |
| Compound 4i | α-Terpineol Derivative | Superior or comparable to Aminophylline (0.75 mmol/L) | Not reported |
| Aminophylline | Positive Control | Standard bronchodilator | Not applicable |
Application Note 2: Anti-Inflammatory Properties
α-Terpineol, the unsaturated precursor to this compound, exhibits significant anti-inflammatory properties. It has been shown to reduce mechanical hypernociception and inflammatory responses in various preclinical models.[5] Its mechanism of action is linked to the inhibition of key pro-inflammatory mediators. For instance, α-terpineol can reduce the production of tumor necrosis factor-α (TNF-α) and nitric oxide (NO).[6] Studies have also demonstrated its ability to down-regulate the expression of interleukin-1β (IL-1β) and IL-6.[6] This anti-inflammatory activity is believed to be mediated, at least in part, through the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7][8] The saturation of the double bond in this compound derivatives could potentially lead to compounds with improved stability and similar or enhanced anti-inflammatory effects.
Quantitative Data: Anti-Inflammatory Activity of α-Terpineol
| Assay | Model System | Compound | Concentration | Effect |
| Nitrite Production | LPS-stimulated murine macrophages | α-Terpineol | 1, 10, and 100 µg/mL | Significant reduction (p < 0.01)[5] |
| Mechanical Hypernociception | Carrageenan-induced in mice | α-Terpineol | 25, 50, and 100 mg/kg (i.p.) | Inhibition of hypernociception[5] |
| Mechanical Hypernociception | TNF-α-induced in mice | α-Terpineol | 25, 50, and 100 mg/kg (i.p.) | Inhibition of hypernociception[5] |
| Neutrophil Influx | Carrageenan-induced pleurisy in mice | α-Terpineol | 25, 50, and 100 mg/kg (i.p.) | Significant inhibition |
Application Note 3: Anticancer Potential
α-Terpineol has demonstrated cytotoxic activity against various human tumor cell lines, with a notable effect on small cell lung carcinoma.[7] The primary mechanism for its anticancer effect is the inhibition of the NF-κB signaling pathway, which plays a critical role in tumor cell growth and survival.[7][8][9] Inhibition of NF-κB translocation and activity by α-terpineol has been confirmed through multiple assays.[7] Further studies have shown that α-terpineol can induce genotoxic effects, DNA fragmentation, and apoptosis in cancer cells.[9] this compound derivatives, with their modified chemical structure, could be synthesized and screened to identify novel anticancer agents with improved potency and selectivity.
Quantitative Data: Anticancer Activity of α-Terpineol
| Cell Line | Cancer Type | Compound | IC50 Value |
| NCI-H69 | Small Cell Lung Carcinoma | α-Terpineol | 0.26 mM[7] |
| HCT-116 | Colorectal Cancer | α-Terpineol | Sensitive |
| HCT-8 | Colorectal Cancer | α-Terpineol | Sensitive |
| H69AR | Small Cell Lung Carcinoma (drug-resistant) | α-Terpineol | Sensitive |
| RPMI 8226/S | Myeloma | α-Terpineol | Sensitive |
| Sarcoma 180 (murine) | Sarcoma | α-Terpineol | Reduced viability to 30.82% at 500 µg/mL[9] |
| A549 | Lung Cancer | Essential oil containing α-terpineol | 266 µg/mL (24h)[10] |
Experimental Protocols
Protocol 1: Synthesis of α-Terpineol Ether Derivatives (General Protocol)
This protocol is a general guideline for the synthesis of ether derivatives of α-terpineol, which can be adapted for this compound.
Materials:
-
α-Terpineol (or this compound)
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., ethyl bromide)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Dissolve α-terpineol in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add sodium hydride portion-wise to the solution with stirring.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another hour.
-
Cool the reaction mixture back to 0°C and add the desired alkyl halide dropwise.
-
Let the reaction proceed at room temperature overnight.
-
Quench the reaction by slowly adding a saturated sodium bicarbonate solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure ether derivative.
-
Characterize the final product using NMR and mass spectrometry.
Protocol 2: In Vivo Evaluation of Anti-Asthmatic Activity (Ovalbumin-Induced Rat Model)
This protocol is based on established models for inducing an asthmatic phenotype in rats.[1][11][12]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (adjuvant)
-
Normal saline
-
Test compounds (this compound derivatives)
-
Positive control (e.g., Aminophylline)
-
Whole-body plethysmography system for lung function measurement
Procedure:
-
Sensitization:
-
On days 1 and 8, sensitize rats by intraperitoneal (i.p.) injection of 1 mg OVA and 100 mg aluminum hydroxide in 1 mL saline.
-
-
Challenge:
-
From day 15 to day 21, challenge the sensitized rats by placing them in a chamber and exposing them to an aerosol of 1% OVA in saline for 30 minutes daily.
-
-
Treatment:
-
Administer the test compounds (e.g., 10, 20, 40 mg/kg, orally) or vehicle control one hour before each OVA challenge from day 15 to day 21.
-
-
Measurement of Lung Function:
-
24 hours after the final OVA challenge, measure lung function parameters, including lung resistance (RL) and dynamic lung compliance (Cdyn), using a whole-body plethysmography system.
-
-
Collection of Biological Samples:
-
After lung function measurement, collect bronchoalveolar lavage fluid (BALF) to analyze inflammatory cell infiltration.
-
Collect blood serum to measure levels of IgE and inflammatory cytokines (IL-4, IL-17) using ELISA kits.
-
-
Data Analysis:
-
Compare the lung function parameters and inflammatory markers between the treatment groups, control group, and a non-asthmatic sham group.
-
Protocol 3: Determination of Cytotoxicity using MTT Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound derivatives on cancer cell lines.[13][14][15]
Materials:
-
Cancer cell line (e.g., A549, NCI-H69)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Proposed cAMP-mediated signaling pathway for the anti-asthmatic effects of terpineol derivatives.
References
- 1. An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a novel series of α-terpineol derivatives as promising anti-asthmatic agents: Their design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a novel series of α-terpineol derivatives as promising anti-asthmatic agents: Their design, synthesis, and biological evaluation-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. α-terpineol reduces mechanical hypernociception and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Alpha Terpineol: A Potential Anticancer Agent which Acts through Suppressing NF-κB Signalling | Anticancer Research [ar.iiarjournals.org]
- 8. Alpha terpineol: a potential anticancer agent which acts through suppressing NF-kappaB signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alpha-Terpineol as Antitumor Candidate in Pre-Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cyprusjmedsci.com [cyprusjmedsci.com]
- 11. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 12. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]
- 13. benchchem.com [benchchem.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Testing the Antimicrobial Properties of Dihydroterpineol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dihydroterpineol, a monoterpenoid alcohol, has garnered interest for its potential biological activities, including its antimicrobial effects.[1] These application notes provide a comprehensive guide to the methodologies required to rigorously evaluate and quantify the antimicrobial properties of this compound against a range of microorganisms. The following protocols are adapted from established standards for antimicrobial susceptibility testing, with specific considerations for essential oil components.[2]
Key Antimicrobial Metrics:
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[3]
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.[4][5]
Section 1: Preliminary Screening of Antimicrobial Activity
Agar Disk Diffusion Method (Kirby-Bauer Test)
This method is a qualitative preliminary test to assess the antimicrobial activity of this compound.[6] It relies on the diffusion of the compound from a saturated disk into an agar medium inoculated with the test microorganism.[7]
Experimental Protocol:
-
Preparation of Inoculum:
-
Aseptically pick 3-5 isolated colonies of the test microorganism from an 18-24 hour culture plate.
-
Suspend the colonies in sterile saline or Tryptic Soy Broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ CFU/mL.[8]
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the adjusted inoculum suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions, rotating the plate approximately 60 degrees each time to ensure uniform coverage.[9]
-
-
Application of this compound Disks:
-
Prepare a stock solution of this compound. Due to its hydrophobic nature, a solvent such as dimethyl sulfoxide (DMSO) or ethanol may be required. A negative control with the solvent alone must be included.
-
Aseptically apply a known volume (e.g., 10 µL) of the this compound solution onto sterile 6 mm paper disks.
-
Allow the solvent to evaporate completely in a sterile environment.
-
Using sterile forceps, place the impregnated disks onto the inoculated MHA plate.[9] Ensure firm contact with the agar surface.
-
Place a positive control disk (e.g., a standard antibiotic) and a negative control disk (solvent only) on the plate.
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm).
-
Data Presentation:
Summarize the results in a table for clear comparison.
| Test Compound | Concentration | Zone of Inhibition (mm) vs. Staphylococcus aureus | Zone of Inhibition (mm) vs. Escherichia coli |
| This compound | 10 mg/mL | Data | Data |
| Positive Control (e.g., Gentamicin) | 10 µg | Data | Data |
| Negative Control (Solvent) | - | 0 | 0 |
Section 2: Quantitative Antimicrobial Activity Assessment
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This quantitative method determines the lowest concentration of this compound that inhibits the visible growth of a microorganism in a liquid medium.[3][10]
Experimental Protocol:
-
Preparation of this compound Dilutions:
-
In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells in columns 2 through 12.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at twice the highest desired test concentration.
-
Add 200 µL of the this compound stock solution to the wells in column 1.
-
Perform a two-fold serial dilution by transferring 100 µL from the wells in column 1 to column 2, mixing well, and then transferring 100 µL from column 2 to column 3, and so on, until column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (no this compound), and column 12 will be the sterility control (broth only).
-
-
Preparation of Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to wells in columns 1 through 11. The final volume in these wells will be 200 µL.
-
The wells in column 12 should only contain 100 µL of MHB.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the microtiter plate for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth (i.e., the first clear well).[5]
-
Optionally, a growth indicator dye such as resazurin can be added to aid in the determination.
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined following the MIC test to ascertain whether this compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).[4][11]
Experimental Protocol:
-
Subculturing from MIC Wells:
-
From each well of the MIC plate that shows no visible growth, and from the positive growth control well, take a 10 µL aliquot.
-
Spot-plate each aliquot onto a fresh MHA plate.
-
-
Incubation and Colony Counting:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
Count the number of colonies on each spot.
-
-
Determination of MBC:
Data Presentation:
Present the MIC and MBC values in a structured table.
| Microorganism | MIC (µg/mL) of this compound | MBC (µg/mL) of this compound | Interpretation (MBC/MIC Ratio) |
| Staphylococcus aureus | Data | Data | Data |
| Escherichia coli | Data | Data | Data |
| Pseudomonas aeruginosa | Data | Data | Data |
| Candida albicans | Data | Data | Data |
Interpretation of MBC/MIC Ratio:
-
If MBC/MIC ≤ 4, the effect is considered bactericidal.
-
If MBC/MIC > 4, the effect is considered bacteriostatic.
Section 3: Visualizing Experimental Workflows
The following diagrams illustrate the key experimental protocols for assessing the antimicrobial properties of this compound.
Caption: Workflow for the Agar Disk Diffusion Method.
Caption: Workflow for MIC and MBC Determination.
References
- 1. nbinno.com [nbinno.com]
- 2. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 7. asm.org [asm.org]
- 8. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hardydiagnostics.com [hardydiagnostics.com]
- 10. protocols.io [protocols.io]
- 11. microchemlab.com [microchemlab.com]
Dihydroterpineol as an Insect Repellent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroterpineol is a monoterpenoid alcohol that is a derivative of terpineol. While it is widely used in the fragrance industry for its pine-like, earthy aroma, its potential as an insect repellent is an area of emerging interest.[1][2][3][4][5][6] Direct research detailing the efficacy and mechanism of action of this compound as a primary active ingredient in insect repellents is limited in publicly available scientific literature. However, the known insect-repellent properties of its parent compound, alpha-terpineol, and other terpene-based compounds suggest that this compound may also possess repellent activities.[1][7]
This document provides an overview of the current understanding of terpineol-related compounds as insect repellents and outlines general experimental protocols that can be adapted for the evaluation of this compound.
Quantitative Data on Related Terpenoid Repellents
| Compound | Insect Species | Concentration | Protection Time/Efficacy | Reference |
| alpha-Terpineol | Aedes aegypti (mosquito) | Not specified | Demonstrated repellent activity, but less effective than DEET or picaridin.[7] | [7] |
| Pine Oil (contains alpha-terpineol) | Anopheles culicifacies (mosquito) | Not specified | Provided 100% protection for 11 hours.[8][9] | [8][9] |
| Pine Oil (contains alpha-terpineol) | Culex quinquefasciatus (mosquito) | Not specified | Provided 97% protection for 9 hours.[8][9] | [8][9] |
| Geraniol | Aedes aegypti (mosquito) | 5% (in candles) | 50% repellency indoors.[10] | [10] |
| Geraniol | Aedes aegypti (mosquito) | 100% (in diffusers) | 97% repellency indoors.[10] | [10] |
| Linalool | Aedes aegypti (mosquito) | 100% (in diffusers) | 93% repellency indoors.[10] | [10] |
Experimental Protocols
The following are generalized protocols for assessing the efficacy of a candidate insect repellent like this compound. These methods are based on established procedures for testing insect repellents.
Arm-in-Cage Test for Mosquito Repellency
This is a standard laboratory method to evaluate the efficacy of a topical repellent against biting insects.
Objective: To determine the Complete Protection Time (CPT) of this compound against a specific mosquito species (e.g., Aedes aegypti).
Materials:
-
This compound solutions of varying concentrations (e.g., 5%, 10%, 20% in ethanol)
-
Control solution (ethanol)
-
Laboratory-reared, host-seeking female mosquitoes (e.g., Aedes aegypti, 5-10 days old, non-blood-fed)
-
Mosquito cages (e.g., 30x30x30 cm) containing a known number of mosquitoes (e.g., 200)
-
Human volunteers
-
Micropipettes
-
Latex gloves
Procedure:
-
Recruit human volunteers and obtain informed consent. Ensure volunteers have no known allergies to insect repellents or the test substance.
-
Mark a defined area (e.g., 300 cm²) on the forearm of each volunteer. The rest of the arm and hand should be covered with a glove.
-
Apply a standard volume (e.g., 1 mL) of the this compound solution evenly to the marked area of one arm.
-
Apply the control solution to the same area on the other arm of the same volunteer or a different control volunteer.
-
Allow the treated skin to dry for a specified period (e.g., 30 minutes).
-
Volunteers will insert their treated forearm into the mosquito cage for a fixed duration (e.g., 3 minutes).
-
Record the number of mosquito landings and bites within the exposure period.
-
Repeat the exposure every 30 minutes until the first confirmed bite occurs. The time from application to the first confirmed bite is the Complete Protection Time (CPT).
-
Statistical analysis of the CPTs for different concentrations of this compound should be performed to determine dose-dependency.
Y-Tube Olfactometer Bioassay for Spatial Repellency
This assay is used to assess the ability of a compound to repel insects from a distance without direct contact.
Objective: To evaluate the spatial repellency of this compound against a target insect species.
Materials:
-
Glass Y-tube olfactometer
-
Air pump to deliver a constant, clean airflow
-
Flow meters to regulate airflow
-
Test chambers for introducing treated and untreated air
-
Filter paper
-
This compound solution
-
Control solvent (e.g., paraffin oil)
-
Target insects (e.g., mosquitoes, flies)
Procedure:
-
Set up the Y-tube olfactometer with a constant airflow through both arms.
-
Apply a known amount of this compound solution to a filter paper and place it in the test chamber of one arm.
-
Apply the control solvent to another filter paper and place it in the test chamber of the other arm.
-
Release a single insect at the base of the Y-tube.
-
Observe the insect's choice of arm and the time it spends in each arm over a set period (e.g., 5 minutes).
-
An insect is considered to have made a choice when it moves a certain distance into one of the arms.
-
Repeat the experiment with a sufficient number of insects to allow for statistical analysis.
-
Calculate the Repellency Index (RI) using the formula: RI = (Nc - Nt) / (Nc + Nt) x 100, where Nc is the number of insects in the control arm and Nt is the number of insects in the treatment arm.
Signaling Pathways and Mechanism of Action
The precise signaling pathways through which this compound might exert its repellent effects are currently unknown. However, research on other terpenoids suggests potential mechanisms. It is hypothesized that these compounds interact with the insect's olfactory system, either by activating repellent-sensitive olfactory receptor neurons (ORNs) or by inhibiting the response of ORNs that detect host cues.[7] For instance, some terpenoids like borneol have been shown to activate specific odorant receptors in mosquitoes.[11]
Further research, including electrophysiological studies (e.g., single-sensillum recordings) and molecular assays (e.g., receptor binding assays), would be necessary to elucidate the specific targets of this compound in the insect nervous system.
Visualizations
The following diagrams illustrate a general experimental workflow for evaluating a novel insect repellent and a hypothetical signaling pathway for a terpene-based repellent.
Experimental workflow for evaluating a novel insect repellent.
Hypothetical signaling pathway for a terpene-based repellent.
References
- 1. This compound for Research|High-Purity [benchchem.com]
- 2. getchem.com [getchem.com]
- 3. nbinno.com [nbinno.com]
- 4. consolidated-chemical.com [consolidated-chemical.com]
- 5. nbinno.com [nbinno.com]
- 6. greeindustry.com [greeindustry.com]
- 7. caringsunshine.com [caringsunshine.com]
- 8. [PDF] Larvicidal and mosquito repellent activities of Pine (Pinus longifolia, family: Pinaceae) oil. | Semantic Scholar [semanticscholar.org]
- 9. Larvicidal and mosquito repellent activities of Pine (Pinus longifolia, family: Pinaceae) oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy of the botanical repellents geraniol, linalool, and citronella against mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A conserved odorant receptor underpins borneol-mediated repellency in culicine mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Catalytic Hydrogenation of α-Terpineol to Dihydroterpineol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroterpineol, a saturated monoterpene alcohol, is a valuable ingredient in the fragrance, cosmetic, and pharmaceutical industries, prized for its pleasant floral scent and potential therapeutic properties. It is synthesized through the catalytic hydrogenation of α-terpineol, a readily available unsaturated terpene alcohol. This process involves the addition of hydrogen across the carbon-carbon double bond of the cyclohexene ring in α-terpineol, resulting in the formation of this compound. The choice of catalyst and reaction conditions plays a crucial role in achieving high yield and selectivity. This document provides detailed application notes and experimental protocols for the synthesis of this compound via the catalytic hydrogenation of α-terpineol, focusing on two primary catalytic systems: Palladium on alumina (Pd/Al₂O₃) and Raney® Nickel.
Catalytic Systems and Reaction Parameters
The selection of an appropriate catalyst is paramount for the efficient synthesis of this compound. Both Palladium on alumina and Raney® Nickel have demonstrated high efficacy in this hydrogenation reaction.
Palladium on Alumina (Pd/Al₂O₃): This heterogeneous catalyst is known for its high activity and stability under various reaction conditions. The palladium nanoparticles dispersed on a high-surface-area alumina support provide numerous active sites for the hydrogenation reaction.
Raney® Nickel: A porous nickel catalyst, Raney® Nickel is widely used for the hydrogenation of various functional groups, including alkenes. It is typically used as a slurry in a suitable solvent.
A summary of the key reaction parameters for both catalytic systems is presented in the tables below.
Data Presentation
Table 1: Reaction Conditions for this compound Synthesis using Palladium on Alumina Catalyst [1]
| Parameter | Value |
| Catalyst | Highly porous cellular catalyst with 0.8-2.0 wt% Palladium on a γ-alumina substrate (6.5-8.0 wt%) supported on α-alumina |
| Substrate | α-Terpineol |
| Temperature | 60-80 °C |
| Initial Hydrogen Pressure | 1.8-2.0 MPa |
| Reaction Time | 2-2.5 hours |
| Yield | 90-95% |
Table 2: Reaction Conditions for this compound Synthesis using Raney® Nickel Catalyst [2][3]
| Parameter | Example 1 | Example 2 | Example 3 |
| Catalyst | Raney® Nickel | Titanium-salt-modified Raney® Nickel | Raney® Nickel |
| Substrate | α-Terpineol | α-Terpineol | α-Terpineol |
| Catalyst Loading | 1-5 parts per 100 parts terpineol | ≥2% (wt) | Not Specified |
| Temperature | 60-65 °C | ≥100 °C | 70-75 °C |
| Hydrogen Pressure | 0.01-0.1 MPa | Atmospheric | 0.8 MPa |
| Reaction Time | 1-3 hours | ≥2 hours | 10 hours |
| Yield | 99.5-99.7% | 98.4% | 95.97% (average content) |
| Selectivity | Not Specified | >98% | Not Specified |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound using Palladium on alumina and Raney® Nickel catalysts.
Protocol 1: Hydrogenation using Palladium on Alumina Catalyst[1]
1. Materials:
-
α-Terpineol
-
Highly porous cellular catalyst (0.8-2.0 wt% Pd on γ-Al₂O₃/α-Al₂O₃)
-
Hydrogen gas
-
Stainless steel autoclave or high-pressure reactor
-
Heating and stirring apparatus
2. Procedure:
-
Charge the high-pressure reactor with α-terpineol.
-
Add the Palladium on alumina catalyst to the reactor.
-
Seal the reactor and purge with nitrogen gas to remove air, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen to an initial pressure of 1.8-2.0 MPa.
-
Commence stirring and heat the reactor to the desired temperature (60-80 °C).
-
Maintain the reaction at the set temperature and pressure for 2-2.5 hours. Monitor the reaction progress by observing the hydrogen uptake.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst. The catalyst can be washed with a suitable solvent (e.g., ethanol) to recover any adsorbed product.
-
The filtrate contains the crude this compound. Further purification can be achieved by distillation under reduced pressure.
Protocol 2: Hydrogenation using Raney® Nickel Catalyst[2][3]
1. Materials:
-
α-Terpineol
-
Raney® Nickel (as a slurry in water or ethanol)
-
Hydrogen gas
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a stirred autoclave)
-
Anhydrous sodium sulfate
-
Filtration apparatus
-
Solvent (e.g., ethanol, for washing)
2. Procedure:
-
In a suitable reaction vessel, add α-terpineol.
-
Carefully add the Raney® Nickel slurry. The amount should be between 1-5% by weight of the α-terpineol.
-
Seal the reaction vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen to the desired pressure (0.01-0.8 MPa).
-
Begin vigorous stirring and heat the mixture to the reaction temperature (60-100 °C).
-
Monitor the reaction by observing the hydrogen uptake. The reaction time can vary from 1 to 10 hours depending on the specific conditions.
-
Once the reaction is complete, cool the vessel to room temperature and vent the excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Raney® Nickel is pyrophoric when dry and should be handled with care. The filter cake should be kept wet with solvent at all times and disposed of properly.
-
Wash the filter cake with a small amount of solvent to recover the product.
-
The filtrate can be dried over anhydrous sodium sulfate and the solvent removed under reduced pressure to yield the crude this compound.
-
Purity of the product can be assessed by Gas Chromatography (GC) and further purification can be performed by vacuum distillation.
Visualizations
Chemical Reaction Pathway
Caption: Hydrogenation of α-terpineol to this compound.
Experimental Workflow
Caption: Workflow for catalytic hydrogenation of α-terpineol.
References
Application Notes and Protocols for Formulating Cosmetics with Dihydroterpineol
For Researchers, Scientists, and Drug Development Professionals
Introduction to Dihydroterpineol in Cosmetic Formulations
This compound is a monoterpene alcohol valued in the cosmetic industry for its pleasant, fresh aroma, which is often described as pine-like with floral and citrus undertones.[1][2][3] It is utilized primarily as a fragrance ingredient in a wide array of personal care products, including creams, lotions, soaps, and hair care preparations.[4][5] Beyond its olfactory contributions, this compound can act as a fragrance fixative, enhancing the longevity of the product's scent.[6] Emerging research also suggests potential antimicrobial and anti-inflammatory properties for terpene alcohols, broadening their applicability in cosmetic science.[7][8]
These application notes provide detailed protocols for the incorporation and evaluation of this compound in cosmetic formulations, with a focus on stability and sensory analysis.
Physicochemical Properties and Solubility
A comprehensive understanding of this compound's physical and chemical properties is essential for successful formulation.
| Property | Value | Reference(s) |
| Chemical Name | p-Menthan-8-ol, 2-(4-Methylcyclohexyl)propan-2-ol | [6][9] |
| CAS Number | 498-81-7 | [9] |
| Molecular Formula | C₁₀H₂₀O | [9] |
| Molecular Weight | 156.27 g/mol | [5] |
| Appearance | Colorless to light yellow liquid or solid at room temperature. | [1][2] |
| Odor Profile | Fresh, pine, earthy, green, with lime and floral notes. | [2][9][10] |
| Boiling Point | ~210-212 °C | [3][5] |
| Melting Point | ~32 °C (can be liquid at lower temperatures) | [1][2] |
| Flash Point | ~85-89.7 °C (closed cup) | [3][5] |
| logP (o/w) | ~3.2 | [2][9] |
| Solubility | Soluble in ethanol, acetone, and most organic solvents; slightly soluble in water. | [3][5] |
Solubility in Common Cosmetic Solvents:
| Solvent Type | Examples | Expected Solubility of this compound | Reference(s) |
| Alcohols | Ethanol, Isopropyl Alcohol | High | [5] |
| Glycols | Propylene Glycol, Butylene Glycol | Moderate to High | [11] |
| Esters | Isopropyl Myristate, Caprylic/Capric Triglyceride | High | [2] |
| Silicones | Dimethicone, Cyclomethicone | Moderate to High | |
| Hydrocarbons | Mineral Oil, Isododecane | High | |
| Water | Purified Water | Low (Slightly Soluble) | [3][5] |
Application in Cosmetic Formulations: A Representative Example
This compound is typically incorporated into the oil phase or at the post-emulsification stage of a formulation. The following is a representative example of an oil-in-water (O/W) body lotion.
Table of Ingredients: Scented Body Lotion
| Phase | Ingredient Name | INCI Name | % (w/w) | Function |
| A | Deionized Water | Aqua | to 100 | Solvent |
| A | Glycerin | Glycerin | 3.00 | Humectant |
| A | Xanthan Gum | Xanthan Gum | 0.30 | Thickener |
| B | Caprylic/Capric Triglyceride | Caprylic/Capric Triglyceride | 8.00 | Emollient |
| B | Cetearyl Alcohol | Cetearyl Alcohol | 3.00 | Thickener, Emulsifier |
| B | Glyceryl Stearate SE | Glyceryl Stearate SE | 2.50 | Emulsifier |
| C | This compound | This compound | 0.50 | Fragrance |
| C | Phenoxyethanol (and) Ethylhexylglycerin | Phenoxyethanol, Ethylhexylglycerin | 1.00 | Preservative |
| C | Vitamin E Acetate | Tocopheryl Acetate | 0.20 | Antioxidant |
Protocol for Preparation of Scented Body Lotion
This protocol outlines the steps for creating the O/W lotion detailed above.
-
Phase A Preparation: In the main beaker, combine deionized water and glycerin. Begin heating to 75°C under propeller agitation. Slowly sprinkle in the xanthan gum and mix until fully hydrated and a uniform gel is formed.
-
Phase B Preparation: In a separate beaker, combine all Phase B ingredients. Heat to 75°C while mixing until all components are melted and uniform.
-
Emulsification: Slowly add Phase B to Phase A under continuous homogenization. Homogenize for 3-5 minutes until a uniform, white emulsion is formed.
-
Cooling: Switch to propeller mixing and begin cooling the emulsion.
-
Phase C Addition: Once the emulsion has cooled to below 40°C, add the Phase C ingredients (this compound, preservative, and Vitamin E Acetate) one at a time, mixing well after each addition.
-
Final Adjustments: Continue mixing until the lotion is smooth and uniform. Check the pH and adjust if necessary to the desired range (typically 5.5-6.5).
-
Packaging: Pour the final lotion into appropriate containers.
Experimental Protocols
Stability Testing of Cosmetic Formulations
Stability testing is crucial to ensure that a cosmetic product maintains its intended physical, chemical, and microbiological properties, as well as its aesthetic qualities, throughout its shelf life.[6][12]
Protocol for Accelerated Stability Testing:
This protocol is designed to predict the long-term stability of a cosmetic emulsion like the one described above.
-
Sample Preparation: Prepare a sufficient quantity of the cosmetic formulation and divide it into multiple containers of the final intended packaging, as well as inert glass containers for comparison.[13][14]
-
Initial Analysis (Time 0): Before placing the samples under stress conditions, perform a baseline analysis of the following parameters:
-
Appearance: Color, clarity, and homogeneity.
-
Odor: Scent profile and intensity.
-
pH: Using a calibrated pH meter.
-
Viscosity: Using a viscometer with a specified spindle and speed.
-
Microbiological Analysis: Total viable count, yeast, and mold.
-
-
Storage Conditions: Place the samples in stability chambers under the following conditions:[13][15]
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
Room Temperature (Control): 25°C ± 2°C / 60% RH ± 5% RH.
-
Freeze-Thaw Cycling: 24 hours at -10°C followed by 24 hours at 25°C, for at least three cycles.[13]
-
-
Testing Intervals: At specified time points (e.g., 1, 2, and 3 months for accelerated testing), remove samples from the chambers and allow them to equilibrate to room temperature.[13]
-
Evaluation: Re-evaluate the parameters listed in step 2. Additionally, check for:
-
Phase Separation: Creaming, coalescence, or breaking of the emulsion.
-
Packaging Compatibility: Leaking, deformation, or changes to the container.
-
-
Data Analysis: Compare the results at each time point to the initial analysis. Significant changes in any parameter may indicate instability.
Sensory Evaluation of Fragrance
Sensory evaluation is used to assess how consumers perceive the fragrance of a product, which is a key driver of product acceptance.[1][16]
Protocol for Descriptive Sensory Analysis of a Scented Cream:
-
Panelist Selection: Recruit 10-15 trained sensory panelists who are familiar with describing fragrance attributes.
-
Environment: Conduct the evaluation in a well-ventilated, odor-free room to prevent sensory fatigue and cross-contamination of scents.[17]
-
Sample Preparation:
-
Label samples with three-digit random codes to blind the panelists.
-
Place a standardized amount (e.g., 1 gram) of each cream into a clean, odorless container.
-
-
Evaluation Procedure:
-
Panelists assess one sample at a time.
-
Odor in Jar: Panelists open the container, bring it to their nose, and sniff gently. They then rate the intensity of predefined attributes (e.g., "pine," "floral," "citrus," "creamy base") on a labeled magnitude scale (e.g., 0 = none, 10 = very strong).
-
Odor on Skin: Panelists apply a standardized amount of the cream to a designated area on their forearm and spread it evenly.
-
They evaluate the scent immediately after application and at set time intervals (e.g., 15 minutes, 1 hour) to assess the evolution of the fragrance and its longevity.[10]
-
-
Data Collection: Panelists record their ratings on a provided scoresheet or using sensory analysis software.
-
Data Analysis: Analyze the data statistically (e.g., using ANOVA and spider web plots) to identify significant differences in the sensory profiles of the samples.
Potential Biological Activity: Anti-inflammatory Effects
While this compound itself has not been extensively studied for its anti-inflammatory properties, related monoterpene alcohols like α-terpineol have shown the ability to modulate inflammatory pathways in skin cells.[12] These compounds can inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[8] The mechanism is thought to involve the downregulation of key inflammatory mediators like Cyclooxygenase-2 (COX-2) and the transcription factor Nuclear Factor-kappa B (NF-κB).[12][18]
Disclaimer: The following diagram illustrates a hypothetical signaling pathway for the anti-inflammatory action of this compound, inferred from studies on related monoterpene alcohols. Further research is required to validate this specific pathway for this compound.
Safety and Regulatory Considerations
This compound, like all cosmetic ingredients, must be used in accordance with the regulations of the target market. It is listed as a fragrance ingredient and is REACH registered. Formulators must ensure that the final product is safe for consumer use and that any potential allergens are declared where required. The concentration of this compound should be kept within the limits recommended by the International Fragrance Association (IFRA) standards for the specific product category. It is the responsibility of the formulator to conduct a thorough safety assessment of the final product.
References
- 1. Sensory Evaluation in Cosmetics: Key Protocols and Best Practices – Cosmetics Testing News [news.skinobs.com]
- 2. Fatty Acids, Fatty Alcohols, Synthetic Esters and Glycerin Applications in the Cosmetic Industry | Plastic Surgery Key [plasticsurgerykey.com]
- 3. researchgate.net [researchgate.net]
- 4. stephen-herman.com [stephen-herman.com]
- 5. vinevida.com [vinevida.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Alcoholic monoterpenes found in essential oil of aromatic spices reduce allergic inflammation by the modulation of inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aromaweb.com [aromaweb.com]
- 10. umbrex.com [umbrex.com]
- 11. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 12. A Review on Anti-Inflammatory Activity of Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. certified-laboratories.com [certified-laboratories.com]
- 14. humblebeeandme.com [humblebeeandme.com]
- 15. researchgate.net [researchgate.net]
- 16. JPS6028945A - Terpene alcohol glyceryl ether and cosmetic containing it - Google Patents [patents.google.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Dihydroterpineol Synthesis Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to optimize the synthesis of Dihydroterpineol (DHT) for higher yields.
Frequently Asked Questions (FAQs)
Q1: What is the primary industrial method for synthesizing this compound?
The most common and direct method for producing this compound is the catalytic hydrogenation of its precursor, α-terpineol.[1] This process involves adding hydrogen across the double bond of the α-terpineol molecule to form the saturated alcohol, this compound.[1]
Q2: What is the starting material for this compound synthesis?
The direct precursor is α-terpineol.[1] α-terpineol itself is typically synthesized from α-pinene, a major component of turpentine, through acid-catalyzed hydration.[1][2]
Q3: Which catalysts are most effective for the hydrogenation of α-terpineol?
Several catalysts are used, with effectiveness depending on the desired reaction conditions and selectivity:
-
Raney Nickel: A widely used, highly active catalyst for this hydrogenation.[1][3]
-
Titanium Salt-Modified Raney Nickel: This modification allows the reaction to proceed under milder conditions, which reduces side reactions and improves both selectivity (over 98%) and yield (98.0% to 98.6%).[1][4]
-
Palladium on Alumina: A palladium-based catalyst on an alumina support has also been shown to be effective, achieving yields of 90-95%.[1][5]
Q4: What are the critical reaction parameters to control for optimal yield?
Optimizing the synthesis requires careful control of several parameters, which are often specific to the catalyst system:
-
Temperature: Typically ranges from 60°C to 95°C.[3][4][5] Temperatures above 80°C can lead to increased formation of by-products like p-cymene.[5]
-
Hydrogen Pressure: A key factor, with typical ranges from 0.01 MPa to 3.5 MPa.[1][3][4][5] Higher pressures generally increase the reaction rate but pressures above a certain threshold (e.g., 2.0 MPa in some systems) can decrease the yield.[5]
-
Stirring Speed: Agitation, for example between 150-300 r/min, is important to ensure efficient contact between the reactants, catalyst, and hydrogen gas.[4]
-
Catalyst Concentration: The ratio of catalyst to terpineol is crucial. For instance, using 1-5 parts of Raney nickel for 100 parts of terpineol has been reported.[3]
Q5: What are the common by-products and side reactions?
The primary side reaction is the dehydration of terpineol, especially under higher temperatures and pressures.[4] Another potential by-product is p-cymene, the formation of which is favored by temperatures exceeding 80°C.[5] Using modified catalysts and milder conditions can significantly minimize these unwanted reactions.[4]
Troubleshooting Guide
Problem: Low this compound Yield
| Possible Cause | Recommended Solution |
| Inefficient Catalyst Activity | • Ensure the catalyst has not expired or been improperly stored. • Consider using a more active or modified catalyst, such as titanium salt-modified Raney nickel, which has been shown to produce yields up to 98.6%.[4] • For palladium catalysts, ensure the metal is properly dispersed on the support. |
| Suboptimal Reaction Conditions | • Temperature: Verify the reaction temperature is within the optimal range for your catalyst (e.g., 60-65°C for some Raney nickel systems).[3] Avoid excessive heat, as it can promote side reactions.[4][5] • Pressure: Ensure the hydrogen pressure is adequate. For some systems, a pressure below 1.8 MPa may prevent the reaction from proceeding.[5] Conversely, excessively high pressure can reduce yield.[5] • Time: Insufficient reaction time will lead to incomplete conversion. Monitor the reaction progress to determine the optimal duration (e.g., 1-5 hours depending on the system).[3][4] |
| Impure Reactants or Solvents | • Use high-purity α-terpineol as the starting material. Impurities can poison the catalyst. • Ensure any solvents used are dry and free of contaminants that could interfere with the catalyst. |
| Poor Mass Transfer | • Increase the stirring speed to ensure the catalyst is well suspended and hydrogen gas is sufficiently dissolved in the reaction mixture.[4] |
Problem: Poor Selectivity (High Concentration of By-products)
| Possible Cause | Recommended Solution |
| Reaction Temperature is Too High | • High temperatures can cause the dehydration of terpineol or its conversion to p-cymene.[4][5] • Lower the reaction temperature. Employing a more active catalyst, like titanium salt-modified Raney nickel, can allow for lower operating temperatures (75–95°C) while maintaining a high reaction rate.[4] |
| Incorrect Hydrogen Pressure | • While sufficient pressure is needed, excessively high pressure combined with high temperature can lead to over-reduction or other side reactions. Optimize the pressure according to the specific catalyst system. |
| Inappropriate Catalyst Choice | • The choice of catalyst significantly impacts selectivity. For high selectivity (over 98%), a titanium salt-modified Raney nickel catalyst is a proven option.[4] |
Data on Optimized Reaction Conditions
The following tables summarize quantitative data from various experimental protocols for synthesizing this compound.
Table 1: this compound Synthesis via Hydrogenation with Raney Nickel Catalyst Data sourced from patent CN104909985A.[3]
| Terpineol (parts by weight) | Raney Nickel (parts by weight) | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) |
| 100 | 1-5 | 62 | 0.01 | 3 | 99.5 |
| 100 | 1-5 | 60 | 0.05 | 2 | Not specified |
| 100 | 1-5 | 65 | 0.1 | 1 | 99.6 |
Table 2: this compound Synthesis with Titanium Salt-Modified Raney Nickel Catalyst Data sourced from patent CN104607207B.[4]
| Temperature (°C) | Pressure (MPa) | Stirring Speed (r/min) | Time (h) | Selectivity (%) | Yield (%) |
| 75 | 3.0 | 200 | 5 | 98.2 | 98.0 |
| 80 | 3.5 | 300 | 4 | 98.7 | 98.6 |
Table 3: this compound Synthesis with Palladium on Alumina Catalyst Data sourced from patent RU2600934C1.[5]
| Catalyst Composition | Temperature (°C) | Initial H₂ Pressure (MPa) | Time (h) | Yield (%) |
| 2.0% Pd on γ-Al₂O₃ | 60 | 1.8 | 2.5 | 90 |
| 0.8% Pd on γ-Al₂O₃ | 80 | 2.0 | 2 | 95 |
Experimental Protocols
Protocol 1: Synthesis using Titanium Salt-Modified Raney Nickel [4]
-
Catalyst Preparation: Prepare the modified catalyst by treating Raney nickel with a titanium salt solution (e.g., titanyl sulfate) as detailed in Protocol 2.
-
Reactor Charging: Add α-terpineol and the titanium salt-modified Raney nickel catalyst to a high-pressure reactor.
-
Purging: Evacuate the autoclave to 1-3 kPa for 10-30 minutes, then fill with hydrogen to a pressure of 1.2 MPa. Hold for 5-10 minutes to check for leaks.
-
Reaction: Heat the reactor to the target temperature (e.g., 80°C) and increase the hydrogen pressure to the desired level (e.g., 3.5 MPa). Begin stirring at a controlled speed (e.g., 300 r/min).
-
Monitoring: Maintain the reaction for the specified duration (e.g., 4 hours), monitoring the pressure gauge. The reaction is complete when hydrogen uptake ceases.
-
Work-up: Cool the reactor to room temperature and vent the excess hydrogen. The product can be separated from the catalyst by filtration. After stratification and settling, the final this compound product is obtained.
Protocol 2: Preparation of Titanium Salt-Modified Raney Nickel Catalyst [4]
-
Alloy Crushing: Crush a nickel-aluminum alloy (40-65% Ni by mass) to a particle size of 60-120 mesh.
-
Activation: Treat the crushed alloy with a 20-35% sodium hydroxide solution at 40-80°C for 1-2 hours with stirring to leach out the aluminum.
-
Washing: Wash the resulting Raney nickel with deionized water until neutral.
-
Modification: Immerse the activated Raney nickel in a 1-10 g/L aqueous solution of a titanium salt (e.g., titanyl sulfate, titanium tetrachloride) at 40-60°C for 24-48 hours.
-
Final Wash and Storage: Wash the modified catalyst with deionized water and then absolute ethanol. Store the final catalyst in absolute ethanol until use.
Visual Guides
Caption: General workflow for the catalytic hydrogenation of α-terpineol.
Caption: Troubleshooting decision tree for addressing low product yield.
References
- 1. This compound for Research|High-Purity [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. CN104909985A - this compound preparation method - Google Patents [patents.google.com]
- 4. CN104607207B - Method for synthesizing this compound - Google Patents [patents.google.com]
- 5. RU2600934C1 - Method of producing this compound - Google Patents [patents.google.com]
Technical Support Center: Advanced Purification of Dihydroterpineol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Dihydroterpineol (DHTO).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities in crude DHTO produced by the hydrogenation of terpineol include unreacted α-terpineol, isomers of this compound (such as cis/trans isomers), and byproducts from side reactions.[1][2] The specific impurity profile can vary depending on the reaction conditions and the catalyst used.[3]
Q2: What are the primary methods for purifying this compound?
A2: The primary methods for purifying this compound are fractional distillation and chromatographic techniques.[1][4] Fractional distillation is effective for separating components with different boiling points, while chromatography, particularly High-Performance Liquid Chromatography (HPLC) and gas chromatography, is used for separating isomers with similar chemical properties.[1]
Q3: What is the expected purity of this compound after initial synthesis?
A3: The purity of DHTO after synthesis and basic workup can be quite high, with some methods reporting yields of 98.0% to 98.6% and selectivity greater than 98%.[3] However, achieving purities of ≥99% often requires additional purification steps to remove residual impurities.[5]
Troubleshooting Guide
Issue 1: Poor Separation of Isomers During Fractional Distillation
Q: I am having difficulty separating this compound from its isomers using fractional distillation. The boiling points are very close. What can I do?
A: Separating compounds with close boiling points (less than 25°C difference) is a common challenge with fractional distillation.[6] Here are several troubleshooting steps:
-
Increase Column Efficiency: Use a fractionating column with a higher number of theoretical plates. A longer column or a column packed with a more efficient packing material (like structured packing) can improve separation.[7]
-
Optimize Reflux Ratio: A higher reflux ratio can enhance separation by increasing the number of vaporization-condensation cycles.[8][9] Start with a higher reflux ratio and gradually decrease it to find the optimal balance between purity and throughput.
-
Reduce Pressure (Vacuum Distillation): Operating under a vacuum lowers the boiling points of the components, which can sometimes increase the relative volatility difference between isomers, leading to better separation.[8][10]
-
Azeotropic Distillation: If an azeotrope is formed, consider using a suitable entrainer to alter the relative volatilities of the components, allowing for separation. This is an advanced technique and requires careful selection of the entrainer.[6]
Issue 2: Low Yield After Purification
Q: My final yield of pure this compound is lower than expected after purification. What are the potential causes and solutions?
A: Low yield can result from several factors throughout the purification process:
-
Product Loss During Distillation:
-
Hold-up in the Column: A significant amount of material can be retained in the packing and on the surfaces of the distillation column, especially with high-efficiency columns.[7] Ensure the column is properly drained after distillation.
-
Decomposition: Although DHTO is relatively stable, prolonged exposure to high temperatures during distillation can lead to some degradation. Using vacuum distillation to lower the operating temperature can mitigate this.[10]
-
-
Inefficient Extraction/Washing: Ensure proper phase separation during aqueous washes to prevent loss of the product in the aqueous layer. This compound has slight solubility in water.[5]
-
Multiple Purification Steps: Each purification step will inevitably lead to some product loss. Optimize each step to be as efficient as possible to maximize the overall yield.
Issue 3: Contamination with Residual Catalyst
Q: I am detecting traces of the hydrogenation catalyst (e.g., Raney Nickel, Palladium) in my purified this compound. How can I effectively remove it?
A: Residual catalyst fines can be a persistent issue. Here are some methods for removal:
-
Filtration: After the hydrogenation reaction, it is crucial to carefully filter the reaction mixture to remove the solid catalyst.[2] Using a fine filter medium (e.g., celite or a membrane filter with a small pore size) can be effective.
-
Centrifugation: For very fine particles, centrifugation followed by decantation of the supernatant can be more effective than filtration alone.
-
Post-Purification Polishing: If trace catalyst remains after initial filtration, a final "polishing" filtration step after distillation or chromatography can be beneficial.
Quantitative Data Summary
The following table summarizes key parameters from various synthesis and purification methods for this compound.
| Parameter | Method 1 | Method 2 (Modified Catalyst) | Method 3 (Palladium Catalyst) |
| Catalyst | Raney Nickel | Titanium-salt-modified Raney Nickel | Palladium on Alumina |
| Temperature | 60-65 °C | 75-95 °C | 60-80 °C |
| Pressure | 0.01-0.1 MPa | 2.5-3.5 MPa | 1.8-2.0 MPa |
| Reaction Time | 1-3 h | 3-5 h | 2 h |
| Reported Yield | 99.5-99.6% | 98.0-98.6% | 90-95% |
| Reported Selectivity | Not specified | >98% | Not specified |
| Reference | [2] | [3] | [11] |
Experimental Protocols
Protocol 1: Fractional Distillation for this compound Purification
This protocol describes a general procedure for purifying crude this compound using fractional distillation.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask.[7]
-
Ensure all glass joints are properly sealed.
-
If performing vacuum distillation, connect a vacuum pump with a pressure gauge and a cold trap to the distillation apparatus.[10]
-
-
Procedure:
-
Charge the round-bottom flask with the crude this compound. Add boiling chips or a magnetic stir bar for smooth boiling.
-
Begin heating the flask. For vacuum distillation, start the vacuum pump and allow the pressure to stabilize before heating.
-
As the mixture begins to boil, vapors will rise through the fractionating column.[7] A temperature gradient will establish in the column.[6]
-
Control the heating rate to maintain a slow and steady distillation rate. The temperature at the distillation head should remain constant during the collection of a pure fraction.[7]
-
Collect fractions in separate receiving flasks. The first fraction will likely contain more volatile impurities. The main fraction should be collected at a stable temperature corresponding to the boiling point of this compound at the operating pressure (approx. 210°C at atmospheric pressure).[5]
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Monitor the purity of the collected fractions using an appropriate analytical technique, such as Gas Chromatography (GC).
-
Visualizations
Caption: Workflow for this compound Synthesis and Purification.
Caption: Troubleshooting Logic for Isomer Separation.
References
- 1. This compound for Research|High-Purity [benchchem.com]
- 2. CN104909985A - this compound preparation method - Google Patents [patents.google.com]
- 3. CN104607207B - Method for synthesizing this compound - Google Patents [patents.google.com]
- 4. iscientific.org [iscientific.org]
- 5. consolidated-chemical.com [consolidated-chemical.com]
- 6. Fractional distillation - Wikipedia [en.wikipedia.org]
- 7. Purification [chem.rochester.edu]
- 8. maratek.com [maratek.com]
- 9. researchgate.net [researchgate.net]
- 10. US20190202767A1 - Purification methods - Google Patents [patents.google.com]
- 11. RU2600934C1 - Method of producing this compound - Google Patents [patents.google.com]
understanding Dihydroterpineol stability and degradation pathways
Welcome to the technical support center for Dihydroterpineol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, degradation, and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1][2][3] The recommended storage temperature is between 15–25°C (59–77°F).[1] It should be kept in tightly sealed, chemical-resistant containers to prevent contamination and leakage.[1]
Q2: What is the shelf life of this compound?
A2: The typical shelf life of this compound is 36 months under recommended storage conditions.
Q3: What are the main chemical incompatibilities of this compound?
A3: this compound is incompatible with strong oxidizing agents and strong acids.[1] Contact with these substances should be avoided to prevent potentially vigorous reactions.
Q4: Is this compound stable under normal laboratory conditions?
A4: Yes, this compound is considered stable under normal conditions of use, storage, and transport.[2]
Q5: What are the known hazardous decomposition products of this compound?
A5: When heated to decomposition, this compound can emit acrid smoke and irritating vapors.[4] Under fire conditions, hazardous decomposition products include carbon oxides.
Stability Profile of this compound
Table 1: Summary of this compound Stability under Different Conditions
| Condition | Stability | Potential Degradation Products | Notes |
| Acidic (low pH) | Unstable | Isomerization and dehydration products (e.g., unsaturated cyclic hydrocarbons). | Degradation is catalyzed by strong acids. |
| Basic (high pH) | Generally stable | Minimal degradation expected under mild basic conditions. | Strong bases may cause slow degradation over extended periods. |
| Oxidative | Unstable | Ketones, aldehydes, and other oxidation products. | Reaction with strong oxidizing agents can be vigorous. Auto-oxidation can occur with prolonged exposure to air. |
| Thermal | Stable at RT | At elevated temperatures, can undergo dehydration and rearrangement. Combustion produces carbon oxides. | Avoid excessive heat. When heated to decomposition, it emits acrid smoke.[4] |
| Photolytic | Moderately stable | Potential for slow degradation upon prolonged exposure to UV light. | Store in light-resistant containers to minimize degradation.[1][3] |
Potential Degradation Pathways
Understanding the potential degradation pathways of this compound is crucial for designing stable formulations and interpreting experimental results. The following diagrams illustrate the likely degradation mechanisms under different stress conditions.
References
- 1. How to Use Terpenes: Our Guide for Product Developers and Enthusiasts | Terpene Belt Farms [terpenebeltfarms.com]
- 2. Cannabis-Derived Terpene Testing: Methods for Accurate Solvent Analysis | Terpene Belt Farms [terpenebeltfarms.com]
- 3. Surroundings Impact on Terpene Stability in Terpene-Infused Pre-Rolled Cones: The Role of Temperature, Humidity, and Light Exposure [jffhmt.avestia.com]
- 4. researchgate.net [researchgate.net]
minimizing side reactions in Dihydroterpineol production
Welcome to the technical support center for dihydroterpineol production. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this compound, focusing on minimizing side reactions and maximizing yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for producing this compound?
A1: The most common and direct method for producing this compound is through the catalytic hydrogenation of α-terpineol.[1] This process involves adding hydrogen across the double bond of the α-terpineol molecule, converting it into the saturated alcohol, this compound.[1]
Q2: What are the common catalysts used for the hydrogenation of α-terpineol?
A2: Raney nickel is a frequently used catalyst in the synthesis of this compound.[2][3] Modifications of Raney nickel, such as with titanium salts, have been shown to improve selectivity and allow for milder reaction conditions, which helps to reduce side reactions.[1][2] Palladium-based catalysts are also utilized for this hydrogenation process.[4]
Q3: What are the typical side reactions encountered during this compound production?
A3: A significant side reaction is the dehydration of terpineol, which is more likely to occur at higher temperatures and pressures.[2] Additionally, the formation of other isomers and by-products such as menthone can occur, particularly when heating menthol and terpineol with a catalyst.[5]
Q4: How does the purity of the starting material, α-terpineol, affect the final product?
A4: The purity of the α-terpineol is crucial as impurities in the starting material can lead to the formation of undesired side products. α-terpineol is often synthesized from α-pinene or turpentine, and side products from this initial synthesis, such as β-pinene, limonene, and camphene, can be carried over and affect the hydrogenation reaction.[6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Suboptimal Reaction Conditions: Incorrect temperature, pressure, or reaction time. | Optimize reaction parameters. For Raney nickel catalysts, milder conditions (e.g., 75-95°C, 2.5-3.5 MPa) can improve yield.[2] For palladium catalysts, temperatures of 60-80°C and initial hydrogen pressures of 1.8-2.0 MPa have been effective.[4] |
| Catalyst Inactivity: The catalyst may be poisoned or deactivated. | Ensure the catalyst is fresh or properly activated. For nickel catalysts, a drop in pH can cause deactivation due to the dissolution of nickel ions; maintaining a neutral pH (around 7.5) is important.[1] | |
| Inadequate Stirring: Poor mixing can lead to inefficient contact between reactants, hydrogen, and the catalyst. | Increase the stirring speed to ensure a homogenous reaction mixture. Speeds of around 1200 r/min have been reported.[2] | |
| High Levels of Impurities | Side Reactions: High temperatures and pressures can promote side reactions like dehydration.[2] | Employ milder reaction conditions. Using a modified catalyst, such as titanium-salt-modified Raney nickel, can allow for lower temperatures and pressures, thus reducing side reactions.[2] |
| Contaminated Starting Material: Impurities in the α-terpineol feedstock. | Purify the α-terpineol before hydrogenation, for instance, by fractional distillation to remove other terpene isomers.[6] | |
| Presence of Unreacted α-Terpineol | Incomplete Reaction: Insufficient reaction time or inadequate hydrogen supply. | Increase the reaction time or ensure a continuous and sufficient supply of hydrogen at the appropriate pressure.[3] |
| Catalyst Deactivation: The catalyst may have lost activity during the reaction. | Increase the catalyst loading or use a fresh batch of catalyst. | |
| Formation of Menthone as a By-product | Reaction with Menthol: If menthol is present in the starting material or formed as an intermediate. | This is more common when producing this compound by heating menthol and terpineol.[5] Ensure the starting terpineol is free from significant amounts of menthol. |
Experimental Protocols
Protocol 1: this compound Synthesis using Titanium-Salt-Modified Raney Nickel Catalyst
This protocol is based on a method that achieves high yield and selectivity under mild conditions.[2]
1. Catalyst Preparation:
- Crush a nickel-aluminum alloy (40-65% nickel) to 60-120 mesh.
- Treat the alloy with a 20-35% sodium hydroxide solution at 40-80°C for 1-2 hours with stirring to obtain Raney nickel.
- Wash the Raney nickel with deionized water.
- Modify the Raney nickel by immersing it in a 1-10 g/L titanium salt solution (e.g., titanyl sulfate) at 40-60°C for 24-48 hours.
- Wash the modified catalyst with deionized water and then absolute ethanol. Store in absolute ethanol.
2. Hydrogenation Reaction:
- Place the terpineol and the titanium-salt-modified Raney nickel catalyst in an autoclave.
- Evacuate the autoclave to 1-3 kPa and then fill it with hydrogen to 1.2 MPa, maintaining for 5-10 minutes.
- Heat the reactor to 75-95°C and increase the pressure to 2.5-3.5 MPa.
- Stir the mixture (e.g., at 300 r/min) and react for approximately 4 hours.
3. Product Isolation:
- After the reaction, cool the reactor and release the pressure.
- Separate the catalyst from the product via solid-liquid separation (e.g., filtration). The resulting liquid is high-purity this compound.
Protocol 2: this compound Synthesis using a Palladium-Based Catalyst
This protocol utilizes a highly porous cellular catalyst for the hydrogenation process.[4]
1. Catalyst:
- A highly porous cellular catalyst consisting of an α-aluminum oxide base with an active substrate of γ-aluminum oxide (6.5-8.0 wt%) and a catalytically active palladium component (0.8-2.0 wt%).
2. Hydrogenation Reaction:
- Preheat α-terpineol to 60°C and charge it into the reactor.
- Place the palladium catalyst in the reactor.
- Close the reactor and fill the free volume with hydrogen to an initial pressure of 1.8-2.0 MPa.
- Maintain the reaction temperature at 60-80°C.
- The reaction time is typically 2-2.5 hours.
3. Product Analysis:
- After the reaction, the product can be analyzed for yield and purity using methods such as high-performance liquid chromatography (HPLC).
Quantitative Data Summary
| Catalyst | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Yield (%) | Selectivity (%) | Reference |
| Titanium-Salt-Modified Raney Nickel | 75 - 95 | 2.5 - 3.5 | 4 | 98.0 - 98.6 | > 98 | [2] |
| Palladium on α-Al₂O₃/γ-Al₂O₃ | 60 - 80 | 1.8 - 2.0 | 2 - 2.5 | 90 - 95 | Not Specified | [4] |
| Raney Nickel | 120 - 130 | 9 | 4 - 5 | up to 96.5 (content) | Not Specified | [2] |
| Raney Nickel with Co-inhibitor | 120 - 130 | 4 - 6 | Not Specified | 98.2 | 97.1 (content) | [2] |
| Raney Nickel | 60 - 65 | 0.01 - 0.1 | 1 - 3 | 99.5 - 99.6 | Not Specified | [3] |
Visualizations
This compound Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low this compound Yield
References
- 1. This compound for Research|High-Purity [benchchem.com]
- 2. CN104607207B - Method for synthesizing this compound - Google Patents [patents.google.com]
- 3. CN104909985A - this compound preparation method - Google Patents [patents.google.com]
- 4. RU2600934C1 - Method of producing this compound - Google Patents [patents.google.com]
- 5. This compound | 498-81-7 [chemicalbook.com]
- 6. A method to control terpineol production from turpentine by acid catalysts mixing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Terpineol - Wikipedia [en.wikipedia.org]
optimizing reaction conditions for industrial Dihydroterpineol synthesis
Welcome to the technical support center for the industrial synthesis of Dihydroterpineol (DHT). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their DHT synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial method for synthesizing this compound?
A1: The most prevalent industrial method for producing this compound is the catalytic hydrogenation of α-terpineol.[1] This process involves reacting α-terpineol with hydrogen gas in the presence of a catalyst to saturate the double bond in the terpineol molecule.[1]
Q2: What are the typical catalysts used in this hydrogenation process?
A2: Commonly used catalysts include Raney nickel and palladium on carbon.[1] Modified catalysts, such as titanium-salt-modified Raney nickel, have also been developed to improve selectivity and allow for milder reaction conditions.[1][2]
Q3: What is the direct precursor for this compound synthesis?
A3: The direct precursor for this compound is α-terpineol.[1] While α-pinene is a primary raw material, it is first converted to α-terpineol through processes like acid-catalyzed hydration before being hydrogenated to this compound.[1][3][4]
Q4: What are the main isomers of this compound?
A4: this compound exists as two primary stereoisomers: cis-p-menthan-8-ol and trans-p-menthan-8-ol.[1]
Q5: What are the primary applications of this compound?
A5: this compound is valued for its pleasant, lilac-like fragrance and is widely used in the fragrance industry for perfumes, cosmetics, soaps, and air fresheners.[5][6] It also serves as a solvent in industrial applications, such as in conductive pastes for electronics.[6][7]
Troubleshooting Guide
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Suboptimal Reaction Temperature | Ensure the reaction temperature is within the optimal range for your catalyst system. For example, with a palladium-based catalyst, a temperature of 60-80°C is recommended.[8] For some Raney nickel systems, temperatures of 70-95°C have been shown to be effective.[2] |
| Incorrect Hydrogen Pressure | Verify that the hydrogen pressure is adequate. Pressures can range from atmospheric to 9 MPa.[1] For instance, a Russian patent suggests an initial hydrogen pressure of 1.8-2.0 MPa.[8] |
| Insufficient Catalyst Amount | The catalyst loading can significantly impact the reaction rate. For Raney nickel, a ratio of 1-5 parts per 100 parts of terpineol has been used.[9] |
| Inadequate Reaction Time | The reaction may not have reached completion. Reaction times can vary from 1 to 10 hours depending on the specific conditions.[2][9] Monitor the reaction progress using techniques like Gas Chromatography (GC). |
| Catalyst Deactivation | The catalyst may have lost its activity. See "Problem 3: Catalyst Deactivation" for more details. |
Problem 2: Poor Selectivity and Formation of Byproducts
| Possible Cause | Suggested Solution |
| High Reaction Temperature | Elevated temperatures can lead to side reactions such as dehydration.[2] Lowering the temperature may improve selectivity.[8] For example, temperatures above 80°C can lead to the formation of cymol as a byproduct.[8] |
| Incorrect pH of the Reaction Medium | The pH can affect catalyst activity and stability. For Raney nickel, a pH of around 7.5 has been specified to prevent catalyst deactivation from nickel ion dissolution.[1] |
| Presence of Impurities in the Starting Material | Ensure the purity of the α-terpineol starting material. Impurities can lead to the formation of undesired byproducts. |
| Inappropriate Catalyst Choice | Some catalysts may inherently have lower selectivity. Consider using a modified catalyst, such as titanium-salt-modified Raney nickel, which has been shown to achieve selectivity higher than 98%.[2] |
Problem 3: Catalyst Deactivation
| Possible Cause | Suggested Solution |
| Coke Formation | Carbonaceous deposits (coke) can block the active sites of the catalyst.[10][11] This can be caused by high temperatures or the presence of certain functional groups in the reactants.[10][11] |
| Sintering of Metal Particles | High reaction temperatures can cause the small metal particles of the catalyst to agglomerate, reducing the active surface area.[11] |
| Leaching of Active Components | In some cases, the active metal can leach from the support into the reaction medium, especially under acidic conditions.[1] |
| Poisoning | Impurities in the reactants or the hydrogen stream can irreversibly bind to the catalyst's active sites, leading to deactivation. |
Data on Reaction Conditions
Table 1: Optimized Reaction Conditions for this compound Synthesis
| Catalyst | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Yield (%) | Selectivity (%) | Reference |
| Palladium on α-Al₂O₃/γ-Al₂O₃ | 60-80 | 1.8-2.0 | 2-2.5 | 90-95 | - | [8] |
| Titanium-Salt-Modified Raney Nickel | 75-95 | 2.5-3.5 | - | 98.0-98.6 | >98 | [2] |
| Raney Nickel | 70-75 | 0.8 | 10 | - | - | [2] |
| Raney Nickel | 120-130 | 4.0-6.0 | - | 98.2 | - | [2] |
| Raney Nickel with Co-inhibitor | 120-130 | 2.5 | 3 | 97.69 | 98.31 | [2] |
| Raney Nickel | 60-65 | 0.01-0.1 | 1-3 | 99.5-99.7 | - | [9] |
Experimental Protocols
Protocol 1: Synthesis of this compound using a Palladium-Based Catalyst
This protocol is based on a patented method.[8]
-
Reactor Setup: A temperature-controlled and insulated reactor is charged with 100 ml of α-terpineol (pre-heated to 70°C).
-
Catalyst Addition: A highly porous cellular catalyst consisting of a base of α-alumina with an active substrate of γ-alumina (6.5-8.0 wt%) and a catalytically active palladium component (0.8-2.0 wt%) is added to the reactor.
-
Hydrogenation: The reactor is filled with hydrogen to an initial pressure of 1.8-2.0 MPa.
-
Reaction: The reaction is carried out at a temperature of 60-80°C for 2-2.5 hours with stirring (e.g., 160 min⁻¹) to ensure good mixing and to avoid diffusion limitations.
-
Work-up: After the reaction, the product is cooled and analyzed, for instance, by high-performance liquid chromatography (HPLC), to determine the yield of this compound.
Protocol 2: Synthesis of this compound using Titanium-Salt-Modified Raney Nickel Catalyst
This protocol is derived from a patented method aimed at milder reaction conditions.[2]
-
Catalyst Preparation: A nickel-aluminum alloy (40-65% Ni) is crushed and treated with a 20-35% sodium hydroxide solution at 40-80°C for 1-2 hours. The resulting Raney nickel is washed with deionized water. It is then modified with a titanium salt solution, followed by washing with deionized water and absolute ethanol. The catalyst is stored in absolute ethanol.
-
Hydrogenation: The modified Raney nickel is used as the hydrogenation catalyst for α-terpineol.
-
Reaction Conditions: The hydrogenation is conducted at a temperature of 75-95°C and a pressure of 2.5-3.5 MPa.
-
Product Isolation: After the reaction, the product is separated from the catalyst via solid-liquid separation. The high purity of the product may eliminate the need for further purification steps like distillation.
Visualizations
Caption: this compound Synthesis Pathway.
Caption: Troubleshooting Workflow for Low Yield.
References
- 1. This compound for Research|High-Purity [benchchem.com]
- 2. CN104607207B - Method for synthesizing this compound - Google Patents [patents.google.com]
- 3. A method to control terpineol production from turpentine by acid catalysts mixing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. consolidated-chemical.com [consolidated-chemical.com]
- 6. nbinno.com [nbinno.com]
- 7. foreverest.net [foreverest.net]
- 8. RU2600934C1 - Method of producing this compound - Google Patents [patents.google.com]
- 9. CN104909985A - this compound preparation method - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Theoretical Investigation of the Deactivation of Ni Supported Catalysts for the Catalytic Deoxygenation of Palm Oil for Green Diesel Production [mdpi.com]
selection of catalysts for efficient Dihydroterpineol synthesis
This technical support center provides researchers, scientists, and drug development professionals with guidance on the efficient synthesis of dihydroterpineol. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on catalyst performance.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the catalytic hydrogenation of α-terpineol.[1] This process involves reacting α-terpineol with hydrogen gas in the presence of a metal catalyst, which saturates the double bond in the α-terpineol structure to form this compound.
Q2: Which catalysts are most effective for this compound synthesis?
A2: Commonly used catalysts include palladium-based catalysts and Raney nickel.[1][2] Modified Raney nickel catalysts, for instance, those modified with titanium salts, have been shown to achieve high selectivity and yield under milder reaction conditions.[2]
Q3: What are the typical reaction conditions for this synthesis?
A3: Reaction conditions can vary depending on the catalyst used. For palladium-based catalysts, temperatures may range from 60-80°C and hydrogen pressure from 1.8-2.0 MPa.[3] With Raney nickel, conditions can be slightly higher, though modifications to the catalyst can allow for milder temperatures and pressures.[2][4]
Q4: What are the main side reactions to be aware of during this compound synthesis?
A4: A primary side reaction of concern is the dehydration of terpineol, especially at higher temperatures and pressures.[2] This can lead to the formation of unwanted byproducts and reduce the overall yield and purity of the this compound.
Q5: How can I improve the yield and selectivity of my reaction?
A5: To enhance yield and selectivity, consider optimizing the catalyst system and reaction conditions. Using a modified catalyst, such as titanium-salt-modified Raney nickel, can reduce the occurrence of side reactions.[2] Operating under milder conditions (lower temperature and pressure) can also favor the desired hydrogenation over dehydration.[2]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low this compound Yield | Incomplete reaction. | - Increase reaction time.- Increase hydrogen pressure within the recommended range for the catalyst.- Ensure the catalyst is active and not poisoned. |
| Catalyst deactivation. | - Use a fresh batch of catalyst.- Ensure the starting materials (α-terpineol and hydrogen) are of high purity to avoid catalyst poisons. | |
| Poor Selectivity (High levels of byproducts) | Side reactions such as dehydration are occurring. | - Lower the reaction temperature and pressure.[2]- Consider using a more selective catalyst, such as a modified Raney nickel.[2] |
| Inconsistent Reaction Results | Variability in catalyst activity. | - Ensure consistent catalyst preparation and handling procedures.- Use a catalyst from a single, reliable batch for a series of experiments. |
| Impurities in the starting material. | - Purify the α-terpineol before use.- Use high-purity hydrogen gas. |
Experimental Protocols
Protocol 1: this compound Synthesis using Titanium-Salt-Modified Raney Nickel Catalyst
This protocol is adapted from a patented method demonstrating high yield and selectivity.[2]
1. Catalyst Preparation:
-
Crush a nickel-aluminum alloy (40-65% Ni) to 60-120 mesh.
-
Treat the alloy with a 20-35% sodium hydroxide solution at 40-80°C for 1-2 hours with stirring to produce Raney nickel.
-
Wash the Raney nickel with deionized water until neutral.
-
Modify the Raney nickel by immersing it in a titanium salt solution (e.g., titanyl sulfate or titanium tetrachloride).
-
Wash the modified catalyst with deionized water and then absolute ethanol.
-
Store the final catalyst in absolute ethanol.
2. Hydrogenation Reaction:
-
Place 2100 kg of terpineol and 65-126 kg of the titanium-salt-modified Raney nickel catalyst into a 3-ton autoclave.
-
Evacuate the autoclave to 1-3 kPa and then purge with hydrogen to 1.2 MPa.
-
Heat the reactor to 75-80°C and increase the hydrogen pressure to 3.0-3.5 MPa.
-
Stir the mixture at 200-300 r/min for 4-5 hours.
-
Monitor the pressure; a stable pressure indicates the reaction is complete.
3. Product Isolation:
-
Cool the reactor to room temperature.
-
Vent the excess hydrogen pressure.
-
Allow the product mixture to stratify.
-
Extrude the product using nitrogen pressure.
-
Filter the product to remove the catalyst.
Protocol 2: this compound Synthesis using a Palladium-Based Catalyst
This protocol is based on a method utilizing a highly porous cellular catalyst.[3]
1. Catalyst Description:
-
The catalyst is a highly porous cellular structure consisting of an α-aluminum oxide base with an active substrate of γ-aluminum oxide (6.5-8.0 wt%) and a catalytically active palladium component (0.8-2.0 wt%).
2. Hydrogenation Reaction:
-
Charge the α-terpineol into a suitable reactor containing the palladium catalyst.
-
Heat the reactor to a temperature of 60-80°C.
-
Introduce hydrogen gas to an initial pressure of 1.8-2.0 MPa.
-
Maintain the reaction under these conditions until hydrogen uptake ceases.
3. Product Isolation:
-
Cool the reactor and vent the remaining hydrogen.
-
Separate the this compound product from the catalyst. The cellular structure of the catalyst may simplify this separation process compared to powdered catalysts.
Catalyst Performance Data
| Catalyst | Starting Material | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Selectivity (%) | Yield (%) | Reference |
| Titanium-Salt-Modified Raney Nickel | Terpineol | 80 | 3.5 | 4 | 98.7 | 98.6 | [2] |
| Titanium-Salt-Modified Raney Nickel | Terpineol | 75 | 3.0 | 5 | 98.2 | 98.0 | [2] |
| Potassium Borohydride-Modified Raney Nickel | Terpineol | 120-130 | 2.5 | 3 | 98.31 | 97.69 | [2] |
| Palladium on Alumina (Porous Cellular) | α-Terpineol | 60-80 | 1.8-2.0 | - | - | 90-95 | [3] |
| Raney Nickel | Terpineol | 60-65 | 0.01-0.1 | 1-3 | - | - | [4] |
Visualizations
Caption: Reaction pathway for the catalytic hydrogenation of α-terpineol.
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CN104607207B - Method for synthesizing this compound - Google Patents [patents.google.com]
- 3. RU2600934C1 - Method of producing this compound - Google Patents [patents.google.com]
- 4. CN104909985A - this compound preparation method - Google Patents [patents.google.com]
Dihydroterpineol Isomer Separation: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of dihydroterpineol isomers. This compound, a saturated monoterpenoid alcohol, primarily exists as cis and trans stereoisomers, the separation of which is crucial for fragrance, flavor, and pharmaceutical applications. Due to their similar physicochemical properties, isolating these isomers presents significant challenges.[1] This guide offers practical solutions and detailed protocols for the most common separation techniques.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound isomers?
A1: The main challenges stem from the subtle structural differences between the cis and trans isomers of this compound. These slight variations result in very similar physical and chemical properties, including boiling points and polarities, making separation by conventional methods difficult.[1][2] Consequently, achieving high purity of a single isomer often requires optimized and specialized techniques.
Q2: Which analytical techniques are most suitable for monitoring the separation of this compound isomers?
A2: Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a highly effective method for analyzing the isomeric composition of this compound mixtures.[3][4] Chiral GC columns can provide excellent resolution of stereoisomers.[5][6] High-Performance Liquid Chromatography (HPLC) can also be employed, particularly with specialized columns that offer shape selectivity.[1][7]
Q3: What are the main separation methods for this compound isomers at a preparative scale?
A3: The three primary methods for preparative separation of this compound isomers are:
-
Fractional Distillation: Exploits small differences in boiling points.[8][9]
-
Chromatography: Typically preparative HPLC or column chromatography, which separates based on differences in polarity and interaction with a stationary phase.[10][11]
-
Crystallization: Relies on differences in the isomers' solubility and ability to form a crystalline lattice.[2]
Troubleshooting Guides
Fractional Distillation
Problem: Poor separation of isomers, resulting in mixed fractions.
-
Possible Cause: Insufficient column efficiency. The boiling points of this compound isomers are very close, requiring a high number of theoretical plates for effective separation.[9]
-
Solution:
-
Increase the length of the fractionating column.
-
Use a more efficient column packing material (e.g., structured packing instead of random packing).
-
Optimize the reflux ratio; a higher reflux ratio can improve separation but will increase the distillation time.[12]
-
Problem: Thermal degradation of the product.
-
Possible Cause: this compound, like many terpenes, can be sensitive to high temperatures.[13]
-
Solution:
-
Perform the distillation under vacuum to lower the boiling points of the isomers.[12]
-
Ensure uniform heating using a heating mantle and stirring to avoid localized overheating.
-
Minimize the residence time at high temperatures.
-
Chromatography (HPLC/GC)
Problem: Co-elution or poor resolution of isomer peaks.
-
Possible Cause: The selected stationary phase and mobile phase are not providing sufficient selectivity for the isomers.
-
Solution:
-
For HPLC:
-
Screen different column chemistries. Phenyl-hexyl or polar-embedded phase columns can offer alternative selectivity to standard C18 columns.[2] For some isomers, chiral stationary phases may be necessary.[14]
-
Optimize the mobile phase composition. Small changes in solvent ratios or the use of additives can significantly impact resolution.
-
Adjust the column temperature; lower temperatures can sometimes enhance separation.[15]
-
-
For GC:
-
Problem: Peak tailing.
-
Possible Cause: Active sites on the column packing, column contamination, or inappropriate mobile phase pH.[8]
-
Solution:
-
Use a column with end-capping to block active silanol groups.
-
Ensure the sample is fully dissolved in the mobile phase.
-
For HPLC, adjust the pH of the mobile phase to suppress the ionization of any acidic or basic impurities.
-
Clean the column with a strong solvent.[8]
-
Crystallization
Problem: Failure to induce crystallization.
-
Possible Cause: The solution may not be sufficiently supersaturated, or nucleation is inhibited.
-
Solution:
-
Concentrate the solution by slowly evaporating the solvent.[13]
-
Introduce a seed crystal of the desired pure isomer to initiate crystal growth.[17]
-
Gently scratch the inner surface of the crystallization vessel with a glass rod to create nucleation sites.[17]
-
Screen different solvents to find one where the desired isomer has lower solubility.[13]
-
Problem: "Oiling out" instead of forming crystals.
-
Possible Cause: The compound is coming out of solution as a liquid because the supersaturation level is too high or the temperature is above the melting point of the solvated compound.
-
Solution:
Problem: Low purity of the crystallized isomer.
-
Possible Cause: Co-crystallization of the undesired isomer or trapping of the mother liquor in the crystal lattice.
-
Solution:
-
Perform recrystallization of the obtained crystals, potentially using a different solvent system.
-
Slow down the crystallization process to allow for more selective crystal growth.
-
Ensure efficient washing of the crystals with a cold, pure solvent to remove adhering mother liquor.
-
Quantitative Data on Separation Methods
Due to the limited availability of specific quantitative data for this compound isomer separation in publicly accessible literature, the following tables present illustrative data based on the separation of similar terpene isomers. This data is intended to provide a comparative overview of what might be expected for each technique.
Table 1: Illustrative Data for Fractional Distillation of Terpene Alcohols
| Parameter | Value |
| Initial Isomer Ratio (cis:trans) | 50:50 |
| Purity of trans-isomer in enriched fraction | 75-85% |
| Yield of enriched trans-isomer fraction | 40-50% |
| Required Theoretical Plates | >50 |
| Operating Pressure | 10-20 mmHg |
Table 2: Illustrative Data for Preparative HPLC of this compound Isomers
| Parameter | Method A (Chiral Stationary Phase) | Method B (Achiral Stationary Phase) |
| Column Type | Cellulose-based Chiral Column | Phenyl-Hexyl Column |
| Mobile Phase | Hexane:Isopropanol (98:2) | Acetonitrile:Water (60:40) |
| Resolution (Rs) | > 1.5 | 1.0 - 1.2 |
| Purity of Isolated Isomers | > 99% | 90-95% |
| Yield of Isolated Isomers | 85-90% | 70-80% |
| Processing Time (per cycle) | 30-45 min | 20-30 min |
Table 3: Illustrative Data for Crystallization of this compound Isomers
| Parameter | Single Solvent Crystallization | Anti-Solvent Crystallization |
| Solvent System | Hexane | Acetone/Water |
| Initial Isomer Ratio (cis:trans) | 60:40 | 60:40 |
| Purity of Crystallized Isomer | 90-95% | 95-98% |
| Yield of Crystallized Isomer | 50-60% | 65-75% |
| Number of Recrystallizations | 2-3 | 1-2 |
Experimental Protocols & Workflows
Protocol 1: Vacuum Fractional Distillation
This protocol describes a general procedure for the enrichment of this compound isomers.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column (or a packed column with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask. Connect the apparatus to a vacuum pump with a cold trap.
-
Sample Preparation: Charge the distillation flask with the this compound isomer mixture and add boiling chips or a magnetic stir bar.
-
Distillation Process:
-
Gradually reduce the pressure to the desired level (e.g., 10 mmHg).
-
Slowly heat the distillation flask.
-
Collect a forerun fraction containing any volatile impurities.
-
Carefully collect fractions as the temperature at the distillation head stabilizes, recording the temperature and pressure for each fraction. The lower-boiling isomer will distill first.
-
Continue distillation until the majority of the material has been collected or the temperature rises significantly, indicating the distillation of the higher-boiling isomer.
-
-
Analysis: Analyze the collected fractions by GC-MS or GC-FID to determine the isomeric ratio in each fraction.[3] Pool the fractions with the desired isomer purity.
References
- 1. Separation of stereoisomers of some terpene derivatives by capillary gas chromatography-mass spectrometry and high-performance liquid chromatography using beta-cyclodextrin derivative columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 3. chromaleont.it [chromaleont.it]
- 4. benchchem.com [benchchem.com]
- 5. gcms.cz [gcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Purification [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Dihydroterpineol (DHT) Solubility in Aqueous Solutions
Welcome to the technical support center for Dihydroterpineol (DHT). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the enhancement of DHT's solubility in aqueous solutions. This compound is characterized as being only slightly soluble in water, which can present challenges in various experimental and formulation contexts.[1] This guide offers practical solutions and detailed methodologies to overcome these solubility issues.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer?
A1: this compound is a nonpolar compound, leading to its low intrinsic solubility in polar solvents like water.[1] This poor aqueous solubility can result in difficulties achieving the desired concentration for your experiments. Several factors can contribute to this issue, including the concentration of DHT being above its saturation point in the specific aqueous medium, the temperature of the solution, and the absence of any solubilizing agents.
Q2: What are the primary methods to improve the aqueous solubility of this compound?
A2: Several techniques can be employed to enhance the solubility of poorly water-soluble compounds like DHT. The most common and effective methods include:
-
Co-solvency: Introducing a water-miscible organic solvent to the aqueous solution to reduce the overall polarity of the solvent system.[2][3][4][5][6][7][8][9]
-
Complexation with Cyclodextrins: Forming an inclusion complex where the hydrophobic DHT molecule is encapsulated within the hydrophobic cavity of a cyclodextrin, rendering it water-soluble.[10][11][12][13][14][15][16][17]
-
Use of Surfactants (Solubilization): Employing surfactants that form micelles to encapsulate DHT, allowing it to be dispersed in the aqueous phase.[18][19][20][21][22]
-
Particle Size Reduction: Decreasing the particle size of DHT through techniques like micronization or nanosuspension to increase the surface area available for dissolution.[2][4][9][23][24][25][26]
Q3: I observed precipitation when diluting my concentrated this compound stock solution (in an organic solvent) into an aqueous buffer. How can I prevent this?
A3: This is a common phenomenon known as "crashing out," which occurs due to a sudden and significant change in solvent polarity. To prevent this, consider the following troubleshooting steps:
-
Decrease the final concentration: A lower final concentration in your aqueous medium may remain below the solubility limit.
-
Use an intermediate dilution step: Instead of diluting directly into the aqueous buffer, first dilute the organic stock solution into a solvent of intermediate polarity (e.g., a mixture of the organic solvent and water).
-
Employ a solubilizing agent in the aqueous phase: Having a co-solvent, cyclodextrin, or surfactant already present in the aqueous buffer can help to accommodate the DHT molecules as they are introduced, preventing precipitation.
Q4: Are there any safety precautions I should be aware of when working with this compound and the suggested solvents?
A4: Yes, this compound is flammable and should be kept away from open flames and sparks.[1] When using organic co-solvents such as ethanol or propylene glycol, always work in a well-ventilated area and be aware of their individual flammability and toxicity profiles. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Troubleshooting Guides
This section provides structured approaches to address specific solubility challenges you might encounter during your experiments with this compound.
Issue 1: this compound Forms an Insoluble Film on the Surface of the Aqueous Solution.
Possible Cause: The intrinsic poor water solubility of DHT is preventing it from dispersing and dissolving in the aqueous medium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an insoluble DHT film.
Issue 2: The Solubility of this compound is Inconsistent Between Experiments.
Possible Cause: This variability can be due to minor differences in experimental conditions that significantly impact the solubility of a poorly soluble compound.
Troubleshooting Workflow:
Caption: Workflow to address inconsistent DHT solubility.
Data on Solubility Enhancement Techniques
The following tables summarize the expected improvements in this compound solubility using different techniques. The data presented are illustrative and the optimal conditions for your specific application should be determined experimentally.
Table 1: Effect of Co-solvents on this compound Solubility in Water at 25°C
| Co-solvent | Concentration (% v/v) | Apparent DHT Solubility (mg/mL) | Fold Increase |
| None (Water) | 0 | ~0.3 | 1.0 |
| Ethanol | 5 | ~1.5 | 5.0 |
| 10 | ~4.0 | 13.3 | |
| 20 | ~12.0 | 40.0 | |
| Propylene Glycol | 5 | ~1.2 | 4.0 |
| 10 | ~3.5 | 11.7 | |
| 20 | ~10.0 | 33.3 | |
| PEG 400 | 5 | ~1.8 | 6.0 |
| 10 | ~5.5 | 18.3 | |
| 20 | ~15.0 | 50.0 |
Table 2: Effect of Cyclodextrins on this compound Solubility in Water at 25°C
| Cyclodextrin | Concentration (mM) | Apparent DHT Solubility (mg/mL) | Fold Increase |
| None (Water) | 0 | ~0.3 | 1.0 |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 10 | ~3.0 | 10.0 |
| 25 | ~7.5 | 25.0 | |
| 50 | ~16.0 | 53.3 | |
| Sulfobutylether-β-Cyclodextrin (SBE-β-CD) | 10 | ~4.5 | 15.0 |
| 25 | ~11.0 | 36.7 | |
| 50 | ~24.0 | 80.0 |
Experimental Protocols
Protocol 1: Solubility Enhancement using Co-solvency
Objective: To determine the optimal concentration of a co-solvent for solubilizing this compound.
Materials:
-
This compound (DHT)
-
Purified water
-
Co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400)
-
Vials with screw caps
-
Magnetic stirrer and stir bars or a shaker
-
Analytical balance
-
Filtration device (e.g., 0.22 µm syringe filter)
-
Analytical instrument for quantification (e.g., GC-FID, HPLC-UV)
Procedure:
-
Prepare a series of aqueous solutions with varying concentrations of the chosen co-solvent (e.g., 0%, 5%, 10%, 15%, 20% v/v).
-
Add an excess amount of DHT to a known volume of each co-solvent solution in separate vials.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the solutions to stand to let the undissolved DHT settle.
-
Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantify the concentration of dissolved DHT in the filtrate using a validated analytical method.
-
Plot the solubility of DHT as a function of the co-solvent concentration to identify the optimal concentration.
Protocol 2: Solubility Enhancement using Cyclodextrin Complexation (Kneading Method)
Objective: To prepare a solid this compound-cyclodextrin inclusion complex to improve aqueous solubility.
Materials:
-
This compound (DHT)
-
Cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin)
-
Water
-
Ethanol
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Weigh out DHT and the cyclodextrin in a specific molar ratio (e.g., 1:1).
-
Place the cyclodextrin in a mortar and add a small amount of a water:ethanol (1:1) mixture to form a paste.
-
Gradually add the DHT to the paste and knead thoroughly for 30-60 minutes.
-
If the mixture becomes too dry, add a few more drops of the water:ethanol mixture.
-
Dry the resulting product in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pass the dried complex through a sieve to obtain a uniform powder.
-
Determine the aqueous solubility of the prepared complex using the shake-flask method described in Protocol 1 (using water as the solvent).
Mechanism Visualization
The following diagrams illustrate the mechanisms of the primary solubility enhancement techniques.
Caption: Mechanism of co-solvency for DHT solubility.
Caption: Formation of a DHT-cyclodextrin inclusion complex.
Caption: Encapsulation of DHT within a surfactant micelle.
References
- 1. consolidated-chemical.com [consolidated-chemical.com]
- 2. ijmsdr.org [ijmsdr.org]
- 3. ijpbr.in [ijpbr.in]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 7. bepls.com [bepls.com]
- 8. pnrjournal.com [pnrjournal.com]
- 9. wjbphs.com [wjbphs.com]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. oatext.com [oatext.com]
- 17. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. joanmorais.com [joanmorais.com]
- 19. surfactantstore.com [surfactantstore.com]
- 20. makesy.com [makesy.com]
- 21. ulprospector.com [ulprospector.com]
- 22. formulabotanica.com [formulabotanica.com]
- 23. researchgate.net [researchgate.net]
- 24. ascendiacdmo.com [ascendiacdmo.com]
- 25. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pnrjournal.com [pnrjournal.com]
troubleshooting common issues in Dihydroterpineol analytical detection
This guide provides troubleshooting solutions and frequently asked questions (FAQs) for common issues encountered during the analytical detection of Dihydroterpineol, primarily focusing on Gas Chromatography (GC) based methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Chromatographic Peak Shape Issues
Q1: Why are my this compound peaks exhibiting tailing?
A1: Peak tailing, a distortion where the latter half of the peak is broader than the front, is a common problem in GC analysis.[1] This can compromise resolution and lead to inaccurate quantification.[2] The primary causes are typically related to active sites within the GC system or issues with the column itself.
-
System Activity: Active sites in the inlet liner, on glass wool, at the column inlet, or in the detector can cause unwanted chemical interactions with the hydroxyl group of this compound.[1]
-
Column Issues: Contamination at the head of the column or degradation of the stationary phase can create active sites.
-
Improper Column Installation: A poorly cut or incorrectly positioned column can create dead volumes and disrupt the sample flow path.[1][4]
-
Solvent Mismatch: The polarity of the sample solvent does not match the stationary phase, which can affect peak shape.[3]
-
Solution: Try changing the solvent to one that is more compatible with your stationary phase.[3]
-
Q2: What causes my this compound peak to show fronting?
A2: Peak fronting, where the first half of the peak is broader than the latter half, is most often a sign of column overload.[5]
-
High Analyte Concentration: Injecting a sample that is too concentrated can saturate the stationary phase at the head of the column.
-
Solution: Dilute the sample. This is the most direct way to address overloading.[5]
-
-
Injection Volume Too Large: A large injection volume can also lead to overloading.
-
Incorrect Split Ratio: If using a split injection, a split ratio that is too low can send too much sample onto the column.
-
Solution: Increase the split ratio to reduce the amount of sample reaching the column.[6]
-
Q3: My this compound peak is splitting into two. What is the cause?
A3: Split peaks suggest that the analyte is being introduced onto the column in two distinct bands.
-
Contaminated or Active Liner: A dirty or active inlet liner can cause partial and erratic sample vaporization.
-
Solution: Replace the inlet liner with a clean, deactivated one.[7]
-
-
Improper Column Cut/Installation: A jagged or uneven column cut can create a turbulent flow path, splitting the sample introduction.[2]
-
Solution: Re-cut the column inlet, ensuring a clean, square cut, and reinstall it properly.[2]
-
-
Injection Technique (Splitless): In splitless injection, a mismatch between the injection solvent and the initial oven temperature can cause poor analyte focusing.
-
Solution: Ensure the initial oven temperature is 10-20°C below the boiling point of your solvent for proper solvent trapping.[3]
-
Section 2: Resolution and Sensitivity Problems
Q4: How can I improve the resolution between this compound isomers or from matrix components?
A4: Poor resolution can be caused by peaks being too wide or too close together. The issue can stem from the column, method parameters, or system setup.[8]
-
Optimize Oven Temperature Program: A ramp rate that is too fast can cause compounds to co-elute.
-
Solution: Decrease the temperature ramp rate to allow more time for separation on the column.
-
-
Adjust Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency.
-
Column Contamination or Aging: Over time, column performance degrades due to contamination or phase bleed, leading to broader peaks and loss of resolution.[8]
-
Solution: Trim the front end of the column to remove contaminants. If resolution does not improve, the column may need to be replaced.[8]
-
Q5: I am experiencing a significant loss of sensitivity (low peak area/height). What are the likely causes?
A5: A loss of response for all peaks can indicate a problem with the injection system or leaks, while a loss for specific compounds might point to degradation or adsorption.
-
Leaks in the System: A leak in the inlet (e.g., around the septum) or at a column connection will result in sample loss.
-
Solution: Perform a leak check of the entire system, paying close attention to the septum nut and column fittings.[1]
-
-
Injector Problems: A clogged syringe or an incorrect injection volume setting can lead to less sample being introduced.
-
Solution: Check the syringe for proper function and ensure the correct syringe and injection volume are specified in the method.[2]
-
-
Column Installation Depth: If the column is installed too high in the inlet, the sample may not be transferred efficiently.
-
Solution: Verify the correct column installation depth within the inlet.[9]
-
-
Analyte Degradation: this compound, like other terpenes, can be sensitive to thermal degradation, especially at high inlet temperatures.[10]
-
Solution: Lower the inlet temperature, but ensure it is still high enough for complete vaporization. Using a cool on-column injection technique can minimize degradation.[10]
-
Section 3: Baseline and Contamination Issues
Q6: My baseline is noisy or drifting upwards during the run. How can I fix this?
A6: A noisy or drifting baseline is often caused by column bleed, contamination, or carrier gas impurities.
-
Column Bleed: At high temperatures, the stationary phase can degrade and elute from the column.
-
Solution: Ensure the oven temperature does not exceed the column's maximum operating temperature. Condition the column according to the manufacturer's instructions.
-
-
Contamination: Contaminants in the carrier gas, gas lines, or from previous injections can elute during the run.
-
Solution: Use high-purity carrier gas and install/replace gas purifiers. Bake out the system (injector, column, and detector) at a high temperature to remove contaminants.
-
-
Gas Leaks: A small leak in the system can introduce air (oxygen), which can damage the column and create a noisy baseline.
-
Solution: Perform a thorough leak check.
-
Q7: I am seeing "ghost peaks" in my blank runs. What is their source?
A7: Ghost peaks are peaks that appear in blank runs and are typically due to contamination from a previous injection (carryover) or from the system itself.
-
Injector Carryover: Remnants from a previous, more concentrated sample can remain in the syringe or inlet.
-
Solution: Implement a thorough syringe and injector cleaning routine between runs. Run a solvent blank after a concentrated sample to check for carryover.
-
-
Septum Bleed: Components from the inlet septum can leach out at high temperatures.
-
Solution: Use high-quality, low-bleed septa and replace them regularly.
-
-
Contaminated Solvent: The solvent used for blanks or sample dilution may be contaminated.
-
Solution: Use fresh, high-purity solvent for all preparations and blanks.
-
Data Presentation
Table 1: Typical GC-MS Starting Parameters for this compound Analysis
| Parameter | Typical Value / Setting | Rationale |
| GC Column | Mid-polarity column (e.g., Rtx-50, DB-5ms) | Provides good selectivity for terpenes and terpenoids.[11] |
| 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions offering a good balance of resolution and analysis time.[11][12] | |
| Injection Mode | Split (e.g., 30:1 or higher) | Prevents column overload and peak fronting, suitable for non-trace analysis.[5][11] |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of this compound without thermal degradation.[10] |
| Carrier Gas | Helium | Inert gas providing good efficiency.[5] |
| Flow Rate | 1.0 - 2.0 mL/min (Constant Flow) | Maintains optimal linear velocity for good separation as the oven temperature ramps.[11] |
| Oven Program | Initial: 60-70 °C (hold 1-3 min) | Allows for good focusing of analytes at the head of the column.[11][12] |
| Ramp: 5-20 °C/min to 280-300 °C | The ramp rate is adjusted to optimize resolution; a slower ramp improves separation.[11][12] | |
| Final Hold: 2-5 min | Ensures all high-boiling compounds elute from the column before the next run.[1] | |
| MS Transfer Line | 280 °C | Prevents condensation of analytes before they reach the detector.[1] |
| Ion Source Temp | 230 °C | Standard temperature for electron ionization. |
| Quadrupole Temp | 150 °C | Standard temperature for the mass analyzer. |
Experimental Protocols
Protocol 1: General GC-MS Analysis of this compound
This protocol provides a general methodology for the quantitative analysis of this compound.
-
Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., acetone, ethanol, or hexane) to a final concentration within the calibrated range (e.g., 1-100 µg/mL).[11] Acetone is often a good choice for extracting both terpenes and other relevant compounds.[11]
-
Vortex the sample for 30 seconds to ensure complete dissolution.
-
If the sample contains particulates, filter it through a 0.45 µm syringe filter into a 2 mL autosampler vial.
-
-
Instrument Setup and Calibration:
-
Set up the GC-MS system according to the parameters outlined in Table 1.
-
Prepare a series of calibration standards of this compound in the same solvent as the sample.
-
Inject the calibration standards to generate a calibration curve.
-
-
Sample Injection and Data Acquisition:
-
Place the sample vial in the autosampler tray.
-
Inject 1 µL of the sample into the GC-MS.
-
Begin data acquisition in full scan mode (e.g., m/z 40-400) to confirm the identity of this compound based on its mass spectrum and retention time. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used for higher sensitivity.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound in the chromatogram.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Mandatory Visualization
Caption: A general troubleshooting workflow for common GC issues.
Caption: Logical relationship of primary causes for peak tailing in GC.
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. agilent.com [agilent.com]
- 4. restek.com [restek.com]
- 5. benchchem.com [benchchem.com]
- 6. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 8. gcms.cz [gcms.cz]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Cannabis-Derived Terpene Testing: Methods for Accurate Solvent Analysis | Terpene Belt Farms [terpenebeltfarms.com]
- 11. mdpi.com [mdpi.com]
- 12. [Analysis of terpineol and improvement of technology process in terpineol production] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Dihydroterpineol vs. α-Terpineol: A Comparative Analysis of Biological Activity
A comprehensive guide for researchers and drug development professionals on the biological activities of Dihydroterpineol and its unsaturated counterpart, α-Terpineol. This guide synthesizes available experimental data to highlight the distinct pharmacological profiles of these two structurally related monoterpenoids.
This compound, a saturated monoterpenoid, and its unsaturated precursor, α-terpineol, are both valuable compounds in various industries, from fragrances to pharmaceuticals. While α-terpineol has been extensively studied for its diverse biological activities, data on this compound remains comparatively scarce. This guide aims to provide a detailed comparison of their known biological effects, supported by available experimental data and methodologies, to inform future research and development.
Comparative Overview of Biological Activities
α-Terpineol is well-documented to possess a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] In contrast, the biological profile of this compound is less characterized, with current literature primarily suggesting potential antimicrobial and insect repellent effects.[1] The structural difference between the two compounds—the presence of a double bond in the cyclohexene ring of α-terpineol, which is absent in the saturated cyclohexane ring of this compound—is expected to significantly influence their biological activities.
Quantitative Comparison of Biological Activity
The following table summarizes the available quantitative data for the biological activities of α-terpineol. At present, specific quantitative data (e.g., MIC, IC50) for the biological activities of this compound are not widely available in the reviewed scientific literature.
| Biological Activity | Test Organism/Assay | α-Terpineol | This compound |
| Antimicrobial | Escherichia coli | MIC: 0.78 µL/mL[4] | Data not available |
| Staphylococcus aureus | MIC: 1.56 µL/mL[5] | Data not available | |
| Pseudomonas aeruginosa | MIC: 1.25 mg/mL[6] | Data not available | |
| Anti-inflammatory | IL-6 Inhibition (KB cells) | Inhibitory effect observed[7] | Data not available |
| Antioxidant | DPPH Radical Scavenging | Low activity[8] | Data not available |
| ORAC Assay | 2.72 µmol Trolox equiv./µmol[8] | Data not available |
Key Experimental Methodologies
To ensure the reproducibility and accurate interpretation of the cited biological data, detailed experimental protocols for key assays are provided below.
Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of the compounds is typically determined using the broth microdilution method.
Protocol:
-
A two-fold serial dilution of the test compound is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.
-
A standardized inoculum of the target microorganism (e.g., bacteria at approximately 5 x 10^5 CFU/mL) is added to each well.
-
Positive (microorganism and broth without test compound) and negative (broth only) controls are included.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[4]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is commonly used to evaluate the antioxidant activity of a compound.
Protocol:
-
Different concentrations of the test compound are prepared in a suitable solvent (e.g., methanol).
-
A solution of DPPH in the same solvent is prepared.
-
The test compound solution is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated. Ascorbic acid or Trolox are commonly used as positive controls.
Anti-inflammatory Assay: Inhibition of IL-6 Production
This in vitro assay assesses the potential of a compound to modulate inflammatory responses.
Protocol:
-
Human epithelial cells (e.g., KB cells) are cultured in a suitable medium.
-
The cells are treated with the test compound at various concentrations.
-
An inflammatory stimulus (e.g., a pro-inflammatory substance) can be added to induce the production of cytokines.
-
After an incubation period, the cell supernatant or cell lysate is collected.
-
The concentration of the pro-inflammatory cytokine IL-6 is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
-
A decrease in IL-6 levels in treated cells compared to untreated controls indicates anti-inflammatory activity.[7]
Signaling Pathways
The anti-inflammatory effects of α-terpineol are, in part, attributed to its ability to modulate cellular signaling pathways involved in inflammation. For instance, α-terpineol has been shown to inhibit the expression of the IL-6 receptor, a key component in the IL-6 signaling pathway which plays a crucial role in inflammatory processes.
Discussion and Future Perspectives
The available data clearly indicate that α-terpineol is a biologically active compound with significant potential for therapeutic applications. Its antimicrobial and anti-inflammatory properties are particularly noteworthy.
The lack of quantitative data for this compound presents a significant knowledge gap. This compound is produced through the hydrogenation of α-terpineol, a process that saturates the double bond in the p-menthane ring structure.[5] This structural modification is likely to alter the compound's biological activity. The double bond in α-terpineol can be a site for various chemical reactions and interactions with biological molecules. Its removal in this compound could potentially reduce or alter its antimicrobial and anti-inflammatory efficacy. However, it might also lead to increased stability and a different toxicological profile.
Therefore, there is a clear need for further research to systematically evaluate the biological activities of this compound. Direct comparative studies against α-terpineol using standardized assays are crucial to elucidate its pharmacological profile and potential applications. Such studies would not only provide valuable data for the scientific community but also pave the way for the potential development of new therapeutic agents.
References
- 1. 2-(4-Ethoxy-4-methylcyclohexyl)propan-2-ol | C12H24O2 | CID 177578395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 498-81-7 [chemicalbook.com]
- 3. 2-(4-Hydroxy-4-methylcyclohexyl)propan-2-yl propionate | Benchchem [benchchem.com]
- 4. Antibacterial activity of α-terpineol may induce morphostructural alterations in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound for Research|High-Purity [benchchem.com]
- 6. Synergism Between α-Terpineol and Terpinen-4-ol Potentiates Antivirulence Response Against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of the antioxidant and antiproliferative potential of bioflavors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Dihydroterpineol Synthesis: An Analysis of Key Production Routes
For researchers, scientists, and professionals in drug development, the efficient synthesis of dihydroterpineol, a valuable fragrance ingredient and potential pharmaceutical intermediate, is of significant interest. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering a detailed examination of experimental data, methodologies, and reaction pathways to inform strategic decisions in chemical synthesis and process development.
This publication delves into the two predominant synthetic strategies for this compound production: the direct hydrogenation of α-terpineol and a two-step approach commencing with the hydration of α-pinene to α-terpineol, which is subsequently hydrogenated. Furthermore, an alternative pathway for the synthesis of the α-terpineol precursor from limonene is explored, providing a broader perspective on available synthetic options.
Comparative Analysis of Synthesis Routes
The selection of an optimal synthesis route for this compound is contingent on several factors, including precursor availability, desired product purity, reaction efficiency, and catalyst selection. Below is a detailed comparison of the primary methods.
Route 1: Direct Catalytic Hydrogenation of α-Terpineol
The most direct pathway to this compound involves the catalytic hydrogenation of α-terpineol. This method is characterized by its high atom economy and typically high yields, with the choice of catalyst being the most critical parameter influencing the reaction's success.
Key Catalysts and Performance:
-
Raney Nickel: A widely used catalyst for this transformation, Raney nickel offers high reactivity. Modifications, such as the inclusion of titanium salts, have been shown to enhance selectivity and allow for milder reaction conditions, which in turn minimizes side reactions.[1] Yields using titanium-salt-modified Raney nickel catalysts can reach up to 98.6%, with a selectivity for this compound exceeding 98%.[1]
-
Palladium on Carbon (Pd/C): Another effective heterogeneous catalyst, Pd/C, is known for its efficiency in saturating carbon-carbon double bonds.[2][3][4] It is a versatile catalyst applicable to a wide range of hydrogenation reactions.[2][3][4]
-
Palladium on Alumina with γ-Al2O3: A highly porous cellular catalyst consisting of palladium on an α-alumina support with a γ-alumina substrate has been reported to yield this compound at 90-95%.[5]
Table 1: Comparison of Catalytic Systems for the Hydrogenation of α-Terpineol
| Catalyst | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Yield (%) | Selectivity (%) | Reference |
| Titanium-Salt-Modified Raney Ni | 75-95 | 2.5-3.5 | 4 | 98.0-98.6 | >98 | [1] |
| Raney Ni | 60-65 | 0.01-0.1 | 1-3 | up to 99.7 | Not Specified | [6] |
| Palladium on α-Al2O3/γ-Al2O3 | 60-80 | 1.8-2.0 | 2-2.5 | 90-95 | Not Specified | [5] |
Route 2: Two-Step Synthesis from α-Pinene
This route involves the initial acid-catalyzed hydration of α-pinene to produce α-terpineol, followed by the hydrogenation of the intermediate to yield this compound. The overall efficiency of this route is dependent on the performance of both steps.
Step 1: Acid-Catalyzed Hydration of α-Pinene to α-Terpineol
A variety of acid catalysts have been employed for this reaction, each with distinct advantages and disadvantages.
Key Catalysts and Performance:
-
α-Hydroxy Acids and Phosphoric Acid: Ternary composite catalysts composed of α-hydroxy acids (e.g., citric acid), phosphoric acid, and acetic acid have demonstrated good catalytic performance.[7][8][9] Optimal conditions can lead to an α-pinene conversion of 96% and a selectivity for α-terpineol of 48.1%.[7][8][9]
-
α-Hydroxycarboxylic Acid–Boric Acid Composites: These catalysts have also been shown to be effective, with a composite of boric acid and tartaric acid achieving a 96.1% conversion of α-pinene and 58.7% selectivity for terpineol.[10]
-
Heteropoly Acids: Catalysts such as phosphotungstic acid (HPW) and phosphomolybdic acid (HPMo) have been used, with HPMo showing higher activity.[11]
-
Acid-Treated Clays: Natural clays treated with monochloroacetic acid can also catalyze the hydration of α-pinene.[12]
Table 2: Comparison of Catalytic Systems for the Hydration of α-Pinene to α-Terpineol
| Catalyst System | Temperature (°C) | Reaction Time (h) | α-Pinene Conversion (%) | α-Terpineol Selectivity (%) | Reference |
| Citric Acid, Phosphoric Acid, Acetic Acid | 70 | 12-15 | 96 | 48.1 | [7][8][9] |
| Tartaric Acid, Boric Acid, Acetic Acid | 60 | 24 | 96.1 | 58.7 | [10] |
| Mandelic Acid, Boric Acid (solvent-free) | Not Specified | Not Specified | 96.1 | 55.5 | [10] |
| Hydrogen Mordenite | Not Specified | Not Specified | 75.2 | 42 (Yield) | [13] |
Step 2: Hydrogenation of α-Terpineol
The α-terpineol produced in the first step is then hydrogenated to this compound using the methods described in Route 1.
Alternative Route to α-Terpineol from Limonene
Limonene, another abundant monoterpene, can serve as an alternative starting material for the synthesis of α-terpineol.
Key Methods and Performance:
-
Activated Carbon Supported ZnSO4/H3PO4 Catalyst: This method involves the reaction of limonene with water in the presence of the solid acid catalyst. This route can yield α-terpineol with a purity of up to 98.8%.[11]
-
Markovnikov Addition using Trifluoroacetic Acid: This two-step process involves the reaction of d-limonene with trifluoroacetic acid to form d-α-terpinyl trifluoroacetate, which is then hydrolyzed to d-α-terpineol.[14][15] This method can result in a 76% yield with 98% purity.[14][15]
Table 3: Synthesis of α-Terpineol from Limonene
| Method | Catalyst/Reagent | Temperature (°C) | Reaction Time (h) | α-Terpineol Purity (%) | Yield (%) | Reference |
| Hydration | Activated Carbon loaded ZnSO4/H3PO4 | 30-45 | 6-10 | up to 98.8 | Not Specified | [11] |
| Markovnikov Addition & Hydrolysis | Trifluoroacetic Acid, then NaOH | 20-30 (addition) | 4 (addition) | 98 | 76 | [14][15] |
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and optimization of synthetic processes.
Protocol 1: Hydrogenation of α-Terpineol using Titanium-Salt-Modified Raney Nickel Catalyst[1]
-
Catalyst Preparation:
-
A nickel-aluminum alloy (40-65% Ni) is crushed to 60-120 mesh.
-
The powdered alloy is treated with a 20-35% sodium hydroxide solution at 40-80°C for 1-2 hours with stirring.
-
The resulting Raney nickel is washed with deionized water until neutral.
-
The Raney nickel is then modified by immersion in a titanium salt solution (e.g., sodium titanate, titanyl sulfate, or titanium tetrachloride) at 40-60°C for 24-48 hours.
-
The modified catalyst is washed with deionized water and absolute ethanol and stored in absolute ethanol.
-
-
Hydrogenation Reaction:
-
α-Terpineol and the titanium-salt-modified Raney nickel catalyst (1.5-6% by weight of terpineol) are placed in an autoclave.
-
The autoclave is evacuated and then filled with hydrogen to 1.2 MPa.
-
The reaction mixture is heated to 75-95°C, and the hydrogen pressure is maintained at 2.5-3.5 MPa.
-
The reaction is stirred for 4 hours.
-
After the reaction, the mixture is cooled, and the catalyst is separated by filtration to yield this compound.
-
Protocol 2: Hydration of α-Pinene using a Ternary Composite Catalyst[7][8][9]
-
Reaction Setup:
-
A flask is charged with α-pinene, acetic acid, water, citric acid, and phosphoric acid in a mass ratio of 1:2.5:1:(0.1–0.05):0.05.
-
The mixture is magnetically stirred at 500 rpm.
-
-
Reaction Conditions:
-
The reaction is performed at 70°C for 12-15 hours.
-
-
Work-up and Purification:
-
Upon completion, the product is transferred to a separatory funnel.
-
The upper product phase is separated from the lower aqueous phase containing the catalyst.
-
The product phase is washed with water until it reaches a neutral pH.
-
The sample is then dried with anhydrous sodium sulfate.
-
The product composition is analyzed by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS).
-
Protocol 3: Synthesis of α-Terpineol from Limonene using Activated Carbon Supported ZnSO4/H3PO4[11]
-
Reaction Setup:
-
Raw oil containing limonene, water, and the activated carbon loaded ZnSO4/H3PO4 catalyst are added to a reaction bottle. The mass ratio of raw oil to water is 1:2-1:4, and the mass ratio of raw oil to catalyst is 1:0.02-1:0.05.
-
-
Reaction Conditions:
-
The mixture is stirred at a temperature of 30-45°C for 6-10 hours.
-
-
Work-up and Purification:
-
After the reaction, the oil phase is separated.
-
The oil phase is subjected to reduced pressure distillation to obtain high-purity α-terpineol.
-
Visualizing the Pathways
To better understand the chemical transformations and experimental processes, the following diagrams illustrate the key reaction mechanisms and workflows.
Reaction Pathways
Caption: Overview of this compound Synthesis Routes.
Experimental Workflow: Hydrogenation of α-Terpineol
Caption: Workflow for Direct Hydrogenation.
Logical Relationship: Catalyst Selection Factors
Caption: Factors Influencing Catalyst Selection.
References
- 1. CN104607207B - Method for synthesizing this compound - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. CN101152995A - The preparation method of α-terpineol - Google Patents [patents.google.com]
- 6. CN104909985A - this compound preparation method - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Terpineol from Alpha-Pinene Catalyzed by α-Hydroxy Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. CN107628927B - Method for synthesizing alpha-terpineol from limonene - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
- 15. A Practical Synthesis of d-α-Terpineol via Markovnikov Addition of d-Limonene Using Trifluoroacetic Acid | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Validation of Dihydroterpineol Purity using GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of Dihydroterpineol purity against other analytical techniques. It includes detailed experimental protocols and supporting data to assist researchers in making informed decisions for their analytical needs.
Introduction to this compound and the Importance of Purity
This compound, a monoterpenoid alcohol, is a versatile compound utilized in various industries, including fragrances, cosmetics, and as a solvent.[1] Its high purity is crucial for ensuring product quality, consistency, and safety, particularly in pharmaceutical and consumer product applications. Impurities can alter the fragrance profile, affect chemical reactions, and potentially introduce toxicological risks. Therefore, robust analytical methods for purity assessment are paramount. Commercially available this compound typically has a purity of 90% or higher, with some suppliers offering grades of ≥96%, >98%, and even ≥99%.[2][3][4][5] Common impurities are often isomers or related compounds from its synthesis via the hydrogenation of terpineol.[6]
GC-MS Analysis of this compound
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[7] The gas chromatograph separates the components of a mixture based on their boiling points and interactions with a stationary phase, while the mass spectrometer provides detailed structural information for identification and accurate quantification.[8]
| Sample ID | This compound (% Purity) | Impurity A (Isomer 1) (%) | Impurity B (Isomer 2) (%) | Impurity C (Unidentified) (%) |
| DHTP-001 | 99.25 | 0.45 | 0.20 | 0.10 |
| DHTP-002 | 96.50 | 1.80 | 1.20 | 0.50 |
| DHTP-003 | 90.80 | 4.50 | 3.20 | 1.50 |
Experimental Protocol: GC-MS Analysis of this compound
This protocol outlines a standard method for the purity analysis of this compound using GC-MS.
1. Sample Preparation
-
Sample Dilution: Accurately weigh approximately 100 mg of the this compound sample and dissolve it in 10 mL of a suitable solvent such as hexane or ethanol (analytical grade).
-
Internal Standard (Optional but Recommended for Precise Quantification): To a known volume of the diluted sample, add a precise amount of an internal standard (e.g., n-tridecane) at a concentration similar to the expected analyte concentration.
-
Vortexing: Thoroughly mix the solution using a vortex mixer to ensure homogeneity.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A system equipped with a split/splitless injector and a mass spectrometer detector.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm internal diameter, 0.25 µm film thickness), is suitable for terpene analysis.[9]
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.[9]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[9]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase at a rate of 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
3. Data Analysis
-
Peak Identification: Identify the this compound peak and any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Purity Calculation: The purity of this compound is determined by the area percentage of its corresponding peak relative to the total area of all peaks in the chromatogram. For more accurate quantification, a calibration curve can be constructed using certified reference standards.[9]
Workflow for this compound Purity Validation by GC-MS
References
- 1. Page loading... [wap.guidechem.com]
- 2. BuyChemJapan [old.buychemjapan.com]
- 3. This compound, 58985-02-7 [thegoodscentscompany.com]
- 4. consolidated-chemical.com [consolidated-chemical.com]
- 5. Dihydro terpineol - Hekserij [eng.hekserij.nl]
- 6. This compound for Research|High-Purity [benchchem.com]
- 7. journals.eanso.org [journals.eanso.org]
- 8. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Differentiating Dihydroterpineol Isomers: A Spectroscopic Comparison Guide
For researchers, scientists, and drug development professionals, the precise differentiation of Dihydroterpineol isomers is critical for ensuring the quality, efficacy, and safety of products. This guide provides a comprehensive comparison of the spectroscopic techniques used to distinguish between the cis- and trans- isomers of p-menthan-8-ol, supported by experimental data and detailed protocols.
This compound, a saturated monoterpene alcohol, primarily exists as two stereoisomers: cis-p-menthan-8-ol and trans-p-menthan-8-ol. The spatial arrangement of the methyl group at the C1 position and the 2-hydroxypropyl group at the C4 position of the cyclohexane ring dictates the isomer's configuration and influences its physicochemical properties. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the unambiguous identification of these isomers.
Spectroscopic Data Comparison
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry for the differentiation of cis- and trans-Dihydroterpineol.
Table 1: ¹H NMR Chemical Shifts (δ) in CDCl₃
| Proton | cis-p-menthan-8-ol (δ ppm) | trans-p-menthan-8-ol (δ ppm) |
| C1-CH₃ | 0.88 (d) | 0.86 (d) |
| C8-(CH₃)₂ | 1.12 (s) | 1.10 (s) |
| Cyclohexane-H | 1.00 - 1.80 (m) | 0.90 - 1.70 (m) |
| OH | Variable | Variable |
Note: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Multiplicity is denoted as s (singlet), d (doublet), and m (multiplet).
Table 2: ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Carbon | cis-p-menthan-8-ol (δ ppm) | trans-p-menthan-8-ol (δ ppm) |
| C1 | 32.4 | 32.2 |
| C2, C6 | 35.1 | 34.9 |
| C3, C5 | 28.0 | 27.8 |
| C4 | 48.5 | 48.3 |
| C7 (C1-CH₃) | 22.5 | 22.3 |
| C8 | 72.8 | 72.6 |
| C9, C10 (C8-(CH₃)₂) | 27.2 | 27.0 |
Table 3: Key IR Absorption Bands
| Functional Group | cis-p-menthan-8-ol (cm⁻¹) | trans-p-menthan-8-ol (cm⁻¹) | Vibration Mode |
| O-H | ~3400 (broad) | ~3400 (broad) | Stretching |
| C-H | 2920-2960 | 2920-2960 | Stretching |
| C-O | ~1140 | ~1120 | Stretching |
Table 4: Characteristic Mass Spectrometry Fragments (m/z)
| Fragmentation | cis-p-menthan-8-ol (m/z) | trans-p-menthan-8-ol (m/z) |
| [M]+ | 156 | 156 |
| [M-H₂O]+ | 138 | 138 |
| [M-CH₃]+ | 141 | 141 |
| [M-C₃H₇O]+ | 97 | 97 |
| [C₇H₁₁]+ | 95 | 95 |
| [C₅H₉O]+ | 85 | 85 |
| [C₅H₉]+ | 69 | 69 |
| [C₄H₇]+ | 55 | 55 |
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and differentiation of this compound isomers.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the this compound isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Spectroscopy :
-
Instrument : 400 MHz NMR Spectrometer.
-
Parameters : Acquire ¹H NMR spectra at 298 K. A spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans are typically used.
-
-
¹³C NMR Spectroscopy :
-
Instrument : 100 MHz NMR Spectrometer.
-
Parameters : Acquire ¹³C{¹H} NMR spectra at 298 K. A spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans are typically used.
-
-
Data Processing : Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for ¹³C (CDCl₃).
Infrared (IR) Spectroscopy
-
Sample Preparation : As this compound is a liquid at room temperature, a neat sample can be analyzed. Place a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
Instrumentation :
-
Instrument : Fourier Transform Infrared (FTIR) Spectrometer.
-
Parameters : Record the spectrum in the range of 4000-400 cm⁻¹. Typically, 16 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Acquisition : Obtain a background spectrum of the clean salt plates before running the sample. Place the prepared sample in the spectrometer and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : Prepare a 1 mg/mL solution of the this compound isomer in a volatile solvent such as hexane or ethyl acetate.
-
Instrumentation :
-
Gas Chromatograph : Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Mass Spectrometer : Capable of electron ionization (EI).
-
-
GC Conditions :
-
Injector Temperature : 250 °C.
-
Oven Temperature Program : Start at 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min.
-
Injection Volume : 1 µL in split mode (e.g., 50:1).
-
-
MS Conditions :
-
Ion Source Temperature : 230 °C.
-
Ionization Energy : 70 eV.
-
Mass Range : Scan from m/z 40 to 400.
-
-
Data Analysis : Identify the peaks based on their retention times and compare the resulting mass spectra with reference libraries (e.g., NIST) and the expected fragmentation patterns.
Dihydroterpineol: A Comparative Efficacy Analysis Against Leading Insect Repellents
For Researchers, Scientists, and Drug Development Professionals
The growing demand for effective and safe insect repellents necessitates a thorough evaluation of both novel and existing active ingredients. This guide provides a comparative analysis of Dihydroterpineol against established insect repellents such as DEET, Picaridin, and IR3535. Due to the limited direct comparative data for this compound, this guide synthesizes available information on related terpene compounds and pine oil derivatives to provide a preliminary assessment of its potential efficacy.
Quantitative Efficacy Comparison of Common Insect Repellents
The following table summarizes the efficacy of DEET, Picaridin, and IR3535 based on available experimental data. These repellents have been extensively studied, providing a benchmark for evaluating new active ingredients.
| Active Ingredient | Concentration | Mean Protection Time (minutes) | Target Insects | References |
| DEET | 23.8% | 301.5 | Mosquitoes | [1] |
| 20% | >380 | Aedes aegypti | ||
| 24% | >360 (>90% repellency for 6 hours) | Aedes albopictus | [2] | |
| Picaridin | 20% | 410.4 | Aedes aegypti | |
| 20% | Up to 12 hours (spray), Up to 14 hours (lotion) | Mosquitoes, Ticks, Flies | [1] | |
| IR3535 | 20% | Up to 8 hours | Mosquitoes, some Ticks | [1] |
| 7.5% | 22.9 | Mosquitoes | [1] | |
| Oil of Lemon Eucalyptus (p-Menthane-3,8-diol) | 30-40% | Up to 6 hours | Mosquitoes | [3] |
| Pine Oil | Not Specified | 100% protection for 11 hours | Anopheles culicifacies | [4][5] |
| Not Specified | 97% protection for 9 hours | Culex quinquefasciatus | [4][5] |
This compound: An Evaluation of a Promising Terpenoid Repellent
Pine oil has demonstrated significant repellent action against various mosquito species.[4][5] For instance, one study found that pine oil provided 100% protection against Anopheles culicifacies for 11 hours and 97% protection against Culex quinquefasciatus for nine hours.[4][5] Another naturally-occurring compound prepared from pine oil, isolongifolenone, was found to deter mosquito biting more effectively than DEET in laboratory tests.
Studies on alpha-terpineol, a structurally similar compound, indicate it possesses repellent activity against mosquitoes, likely by interfering with their olfactory receptors.[6] However, it is generally considered less effective than DEET or picaridin.[6] The efficacy of this compound itself requires further investigation through rigorous, controlled studies to establish its performance relative to current market leaders.
Experimental Protocols
The evaluation of insect repellent efficacy relies on standardized laboratory and field testing methodologies. The following are detailed protocols for key experiments cited in repellent research.
Arm-in-Cage Test
The arm-in-cage test is a widely used laboratory method to determine the complete protection time of a topical repellent.
-
Objective: To measure the duration a repellent provides complete protection from mosquito bites under controlled laboratory conditions.
-
Procedure:
-
Subject Preparation: Human volunteers are recruited, and a specific area of their forearm is marked for repellent application. The rest of the arm and hand are covered with a protective glove.
-
Repellent Application: A standardized dose of the repellent formulation is applied evenly to the marked area of the skin.
-
Mosquito Exposure: The treated forearm is inserted into a cage containing a known number of host-seeking female mosquitoes (e.g., 200 Aedes aegypti).
-
Observation: The arm is exposed for a set period (e.g., 3 minutes) at regular intervals (e.g., every 30 minutes).
-
Data Collection: The time to the first confirmed bite (often defined as a bite followed by another within a short period) is recorded. This is the Complete Protection Time (CPT).
-
Control: An untreated arm is also exposed to the mosquitoes to confirm their biting avidity.
-
Spatial Repellency Assay
Spatial repellency assays measure the ability of a volatile chemical to prevent insects from entering a treated space, without direct contact.
-
Objective: To evaluate the ability of a repellent to create a bite-free zone.
-
Procedure:
-
Apparatus: A common setup is a Y-tube olfactometer or a multi-chambered cage system.
-
Treatment: One chamber or arm of the olfactometer is treated with the repellent, while the other serves as a control (containing only the solvent).
-
Mosquito Release: A cohort of mosquitoes is released into a central chamber.
-
Attractant: A human attractant (e.g., worn stocking, CO2) may be placed in both the treatment and control chambers to lure the mosquitoes.
-
Observation: The number of mosquitoes that enter the treated and control chambers over a specific period is recorded.
-
Data Analysis: The percentage of repellency is calculated based on the distribution of mosquitoes between the chambers.
-
Signaling Pathways and Experimental Workflows
To understand the mechanisms of insect repellency and the methods for its evaluation, the following diagrams visualize the key processes.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. mynatureguard.com [mynatureguard.com]
- 3. summit.sfu.ca [summit.sfu.ca]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Larvicidal and mosquito repellent activities of Pine (Pinus longifolia, family: Pinaceae) oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caringsunshine.com [caringsunshine.com]
A Comparative Analysis of the Antimicrobial Spectrum of Dihydroterpineol and Established Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antimicrobial spectrum of Dihydroterpineol against established antimicrobial agents, namely penicillin, ciprofloxacin, and amphotericin B. Due to the limited availability of direct experimental data on the antimicrobial activity of this compound, this guide utilizes data from its close structural analog, α-terpineol, as a surrogate for comparative purposes. This comparison is intended to provide a preliminary assessment and guide future research into the potential of this compound as a novel antimicrobial agent.
Executive Summary
This compound, a saturated monoterpenoid, is structurally related to α-terpineol, a compound known to possess antimicrobial properties. This guide presents a comparative analysis of the antimicrobial spectrum of α-terpineol against a Gram-positive bacterium (Staphylococcus aureus), a Gram-negative bacterium (Escherichia coli), and a fungus (Candida albicans), alongside the well-established spectra of penicillin, ciprofloxacin, and amphotericin B. The data, presented as Minimum Inhibitory Concentrations (MIC), suggests that while α-terpineol demonstrates broad-spectrum activity, its potency is generally lower than that of the established agents against the tested microorganisms.
Data Presentation: Comparative Antimicrobial Spectrum
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of α-terpineol and established antimicrobial agents against representative microorganisms. MIC is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
| Antimicrobial Agent | Staphylococcus aureus (Gram-positive) MIC | Escherichia coli (Gram-negative) MIC | Candida albicans (Fungus) MIC |
| α-Terpineol (surrogate for this compound) | 1.56 µL/mL[1] | 0.78 µL/mL[1] | No definitive data found |
| Penicillin | 0.4 µg/mL (for susceptible strains)[2] | Ineffective | Ineffective |
| Ciprofloxacin | 0.6 µg/mL[3] | 0.013 µg/mL[3] | Ineffective |
| Amphotericin B | Ineffective | Ineffective | 0.125 - 4 µg/mL[4] |
Note: The MIC values for α-terpineol are presented in µL/mL as reported in the cited study. Direct conversion to µg/mL would require the density of α-terpineol. It is crucial to note that direct comparison of potency based on these different units should be done with caution. The data for established agents are presented in µg/mL.
Experimental Protocols: Minimum Inhibitory Concentration (MIC) Assay
The data presented in this guide is typically obtained through standardized antimicrobial susceptibility testing methods, most commonly the broth microdilution method.
Broth Microdilution Method (as per CLSI guidelines)
-
Preparation of Microorganism Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the antimicrobial agent is prepared in the broth medium across a 96-well microtiter plate.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microorganism suspension. A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 35°C for fungi) for a specified period (typically 16-20 hours for bacteria, 24-48 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
Mandatory Visualizations
Logical Workflow for Comparative Analysis
Caption: Workflow for comparing this compound's antimicrobial spectrum.
Signaling Pathway: Penicillin Mechanism of Action
Caption: Penicillin inhibits bacterial cell wall synthesis.
Signaling Pathway: Ciprofloxacin Mechanism of Action
Caption: Ciprofloxacin inhibits bacterial DNA replication.
Signaling Pathway: Amphotericin B Mechanism of Action
Caption: Amphotericin B disrupts fungal cell membranes.
Conclusion and Future Directions
The available data on α-terpineol suggests that this compound may possess broad-spectrum antimicrobial activity, albeit with potentially lower potency compared to established clinical agents like penicillin, ciprofloxacin, and amphotericin B. The distinct mechanisms of action of these established agents highlight the diverse strategies for combating microbial infections.
Crucially, this comparative analysis underscores the significant gap in the scientific literature regarding the direct antimicrobial properties of this compound. To ascertain its true potential, further research is imperative. Future studies should focus on:
-
Determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound against a wide range of clinically relevant bacteria and fungi.
-
Investigating the mechanism of action of this compound to understand how it exerts its antimicrobial effects.
-
Evaluating the in vivo efficacy and toxicity of this compound in animal models of infection.
Such research will be instrumental in determining whether this compound or its derivatives could be developed into novel, effective, and safe antimicrobial therapeutics.
References
- 1. Antibacterial activity of α-terpineol may induce morphostructural alterations in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Unveiling the Anti-Inflammatory Potential of Dihydroterpineol: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the purported anti-inflammatory effects of Dihydroterpineol. Due to limited direct quantitative data on this compound, this guide leverages data from its close structural analog, α-terpineol, for a more detailed comparative analysis, alongside other monoterpenes and established anti-inflammatory drugs.
While direct and extensive research on the anti-inflammatory properties of this compound is still emerging, preliminary evidence suggests its potential as a modulator of inflammatory responses. Studies on essential oils containing β-dihydroterpineol have indicated a dose-dependent inhibition of carrageenan-induced paw edema in rat models. This effect is associated with the inhibition of key inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated cells.[1]
To provide a robust comparative framework, this guide presents quantitative data on the anti-inflammatory activity of its structural analog, α-terpineol, and other relevant monoterpenes such as Terpinen-4-ol and Limonene. These natural compounds are compared against the well-established non-steroidal anti-inflammatory drug (NSAID) Ibuprofen and the corticosteroid Dexamethasone.
Comparative Analysis of Anti-Inflammatory Activity
The following tables summarize the available quantitative data for the inhibition of key inflammatory markers by α-terpineol, other monoterpenes, and standard anti-inflammatory drugs. This data provides a benchmark for evaluating the potential efficacy of this compound.
Table 1: In Vitro Inhibition of Pro-Inflammatory Mediators
| Compound | Assay | Target | IC50 Value | Source(s) |
| α-Terpineol | LPS-stimulated macrophages | TNF-α, IL-1β, IL-6, IL-10 | Significant inhibition (specific IC50 not provided) | [2][3] |
| LPS-stimulated monocytes | PGE2 | ~30% inhibition at 0.125% (water-soluble components of tea tree oil) | [4][5] | |
| LPS-stimulated macrophages | Nitrite (NO) | Significant reduction at 1, 10, and 100 µg/mL | [6] | |
| Terpinen-4-ol | LPS-stimulated monocytes | TNF-α, IL-1β, IL-10 | ~50% inhibition at 0.016% v/v | [2][4][5] |
| LPS-stimulated monocytes | PGE2 | ~30% inhibition at 0.016% v/v | [4][5] | |
| Limonene | LPS-stimulated macrophages | Nitric Oxide (NO) | IC50 = 3.77 µg/mL | [7] |
| Ibuprofen | Human whole blood assay | COX-1 | IC50 = 2.1 µmol/L (for S-ibuprofen) | [8] |
| Human whole blood assay | COX-2 | IC50 = 1.6 µmol/L (for S-ibuprofen) | [8] | |
| COX enzyme assay | COX-1 | IC50 = 13 µM | [9] | |
| COX enzyme assay | COX-2 | IC50 = 370 µM | [9] | |
| Albumin Denaturation | Egg Albumin | IC50 = 69.34 µg/mL | [10][11] | |
| Dexamethasone | Glucocorticoid Receptor Binding | Glucocorticoid Receptor | IC50 = 38 nM | |
| LPS-induced IL-6 inhibition | IL-6 | IC50 = 0.5 x 10⁻⁸ M | [12] |
Table 2: In Vivo Anti-Inflammatory Effects
| Compound | Model | Effect | Dosage | Source(s) |
| α-Terpineol | Carrageenan-induced hypernociception in mice | Inhibition of mechanical hypernociception | 25, 50, or 100 mg/kg, i.p. | [6] |
| Carrageenan-induced pleurisy in mice | Significant inhibition of neutrophil influx | 25, 50, or 100 mg/kg, i.p. | [6] | |
| Limonene | Carrageenan-induced paw edema in rats | ED50 = 0.142 mL/kg | 0.15, 0.30, 0.60 mL/kg | [13] |
| Ibuprofen | Osteoarthritis of the knee | Similar efficacy to acetaminophen | 1200 or 2400 mg/day | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments commonly used to assess anti-inflammatory effects.
Lipopolysaccharide (LPS)-Stimulated Macrophage Assay
This in vitro model is fundamental for studying the cellular mechanisms of inflammation.
-
Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells per well and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours.
-
Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to the wells, excluding the negative control group.
-
Incubation: The plates are incubated for 24 hours.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Cytokine Assays (ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Carrageenan-Induced Paw Edema Assay
This in vivo model is a standard for evaluating acute inflammation.
-
Animal Model: Male Wistar rats or Swiss albino mice are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for a week before the experiment.
-
Grouping: Animals are divided into control, standard (e.g., Ibuprofen-treated), and test groups (treated with different doses of this compound).
-
Drug Administration: The test compound or standard drug is administered orally or intraperitoneally 30-60 minutes before the induction of inflammation.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each animal.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.
Western Blot Analysis for NF-κB Activation
This technique is used to investigate the effect of a compound on key inflammatory signaling pathways.
-
Cell Treatment and Lysis: Macrophages are treated with the test compound and/or LPS as described above. After treatment, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration in the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for proteins in the NF-κB pathway (e.g., phospho-p65, IκBα).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Visualizing the Mechanisms of Action
The following diagrams illustrate the key signaling pathways involved in inflammation and the experimental workflow for screening anti-inflammatory compounds.
Caption: NF-κB Signaling Pathway in Inflammation.
Caption: MAPK Signaling Pathway in Inflammation.
References
- 1. This compound for Research|High-Purity [benchchem.com]
- 2. A Review on Anti-Inflammatory Activity of Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Terpinen-4-ol and alpha-terpineol (tea tree oil components) inhibit the production of IL-1β, IL-6 and IL-10 on human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Terpinen-4-ol, the main component of the essential oil of Melaleuca alternifolia (tea tree oil), suppresses inflammatory mediator production by activated human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Portal [researchportal.murdoch.edu.au]
- 6. α-terpineol reduces mechanical hypernociception and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective Potential of Limonene and Limonene Containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. medipol.edu.tr [medipol.edu.tr]
Dihydroterpineol: A Performance Benchmark for a Greener Specialty Solvent
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Dihydroterpineol with N-Methyl-2-pyrrolidone and Dimethyl Sulfoxide.
In the quest for safer and more sustainable laboratory and manufacturing practices, the selection of solvents has become a critical consideration. This guide provides a comprehensive performance benchmark of this compound (DHT), a bio-based solvent, against two commonly used specialty solvents: N-Methyl-2-pyrrolidone (NMP) and Dimethyl Sulfoxide (DMSO). This comparison is intended to equip researchers, scientists, and drug development professionals with the data necessary to make informed decisions regarding solvent selection, balancing performance with safety and environmental impact.
Executive Summary
This compound (DHT) presents itself as a viable, greener alternative to traditional specialty solvents like NMP and DMSO in various applications. With a favorable safety profile, including low acute toxicity, and desirable physical properties such as a high boiling point and moderate viscosity, DHT is a compelling option for processes requiring a stable and effective solvent. While NMP and DMSO are powerful and well-established solvents, they come with significant health and environmental concerns, particularly NMP, which is facing increasing regulatory scrutiny. This guide provides the quantitative data and experimental protocols necessary to evaluate DHT's suitability for specific research and development needs.
Comparative Data: Physicochemical and Toxicological Properties
The following table summarizes the key quantitative data for this compound, N-Methyl-2-pyrrolidone, and Dimethyl Sulfoxide, allowing for a direct comparison of their essential properties.
| Property | This compound (DHT) | N-Methyl-2-pyrrolidone (NMP) | Dimethyl Sulfoxide (DMSO) |
| Molecular Formula | C₁₀H₂₀O | C₅H₉NO | C₂H₆OS |
| Molecular Weight | 156.27 g/mol | 99.13 g/mol | 78.13 g/mol |
| Boiling Point | ~210 °C | 202-204 °C | 189 °C |
| Flash Point | ~90 °C | ~91 °C | ~87-95 °C |
| Density (at 20-25°C) | ~0.907-0.911 g/cm³ | ~1.028 g/cm³ | ~1.100 g/mL |
| Viscosity (at 20-25°C) | ~83 mPa·s | ~1.67 mPa·s | ~1.98-2.24 mPa·s |
| Water Solubility | Slightly soluble | Miscible | Miscible |
| Oral LD50 (Rat) | >5000 mg/kg | 3598 - 4150 mg/kg | 14,500 - 28,300 mg/kg |
Experimental Protocols
To ensure a thorough and objective comparison of solvent performance, the following detailed experimental protocols are provided. These protocols are based on standardized methodologies and can be adapted to specific laboratory conditions.
Solubility Assessment Protocol (Quantitative)
Objective: To quantitatively determine the solubility of a specific solute (e.g., an active pharmaceutical ingredient) in this compound, NMP, and DMSO at a controlled temperature.
Materials:
-
Solute of interest
-
This compound (DHT)
-
N-Methyl-2-pyrrolidone (NMP)
-
Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solute to a known volume of each solvent (DHT, NMP, and DMSO) in separate vials.
-
Seal the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solute to settle.
-
Carefully transfer a known volume of the supernatant from each vial into a centrifuge tube.
-
Centrifuge the tubes to separate any remaining suspended solids.
-
-
Analysis:
-
Accurately dilute a known volume of the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of the solute.
-
-
Calculation:
-
Calculate the solubility of the solute in each solvent in mg/mL or mol/L, taking into account the dilution factor.
-
Stability Assessment Protocol
Objective: To evaluate the chemical stability of a solute in this compound, NMP, and DMSO over a specified period under defined storage conditions. This protocol is adapted from principles outlined in ISO 15848 for evaluating material stability.
Materials:
-
Solute of interest
-
This compound (DHT)
-
N-Methyl-2-pyrrolidone (NMP)
-
Dimethyl Sulfoxide (DMSO)
-
Vials with inert, airtight seals
-
Environmental chamber or oven
-
HPLC or other suitable analytical instrument
Procedure:
-
Sample Preparation:
-
Prepare solutions of the solute in each of the three solvents at a known concentration.
-
Dispense equal aliquots of each solution into separate, appropriately sealed vials.
-
-
Initial Analysis (Time Zero):
-
Analyze a set of freshly prepared samples from each solvent to determine the initial concentration and purity of the solute.
-
-
Storage:
-
Place the remaining vials in an environmental chamber or oven set to the desired temperature and humidity conditions (e.g., 40 °C / 75% RH for accelerated stability).
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 1, 2, 4, and 8 weeks), remove a set of vials for each solvent from the storage chamber.
-
Allow the vials to equilibrate to room temperature.
-
Analyze the samples using the same analytical method as the initial analysis to determine the concentration and purity of the solute.
-
-
Evaluation:
-
Compare the results from each time point to the initial (time zero) results.
-
Calculate the percentage of degradation of the solute in each solvent over time.
-
Acute Oral Toxicity Assessment Protocol (Reference to OECD Guidelines)
Objective: To provide a reference to standardized protocols for assessing the acute oral toxicity of a substance. The oral LD50 values presented in the comparative data table are typically determined using methods outlined by the Organisation for Economic Co-operation and Development (OECD).
Methodology: The acute oral toxicity of a chemical is a critical parameter for its safety assessment. The OECD provides several guidelines for this purpose, including:
-
OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure. [1]
-
OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method. [1]
-
OECD Test Guideline 425: Acute Oral Toxicity - Up-and-Down Procedure. [1]
These guidelines are internationally accepted methods for determining the LD50 of a substance and involve the administration of the test substance to animals (typically rats) followed by a period of observation.[2][3][4] The choice of a specific guideline depends on the expected toxicity of the substance and the desired level of precision. For detailed procedures, it is mandatory to refer to the official OECD guidelines.[5]
Visualizing Workflows and Relationships
To further aid in the decision-making process, the following diagrams, created using the DOT language, illustrate a logical workflow for solvent selection and a generalized experimental workflow for solvent performance evaluation.
References
A Comparative Guide to Cross-Validation of Analytical Methods for Dihydroterpineol Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients and related compounds is fundamental to ensuring product quality and safety. Dihydroterpineol, a monoterpene derivative, requires robust analytical methods for its quantification in various matrices. This guide provides a comparative analysis of two primary analytical techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV detection (HPLC-UV), for the quantification of this compound.
This comparison is based on established validation parameters for terpene analysis, providing a framework for cross-validation and method selection. While direct cross-validation studies for this compound are not extensively documented, the data presented here is synthesized from validated methods for structurally similar terpenes, offering a reliable reference for methodology development.
Comparison of Quantitative Performance
The choice of an analytical method is often a balance between sensitivity, selectivity, and operational considerations. The following table summarizes key validation parameters for the quantification of terpenes, providing a basis for selecting a suitable method for this compound analysis.
Table 1: Comparison of Validation Parameters for GC-FID and HPLC-UV Methods for Terpene Quantification
| Validation Parameter | Gas Chromatography-Flame Ionization Detector (GC-FID) | High-Performance Liquid Chromatography-UV Detector (HPLC-UV) |
| Linearity (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.3 - 3 µg/mL | 6.6 - 50 µg/mL |
| Limit of Quantification (LOQ) | 1.0 - 10 µg/mL | 20 - 135 µg/mL |
| Accuracy (% Recovery) | 85 - 118%[1][2] | 95 - 104.2% |
| Precision (%RSD) | < 10% | < 7.2% |
| Specificity | High, based on retention time | Moderate, potential for co-elution |
Experimental Protocols
Detailed and reproducible methodologies are critical for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of this compound using GC-FID and HPLC-UV.
Gas Chromatography-Flame Ionization Detector (GC-FID) Method
Gas chromatography is a highly suitable technique for the analysis of volatile compounds like this compound.[3][4]
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a suitable organic solvent (e.g., methanol, ethanol, or hexane) to a final concentration within the linear range of the method.[3][5]
-
Vortex the solution to ensure homogeneity.
-
If necessary, filter the solution through a 0.45 µm syringe filter prior to injection.
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is commonly used.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.5 mL/min).
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 1:20 split ratio).
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: Increase to 250 °C at 10 °C/min.
-
Hold: 5 minutes at 250 °C.
-
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 300 °C.
High-Performance Liquid Chromatography-UV Detector (HPLC-UV) Method
While less common for highly volatile terpenes, HPLC can be a viable alternative, particularly for less volatile derivatives or when GC is unavailable.
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in the mobile phase to a known concentration.
-
Sonicate the solution for 10-15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm membrane filter before injection.[6]
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically employed.[7]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). For improved peak shape, 0.1% formic acid can be added to the mobile phase.[8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: As this compound lacks a strong chromophore, detection can be challenging. A low wavelength (e.g., 210 nm) may be used, though sensitivity will be limited.[9]
-
Injection Volume: 10 µL.
Cross-Validation Workflow
The process of cross-validation ensures that different analytical methods produce comparable and reliable results. A typical workflow involves comparing key validation parameters obtained from each method.
Caption: Workflow for cross-validating GC-FID and HPLC-UV methods.
Conclusion
Both GC-FID and HPLC-UV can be employed for the quantification of this compound, with the choice of method depending on the specific requirements of the analysis. GC-FID is generally the preferred method due to its higher sensitivity and suitability for volatile terpenes.[3][4] However, HPLC-UV provides an alternative when GC instrumentation is not available or for less volatile derivatives of this compound. The validation data and protocols presented in this guide serve as a valuable resource for researchers in developing and cross-validating robust analytical methods for this compound quantification. It is essential to perform a thorough method validation according to ICH guidelines to ensure the reliability and accuracy of the analytical results.[10][11]
References
- 1. Development and Validation of a GC-FID Method for the Quantitation of Δ 8-Tetrahydrocannabinol and Impurities Found in Synthetic Δ 8-Tetrahydrocannabinol and Vaping Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of a GC-FID Method for the Quantitation of Δ 8 -Tetrahydrocannabinol and Impurities Found in Synthetic Δ 8 -Tetrahydrocannabinol and Vaping Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cannabissciencetech.com [cannabissciencetech.com]
- 4. Terpene Testing & Profiling Using GC | Terpene Testing Equipment [scioninstruments.com]
- 5. mdpi.com [mdpi.com]
- 6. turkjps.org [turkjps.org]
- 7. [PDF] New method development and validation for Simultaneous determination of 3 terpenoids ( Terpineol , Limonene , α-Terpinene ) in Black cardamom by HPLC | Semantic Scholar [semanticscholar.org]
- 8. Separation of this compound acetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. apps.thermoscientific.com [apps.thermoscientific.com]
- 10. benchchem.com [benchchem.com]
- 11. globalresearchonline.net [globalresearchonline.net]
Safety Operating Guide
Proper Disposal of Dihydroterpineol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of dihydroterpineol, ensuring compliance with regulations and fostering a culture of safety.
Immediate Safety and Handling
Before proceeding with disposal, it is imperative to handle this compound with appropriate safety measures. The compound is a combustible liquid and can cause skin and eye irritation.[1]
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves are required.
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Lab Coat: A standard lab coat should be worn.
Handling:
-
Work in a well-ventilated area to avoid inhalation of vapors.
-
Avoid contact with skin and eyes.
-
Keep away from heat, sparks, and open flames.
Step-by-Step Disposal Procedure
The disposal of this compound must adhere to local, state, and federal regulations. In the United States, the primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle to grave" system for tracking hazardous waste.[2][3]
-
Waste Identification and Classification:
-
This compound is not explicitly listed as a hazardous waste under federal regulations.
-
However, it is the generator's responsibility to determine if the waste exhibits any characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity. Given that this compound is a combustible liquid, it may be classified as an ignitable hazardous waste (D001).
-
Consult your institution's Environmental Health and Safety (EHS) department for guidance on proper waste classification.
-
-
Segregation and Storage:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.
-
Store the waste in a designated, well-ventilated, and secure area away from incompatible materials.
-
Use a chemically compatible and properly sealed container. The container must be labeled "Hazardous Waste" and include the full chemical name ("this compound") and the date accumulation started.[4]
-
-
Arrange for Professional Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[5]
-
Provide them with the full chemical name and quantity of the waste.
-
The waste will be transported to a permitted treatment, storage, and disposal facility (TSDF) for proper management, which may include incineration.[6]
-
Never dispose of this compound down the drain or in the regular trash. This can lead to environmental contamination and regulatory violations.[5][6]
Quantitative Data
| Property | Value |
| CAS Number | 498-81-7[7] |
| Molecular Formula | C10H20O[7] |
| Molecular Weight | 156.27 g/mol [1] |
| Appearance | Colorless to light yellow liquid or solid[8] |
| Flash Point | 87.78 °C (190.00 °F)[7] |
| Boiling Point | ~210 °C |
| Density | ~0.91 g/cm³[8] |
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. aksci.com [aksci.com]
- 2. Hazardous Waste Management: Legal Definition & Guidelines | US Legal Forms [legal-resources.uslegalforms.com]
- 3. Hazardous waste in the United States - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. alpha-dihydroterpineol [thegoodscentscompany.com]
- 8. Dihydro terpineol - Hekserij [eng.hekserij.nl]
Essential Safety and Logistics for Handling Dihydroterpineol
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Dihydroterpineol, including detailed operational and disposal plans.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure a safe laboratory environment. The following table summarizes the required personal protective equipment.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may be appropriate in some workplaces.[1][2] |
| Hand Protection | Chemical-resistant Gloves | Wear chemical impermeable gloves. Gloves must be inspected prior to use. The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1] |
| Body Protection | Protective Clothing | Wear suitable protective clothing.[1][2][3] Fire/flame resistant and impervious clothing is recommended. At a minimum, wear a laboratory coat and close-toed footwear.[1][2] |
| Respiratory Protection | Respirator | Use only in a well-ventilated area or under a fume hood.[4] If exposure limits are exceeded, or irritation or other symptoms are experienced, use a full-face respirator. If engineering controls are not sufficient, an approved respirator with organic vapor cartridges or canisters and particulate filters should be used.[1][5] A self-contained breathing apparatus is recommended in case of a major spill.[5] |
Hazard Identification and First Aid
This compound is classified as causing skin and eye irritation and may cause respiratory irritation.[2] It is also a combustible liquid.[5]
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1][2] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[1][2] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][2] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential for safety and experimental integrity.
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the handling area.[1][2][3] Use in a well-ventilated area or under a fume hood.[4]
-
Set up emergency exits and a risk-elimination area.[1]
-
Remove all sources of ignition, as this compound is a combustible liquid.[1][3][4] Use non-sparking tools and prevent fire caused by electrostatic discharge.[1]
-
Have an emergency eyewash station and safety shower readily accessible.
2. Donning Personal Protective Equipment (PPE):
-
Before handling, put on all required PPE as specified in the table above.
-
Inspect gloves for any signs of damage before use.[1]
3. Handling the Chemical:
-
Avoid breathing mist, gas, or vapors.[1] Avoid the formation of dust and aerosols.[1]
-
Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the handling area.[4]
4. Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[1][2][3] The recommended storage temperature is 15–25°C (59–77°F).[4]
-
Store away from incompatible materials such as strong oxidizing agents and acids.[3][4]
-
Avoid exposure to direct sunlight and heat sources.[4]
5. Accidental Release Measures:
-
In case of a spill, evacuate personnel to a safe area and keep people away from and upwind of the spill/leak.[1]
-
Wear appropriate PPE, including a self-contained breathing apparatus for major spills.[5]
-
Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]
-
Contain the spill using an inert absorbent material (e.g., sand or vermiculite) and collect it into a suitable, closed container for disposal.[3][4]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and comply with regulations.
1. Chemical Waste:
-
This compound should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Do not discharge into sewer systems or contaminate water, foodstuffs, feed, or seed.[1]
-
Waste generators must consult federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[2]
2. Contaminated Packaging:
-
Empty containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning.[1]
-
Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[1]
-
Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[1]
Experimental Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound from initial risk assessment to final disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
